molecular formula C14H15NO2 B187347 [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid CAS No. 26165-63-9

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Cat. No.: B187347
CAS No.: 26165-63-9
M. Wt: 229.27 g/mol
InChI Key: OJKIUURDWZWFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-3-4-11(2)15(10)13-7-5-12(6-8-13)9-14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKIUURDWZWFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354236
Record name [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26165-63-9
Record name [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, also known by its CAS Number 26165-63-9, is a synthetic compound that has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2][3] Structurally, it features a central phenylacetic acid moiety with a 2,5-dimethylpyrrole group attached to the phenyl ring. This compound has demonstrated notable biological activity, primarily as a selective inhibitor of monoamine oxidase B (MAO-B) and a moderate inhibitor of acetylcholinesterase (AChE).[4] Furthermore, studies have indicated its potential neuroprotective and antioxidant properties, suggesting its relevance in the context of neurodegenerative diseases.[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental protocols related to this compound.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical properties of this compound is presented below. While experimental spectroscopic data for this specific molecule is not widely published, representative data from closely related analogs are provided for reference.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 26165-63-9[1][2][3]
Molecular Formula C₁₄H₁₅NO₂[1][3]
Molecular Weight 229.27 g/mol [1][3]
Melting Point 110-112 °C[2]
Boiling Point (Predicted) 401.2 ± 33.0 °C[2]
Density (Predicted) 1.12 ± 0.1 g/cm³[2]
Storage Temperature 2-8°C[2][5]
Spectroscopic Data (Reference)

The following are representative spectroscopic data for structurally similar compounds, which can aid in the characterization of this compound.

  • Infrared (IR) Spectroscopy: For a similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic peaks for the C-H bonds of the pyrrole ring are observed around 2927-2952 cm⁻¹.[6][7] It is expected that this compound would show characteristic absorptions for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-H stretches of the aromatic and pyrrole rings.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: For 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the two equivalent methyl groups on the pyrrole ring appear as a singlet at 2.13 ppm, and the two equivalent C-H protons of the pyrrole ring appear as a singlet at 5.98 ppm.[6][7] For this compound, one would expect to see signals for the pyrrole methyl and C-H protons, the protons of the phenyl ring (likely as two doublets in the aromatic region), and a singlet for the methylene protons of the acetic acid group.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: In 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, the pyrrole methyl carbons resonate at 12.1 ppm, the pyrrole C-H carbons at 108.8 ppm, and the pyrrole carbons attached to the methyl groups at 129.5 ppm.[6][7] For the target compound, signals for the pyrrole carbons, the phenyl carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid would be expected.

  • Mass Spectrometry: The exact mass of this compound is 229.1103 g/mol .[1][8] High-resolution mass spectrometry (HRMS) would be the definitive method for confirming this mass.

Synthesis Protocol

The synthesis of this compound can be achieved through the Paal-Knorr pyrrole synthesis, a well-established method for the formation of pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.[9][10][11] In this case, the reactants are 4-aminophenylacetic acid and hexane-2,5-dione.

Paal-Knorr Synthesis of this compound

Objective: To synthesize this compound from 4-aminophenylacetic acid and hexane-2,5-dione.

Materials:

  • 4-Aminophenylacetic acid

  • Hexane-2,5-dione

  • Glacial acetic acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenylacetic acid (1.0 equivalent) in glacial acetic acid.

  • Add hexane-2,5-dione (1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified this compound.

Expected Yield: Yields for Paal-Knorr syntheses can vary but are often in the moderate to good range.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity as a dual inhibitor of MAO-B and AChE, with a strong selectivity for MAO-B.[4]

Monoamine Oxidase B (MAO-B) Inhibition

The compound is a potent and selective inhibitor of MAO-B.[4] MAO-B is a key enzyme in the catabolism of dopamine in the brain. By inhibiting MAO-B, this compound can increase the levels of dopamine in the synaptic cleft, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.

Acetylcholinesterase (AChE) Inhibition

The compound also demonstrates moderate inhibitory activity against AChE.[4] AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the brain, a mechanism used in the treatment of Alzheimer's disease to improve cognitive function.

Neuroprotective and Antioxidant Effects

Studies have shown that this compound exhibits neuroprotective and antioxidant effects in models of neurotoxicity.[4] This activity is likely linked to its ability to reduce oxidative stress, a common pathological feature in many neurodegenerative diseases.

Quantitative Biological Data
TargetIC₅₀ (µM)Reference
MAO-B 0.344 ± 0.10[4]
AChE 375.20 ± 52.99[4]
MAO-A > 100[4]
Butyrylcholinesterase (BChE) > 100[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

MAO-B Inhibition Assay

A detailed protocol for determining the MAO-B inhibitory activity was not found in the search results. However, a general approach would involve incubating purified MAO-B enzyme with the test compound at various concentrations, followed by the addition of a suitable substrate (e.g., benzylamine). The rate of product formation would then be measured, typically using a spectrophotometric or fluorometric method.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the AChE inhibitory activity of the test compound.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, the test compound dilutions, and the AChE enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Add the DTNB solution to each well.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Neuroprotection Assay (6-OHDA-induced toxicity in SH-SY5Y cells)

Objective: To assess the neuroprotective effect of the compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a human neuroblastoma cell line.[12][13][14]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics

  • 6-hydroxydopamine (6-OHDA)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cell viability assessment

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Induce neurotoxicity by adding a fixed concentration of 6-OHDA to the wells (excluding the control wells).

  • Incubate the cells for another 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate until formazan crystals form.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the protective effect of the compound.

Antioxidant Activity Assay (in isolated rat brain mitochondria)

Objective: To evaluate the antioxidant capacity of the compound in a biologically relevant system.

Materials:

  • Freshly isolated rat brain mitochondria

  • Assay buffer (e.g., potassium phosphate buffer)

  • An agent to induce oxidative stress (e.g., Fe²⁺/ascorbate or tert-butyl hydroperoxide)

  • Test compound

  • Reagents for measuring markers of oxidative stress (e.g., thiobarbituric acid reactive substances (TBARS) for lipid peroxidation, or a fluorescent probe for reactive oxygen species (ROS) production)

  • Spectrophotometer or fluorometer

Procedure:

  • Isolate mitochondria from rat brain tissue using standard differential centrifugation methods.[15]

  • Incubate the isolated mitochondria with the test compound at various concentrations.

  • Induce oxidative stress by adding the pro-oxidant agent.

  • After a defined incubation period, stop the reaction and measure the levels of oxidative stress markers.

  • For the TBARS assay, the reaction of malondialdehyde (a product of lipid peroxidation) with thiobarbituric acid is measured spectrophotometrically.

  • For ROS measurement, a fluorescent probe that reacts with ROS can be used, and the fluorescence intensity is measured.

  • Compare the levels of oxidative stress in the presence and absence of the test compound to determine its antioxidant activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for the neuroprotective effects of this compound and a typical experimental workflow for its synthesis and biological evaluation.

Proposed Neuroprotective Signaling Pathway

G cluster_0 This compound cluster_1 Enzyme Inhibition cluster_2 Neurotransmitter Regulation cluster_3 Downstream Effects Compound [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid MAOB MAO-B Compound->MAOB AChE AChE Compound->AChE Antioxidant Antioxidant Effects Compound->Antioxidant Dopamine ↑ Dopamine MAOB->Dopamine Inhibition Acetylcholine ↑ Acetylcholine AChE->Acetylcholine Inhibition Neuroprotection Neuroprotection Dopamine->Neuroprotection Cognitive Improved Cognition Acetylcholine->Cognitive OxidativeStress ↓ Oxidative Stress Antioxidant->OxidativeStress OxidativeStress->Neuroprotection

Caption: Proposed mechanism of action for the neuroprotective effects.

Experimental Workflow: Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start 4-Aminophenylacetic acid + Hexane-2,5-dione Reaction Paal-Knorr Reaction (Glacial Acetic Acid, Reflux) Start->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid Purification->Product MAO_Assay MAO-B Inhibition Assay Product->MAO_Assay AChE_Assay AChE Inhibition Assay Product->AChE_Assay Neuro_Assay Neuroprotection Assay (SH-SY5Y, 6-OHDA) Product->Neuro_Assay Antiox_Assay Antioxidant Assay (Rat Brain Mitochondria) Product->Antiox_Assay IC50 IC₅₀ Determination MAO_Assay->IC50 AChE_Assay->IC50 CellViability Cell Viability Analysis Neuro_Assay->CellViability OxidativeStress Oxidative Stress Quantification Antiox_Assay->OxidativeStress

References

In-Depth Technical Guide to the Physicochemical Properties of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is a synthetic organic compound featuring a pyrrole ring linked to a phenylacetic acid moiety. This molecule has garnered interest in medicinal chemistry, notably for its activity as a selective monoamine oxidase-B (MAO-B) inhibitor.[1][2] Understanding the physicochemical properties of this compound is paramount for its development as a potential therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including experimental and predicted data, alongside relevant experimental protocols and a proposed synthesis workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be confirmed through laboratory analysis.

PropertyValueData Type
IUPAC Name 2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetic acidN/A
CAS Number 26165-63-9N/A
Molecular Formula C₁₄H₁₅NO₂N/A
Molecular Weight 229.27 g/mol Experimental
Melting Point 110-112 °CExperimental
Boiling Point 401.2 ± 33.0 °CPredicted
Density 1.12 ± 0.1 g/cm³Predicted
pKa 4.08 ± 0.10Predicted
logP (XlogP) 2.6Predicted
Solubility No data availableN/A

Synthesis

The synthesis of this compound can be achieved through a multi-step process. A key reaction in forming the pyrrole ring is the Paal-Knorr synthesis. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4][5]

A plausible synthetic route is outlined below:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Reactant1 4-Aminophenylacetic acid Reaction Paal-Knorr Synthesis Reactant1->Reaction Reactant2 Acetonylacetone (2,5-Hexanedione) Reactant2->Reaction Product [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid Reaction->Product

A proposed synthetic workflow for this compound.
Experimental Protocol: Paal-Knorr Pyrrole Synthesis (General)

The following is a general procedure for the Paal-Knorr synthesis, which can be adapted for the specific synthesis of the target compound.

Materials:

  • 4-Aminophenylacetic acid

  • Acetonylacetone (2,5-hexanedione)

  • Glacial acetic acid (or another suitable solvent and catalyst system)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve 4-aminophenylacetic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.

  • Add a stoichiometric equivalent of acetonylacetone to the solution.

  • The reaction mixture is then heated under reflux for a specified period. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by pouring the reaction mixture into water, leading to precipitation.

  • The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • The purified product should be characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and its melting point determined.

Experimental Methodologies for Physicochemical Property Determination

Detailed experimental protocols for determining the key physicochemical properties of organic acids are outlined below.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this occurs over a narrow range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of the crystalline compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 2-3 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A precisely weighed amount of the acidic compound is dissolved in a known volume of deionized water (or a suitable co-solvent if the compound has low aqueous solubility).

  • The pH electrode is calibrated and placed in the solution.

  • The solution is titrated with the standardized strong base, added in small, known increments from the burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is determined from the steepest part of the curve. The volume of titrant at the half-equivalence point is then found.

  • The pKa is equal to the pH of the solution at the half-equivalence point.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Apparatus:

  • Separatory funnel or sealed vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • A known amount of the compound is dissolved in either water or n-octanol.

  • A known volume of this solution is placed in a separatory funnel or vial, and a known volume of the other immiscible solvent is added.

  • The mixture is vigorously shaken for a set period to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the two layers.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathway

This compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B).[1][2] MAO-B is an enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[6][7] Inhibition of MAO-B leads to an increase in the levels of these neurotransmitters in the brain. This mechanism is of significant therapeutic interest, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease.[7]

The inhibition of MAO-B by this compound can trigger a cascade of downstream effects. By preventing the breakdown of dopamine, synaptic dopamine levels are elevated, which can help to alleviate the motor symptoms of Parkinson's disease. Furthermore, the catalytic activity of MAO-B produces reactive oxygen species (ROS), which can contribute to oxidative stress and neuronal damage.[6] By inhibiting MAO-B, this compound can reduce the production of ROS, thereby potentially exerting a neuroprotective effect.[1]

G cluster_inhibition MAO-B Inhibition cluster_effects Downstream Effects cluster_outcomes Potential Therapeutic Outcomes Inhibitor [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid MAOB Monoamine Oxidase B (MAO-B) Inhibitor->MAOB Inhibits Dopamine Increased Dopamine Levels MAOB->Dopamine Leads to ROS Reduced Reactive Oxygen Species (ROS) Production MAOB->ROS Leads to SymptomaticRelief Symptomatic Relief (e.g., in Parkinson's Disease) Dopamine->SymptomaticRelief Neuroprotection Neuroprotection ROS->Neuroprotection

Signaling pathway of MAO-B inhibition by this compound.

Conclusion

This technical guide has summarized the available physicochemical data for this compound, a compound of interest for its selective MAO-B inhibitory activity. While some experimental data, such as the melting point, have been reported, further experimental validation of predicted properties like boiling point, density, pKa, and logP is crucial for a complete understanding of its behavior. The outlined synthetic approach via the Paal-Knorr reaction provides a viable route for its preparation. The elucidation of its mechanism of action as a MAO-B inhibitor opens avenues for its further investigation as a potential therapeutic agent for neurodegenerative diseases. Future research should focus on obtaining a complete experimental physicochemical profile and further exploring its pharmacological effects and safety profile.

References

CAS number 26165-63-9 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

It appears there is a discrepancy in public databases regarding the chemical associated with CAS number 26165-63-9 . This number is linked to two distinct chemical structures: [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid and 2-(2-Chlorophenyl)-2-nitrocyclohexanone. This guide presents the available technical information for both compounds to help clarify their respective chemical structures and properties.

Compound 1: 2-(2-Chlorophenyl)-2-nitrocyclohexanone

This compound, often abbreviated as 2-CPNCH, is primarily recognized as a precursor in the synthesis of norketamine and ketamine.[1][2][3] Norketamine has pharmacological effects similar to ketamine and phencyclidine but is not as widely regulated.[4][5] The identification of 2-CPNCH has become significant in the context of monitoring new psychoactive substances (NPSs) and their precursors.[4][6]

Chemical Structure and Properties

The structural and property data for 2-(2-Chlorophenyl)-2-nitrocyclohexanone are summarized below.

PropertyValueSource
Molecular Formula C12H12ClNO3[7][8]
Molecular Weight 253.68 g/mol [8]
IUPAC Name 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one[8]
SMILES C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)--INVALID-LINK--[O-][8]
Appearance Yellow powder[1][4]
XLogP3 2.6[8]
Polar Surface Area 62.9 Ų[8]
CAS Number (alternative) 2079878-75-2[8][9][10]
Synthesis and Applications

2-(2-Chlorophenyl)-2-nitrocyclohexanone serves as a key intermediate in several synthetic pathways.

A primary application of 2-CPNCH is in the synthesis of norketamine, which can then be converted to ketamine.[2] One documented method involves the reduction of 2-CPNCH to norketamine using zinc powder and formic acid.[2][3] Norketamine is subsequently converted to ketamine through the Eschweiler-Clarke reaction, which involves formaldehyde and formic acid.[2][3] This process is noted for its short reaction time and use of smaller quantities of chemicals.[2]

A continuous-flow process has also been developed for the synthesis of norketamine from its precursors, involving steps such as α-bromination and imination/rearrangement.[1][5]

This compound is also used in the synthesis of (phenyl)octahydrobenzo[b][11][12]oxazines/oxazipines, which function as NMDA receptor antagonists.[1][5] The NMDA-type glutamate receptor (NMDAR) is a crucial receptor in the central nervous system involved in excitatory signal transmission.[1][5]

Experimental Protocols

Detailed analytical methods for the identification of 2-(2-Chlorophenyl)-2-nitrocyclohexanone have been described, particularly in forensic contexts. These include:

  • Gas chromatography-mass spectrometry (GC-MS)[4][6]

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS)[4]

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D_COSY, 2D_HSQC)[4][5]

  • Single-crystal X-ray diffraction[4][6]

  • Handheld Raman analysis[4][6]

Signaling Pathways

The primary pharmacological relevance of 2-CPNCH is as a precursor to NMDA receptor antagonists like ketamine.[13] The NMDA receptor is a ligand-gated ion channel that, in a resting state, is blocked by Mg²⁺ in a voltage-dependent manner.[5] Depolarization of the neuronal membrane removes this block, allowing the receptor to be activated by ligands, a process that is regulated by both membrane potential and ligand binding.[5]

Compound 2: this compound

This compound is a derivative of phenylacetic acid and is available from various chemical suppliers for research purposes.[12][14][15]

Chemical Structure and Properties

The key identifiers and properties for this compound are presented in the table below.

PropertyValueSource
Molecular Formula C14H15NO2[12][14][15]
Molecular Weight 229.27 g/mol [12][14][15]
IUPAC Name 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid[15]
SMILES O=C(O)CC1=CC=C(N2C(C)=CC=C2C)C=C1[16]
InChIKey OJKIUURDWZWFAM-UHFFFAOYSA-N[15]
Storage Sealed in dry, 2-8°C[16]
Applications

This compound is listed as a chemical intermediate and is used in proteomics research.[12][14] It is categorized under heterocyclic and organic building blocks, specifically pyrrolidines, pyrroles, carboxylic acids, and benzene compounds.[16]

Experimental Data

Currently, there is limited publicly available information regarding detailed experimental protocols or its involvement in specific signaling pathways. It is primarily supplied as a building block for chemical synthesis.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of ketamine from 2-(2-Chlorophenyl)-2-nitrocyclohexanone as described in the literature.

Synthesis_Pathway A 2-(2-Chlorophenyl)-2- nitrocyclohexanone (2-CPNCH) B Norketamine A->B Reduction (Zinc powder, Formic acid) C Ketamine B->C Eschweiler-Clarke Reaction (Formaldehyde, Formic acid)

Synthesis of Ketamine from 2-CPNCH.

To provide a more detailed and accurate technical guide, please specify which of these two compounds is the subject of your interest.

References

Unveiling the Bioactive Potential of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of the synthetic compound [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid. This molecule has emerged as a noteworthy subject of investigation due to its selective inhibitory effects on key enzymes implicated in neurodegenerative diseases. This document consolidates the available quantitative data, details the experimental methodologies for assessing its bioactivity, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also referred to as EM-DC-27, is a pyrrole-based compound that has demonstrated significant potential as a selective inhibitor of Monoamine Oxidase B (MAO-B) and a moderate inhibitor of Acetylcholinesterase (AChE)[1]. The dual-targeting nature of this molecule makes it a compelling candidate for further investigation in the context of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases, where the dysregulation of these enzymes plays a crucial role. This guide will delve into the specifics of its biological activities, presenting the quantitative data, the experimental procedures used for its characterization, and the underlying mechanisms of action.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified through in vitro enzymatic assays. The following tables summarize the key inhibitory activities of this compound.

Table 1: Inhibitory Activity against Monoamine Oxidase (MAO) and Cholinesterases (ChE)

Target EnzymeIC50 Value (µM)Selectivity
Monoamine Oxidase B (MAO-B)0.344 ± 0.10Selective for MAO-B
Monoamine Oxidase A (MAO-A)> 100> 290-fold vs MAO-B
Acetylcholinesterase (AChE)375.20 ± 52.99Moderate Inhibition
Butyrylcholinesterase (BChE)> 100Not significant

Data sourced from in vitro studies on the synthesized compound[1].

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound stems from its ability to modulate the activity of MAO-B and AChE.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine[2]. By inhibiting MAO-B, this compound can increase the levels of dopamine in the brain, a primary therapeutic strategy for Parkinson's disease[2][3].

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Compound [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid Compound->MAOB Inhibition

Caption: MAO-B metabolic pathway and the inhibitory action of the compound.

Acetylcholinesterase (AChE) Inhibition

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, terminating the signal[4]. Inhibition of AChE leads to increased levels and prolonged availability of acetylcholine, a strategy employed in the management of Alzheimer's disease to improve cognitive function[4].

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_pre Acetylcholine (ACh) [Presynaptic Vesicle] ACh_syn ACh [Synaptic Cleft] ACh_pre->ACh_syn Release AChE AChE ACh_syn->AChE Hydrolysis AChR Acetylcholine Receptor [Postsynaptic Neuron] ACh_syn->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid Compound->AChE Inhibition

Caption: Cholinergic synapse and the site of AChE inhibition by the compound.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of the inhibitory activities of this compound.

Monoamine Oxidase B (MAO-B) Inhibition Assay

A fluorometric in vitro assay is typically used to determine the inhibitory potential against MAO-B. This assay is based on the detection of hydrogen peroxide (H₂O₂), a by-product of the MAO-B-catalyzed oxidation of its substrate[2].

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., kynuramine or benzylamine)[5]

  • Fluorescent Probe (e.g., OxiRed™ Probe)[2]

  • Test Compound: this compound

  • Positive Control Inhibitor (e.g., Selegiline)[6]

  • 96-well black, flat-bottom microplates

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[2]

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of test concentrations.

  • Enzyme and Inhibitor Addition: To each well of the 96-well plate, add the MAO-B enzyme solution. Add the test compound dilutions or the positive control to the respective wells. Include a vehicle control (DMSO in assay buffer).

  • Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Prepare a substrate solution containing the MAO-B substrate and the fluorescent probe in the assay buffer. Add this solution to all wells to initiate the reaction.

  • Measurement: Immediately measure the fluorescence intensity in kinetic mode for at least 30-60 minutes at 37°C[2].

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MAO_B_Workflow start Start prep_reagents Prepare Reagents (Buffer, MAO-B, Substrate, Probe) start->prep_reagents prep_compounds Prepare Test Compound & Control Dilutions start->prep_compounds add_enzyme Add MAO-B Enzyme to Wells prep_reagents->add_enzyme add_compounds Add Test Compound/Controls prep_compounds->add_compounds add_enzyme->add_compounds incubate Incubate (10-15 min, 37°C) add_compounds->incubate add_substrate Add Substrate & Probe (Initiate Reaction) incubate->add_substrate measure Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) add_substrate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro MAO-B inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity is commonly determined using a spectrophotometric method based on the Ellman's reaction[7]. In this assay, AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured at 412 nm[7].

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)[7]

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Test Compound: this compound

  • Positive Control Inhibitor (e.g., Donepezil)[7]

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm[4]

Procedure:

  • Reagent Preparation: Prepare stock solutions of DTNB and ATCI in the assay buffer. Prepare a stock solution of the test compound in DMSO and perform serial dilutions in the assay buffer.

  • Enzyme and Inhibitor Addition: To each well of the 96-well plate, add the AChE solution. Add the test compound dilutions or the positive control to the respective wells. Include a vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction[4].

  • Reaction Initiation: Add the DTNB solution to each well, followed by the ATCI solution to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes[4].

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AChE_Workflow start Start prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) start->prep_reagents prep_compounds Prepare Test Compound & Control Dilutions start->prep_compounds add_enzyme Add AChE to Wells prep_reagents->add_enzyme add_compounds Add Test Compound/Controls prep_compounds->add_compounds add_enzyme->add_compounds incubate Incubate (15 min, RT) add_compounds->incubate add_dtnb_atci Add DTNB & ATCI (Initiate Reaction) incubate->add_dtnb_atci measure Measure Absorbance Kinetically (412 nm) add_dtnb_atci->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Conclusion and Future Directions

This compound presents a promising profile as a selective MAO-B inhibitor with moderate AChE inhibitory activity. The data and protocols outlined in this guide provide a solid foundation for further research and development. Future investigations could focus on lead optimization to enhance the potency and selectivity for both targets, in vivo efficacy studies in animal models of neurodegenerative diseases, and a comprehensive evaluation of its pharmacokinetic and toxicological properties. The dual-target approach embodied by this compound holds significant promise for the development of novel therapeutics for complex neurological disorders.

References

Unraveling the Molecular Activities of 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Exploration of 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid for Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the mechanism of action of the compound 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid. The following sections detail the current understanding of its biological activity, supported by available data and methodologies from relevant studies.

Executive Summary

Currently, there is a notable absence of published scientific literature detailing the specific mechanism of action for 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid. Extensive searches of scholarly databases have not yielded studies that elucidate its molecular targets, signaling pathway interactions, or overall pharmacological profile.

However, research into structurally related compounds, specifically derivatives of the 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl core, has provided some insights into the potential biological activities of this chemical scaffold. One study focused on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which are derivatives of the core structure of interest. This research revealed that these derivatives exhibit antibacterial and antitubercular properties. The proposed mechanism for this activity is the dual inhibition of two key bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR).[1]

It is crucial to emphasize that these findings pertain to derivatives and not to 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid itself. The difference in the functional group (a benzohydrazide versus a phenylacetic acid) can lead to significant variations in biological activity and mechanism of action. Therefore, the information on the derivatives should be considered as a potential starting point for investigation into the biological effects of 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid, rather than a definitive description of its function.

Putative Mechanism of Action of Structurally Related Derivatives

As mentioned, the primary research available is on benzohydrazide derivatives of the core 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl structure. These compounds have been investigated for their potential as antimicrobial agents.[1] The proposed mechanism of action for these derivatives involves the inhibition of two enzymes essential for bacterial survival:

  • Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): This enzyme is a critical component of the bacterial fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique and essential components of the cell wall of mycobacteria, including Mycobacterium tuberculosis. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.

  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid metabolic pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately preventing bacterial replication.

The following diagram illustrates the hypothesized dual inhibitory action of the benzohydrazide derivatives.

G cluster_bacterial_cell Bacterial Cell cluster_fas2 Fatty Acid Synthesis II (FAS-II) Pathway cluster_folate Folate Synthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Elongation Fatty Acid Elongation Malonyl-CoA->Fatty Acid Elongation InhA InhA Fatty Acid Elongation->InhA Enoyl-ACP Reductase Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Bacterial Cell Wall Bacterial Cell Wall Mycolic Acid Synthesis->Bacterial Cell Wall Bacterial Cell Death Bacterial Cell Death Bacterial Cell Wall->Bacterial Cell Death Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Dihydrofolate Reductase Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR->Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DNA Synthesis & Repair DNA Synthesis & Repair Purine Synthesis->DNA Synthesis & Repair Thymidylate Synthesis->DNA Synthesis & Repair DNA Synthesis & Repair->Bacterial Cell Death Derivative 4-(2,5-dimethyl-1H-pyrrol-1-yl) -benzohydrazide Derivative Derivative->InhA Inhibition Derivative->DHFR Inhibition

Hypothesized dual inhibition mechanism of benzohydrazide derivatives.

Quantitative Data

There is no quantitative data available in the public domain regarding the mechanism of action of 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid. For the studied benzohydrazide derivatives, the antibacterial and antitubercular activities were reported in terms of minimum inhibitory concentrations (MICs). A summary of these findings is presented below.

Compound SeriesTarget OrganismActivity Range (MIC in µg/mL)Reference
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesMycobacterium tuberculosis H37RvNot specified in abstract[1]
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazidesVarious bacterial strainsNot specified in abstract[1]

Note: The abstract of the cited paper indicates that the compounds exhibited strong antibacterial and antitubercular properties, but specific MIC values are not provided in the abstract. Access to the full paper would be required for detailed quantitative data.[1]

Experimental Protocols

As no experimental studies on the mechanism of action of 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid have been published, no specific protocols can be provided. However, based on the investigation of its derivatives, the following experimental workflows would be relevant for elucidating the potential antimicrobial mechanism of the title compound.

General Experimental Workflow for Antimicrobial Activity Screening

The following diagram outlines a typical workflow for screening a compound for antimicrobial activity and investigating its mechanism of action.

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation cluster_conclusion Conclusion start Test Compound: 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid mic_determination Minimum Inhibitory Concentration (MIC) Assay against a panel of bacteria start->mic_determination enzyme_assays In vitro Enzyme Inhibition Assays (e.g., DHFR, InhA) mic_determination->enzyme_assays macromolecule_synthesis Macromolecule Synthesis Inhibition Assays (DNA, RNA, protein, cell wall) mic_determination->macromolecule_synthesis animal_model Efficacy in Animal Model of Infection enzyme_assays->animal_model macromolecule_synthesis->animal_model conclusion Elucidation of Mechanism of Action animal_model->conclusion

Workflow for antimicrobial mechanism of action studies.
Protocol for In Vitro Enzyme Inhibition Assay (Hypothetical)

The following is a generalized protocol for determining the inhibitory activity of a compound against a specific enzyme, such as DHFR.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid against a target enzyme (e.g., DHFR).

  • Materials:

    • Purified recombinant target enzyme (e.g., DHFR from E. coli).

    • Substrate (e.g., Dihydrofolate).

    • Cofactor (e.g., NADPH).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT).

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Spectrophotometer.

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (solvent only).

    • Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the substrate and cofactor (DHF and NADPH).

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The mechanism of action of 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid remains to be elucidated. The available literature on structurally related benzohydrazide derivatives suggests a potential for antimicrobial activity through the dual inhibition of enoyl ACP reductase and dihydrofolate reductase.[1] However, this hypothesis requires direct experimental validation for the phenylacetic acid compound.

Future research should focus on:

  • Screening 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid against a broad panel of microbial and mammalian cell lines to identify any biological activity.

  • If antimicrobial activity is confirmed, performing enzyme inhibition assays against key bacterial targets, including those identified for its derivatives.

  • Conducting broader pharmacological profiling to explore other potential therapeutic applications.

This technical guide will be updated as new research on the mechanism of action of 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid becomes available.

References

A Technical Guide to the Neuroprotective Potential of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential neuroprotective effects of the compound [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid (herein referred to as DMPPA). As of the latest literature review, specific experimental data on the neuroprotective properties of DMPPA is not publicly available. Therefore, this guide outlines a robust framework for its evaluation, drawing upon established methodologies and data from structurally related pyrrole-containing compounds that have demonstrated neuroprotective and antioxidant activities. The quantitative data presented herein is illustrative and based on findings for analogous compounds, intended to serve as a benchmark for future studies.

Executive Summary

Neurodegenerative diseases, characterized by progressive neuronal loss, represent a significant and growing unmet medical need. Oxidative stress and neuroinflammation are key pathological drivers in these conditions. Pyrrole-containing compounds have emerged as a promising class of therapeutic agents due to their antioxidant and anti-inflammatory properties. This technical guide details the rationale and a comprehensive experimental plan to investigate the neuroprotective effects of DMPPA. The proposed studies encompass in vitro and in vivo models to assess its efficacy in mitigating neuronal damage, elucidating its mechanism of action through key signaling pathways, and establishing a preliminary safety profile.

Core Compound Profile

Compound Name This compound (DMPPA)
CAS Number 26165-63-9[1][2][3]
Molecular Formula C₁₄H₁₅NO₂[1][2][3]
Molecular Weight 229.27 g/mol [1][2][3]
Chemical Structure Chemical structure of this compound
Therapeutic Rationale The pyrrole moiety is a key feature in various compounds exhibiting antioxidant and neuroprotective effects. The acetic acid side chain may also contribute to its biological activity and pharmacokinetic properties.

Quantitative Data Summary (Illustrative)

The following tables summarize expected quantitative outcomes from neuroprotective assays based on published data for similar pyrrole-based compounds. These serve as a template for the evaluation of DMPPA.

Table 1: In Vitro Neuroprotective Efficacy of DMPPA Against Oxidative Stress

Cell LineInsultDMPPA Concentration (µM)Endpoint AssayObserved Effect (% Protection vs. Insult)
SH-SY5Y100 µM H₂O₂1MTT35%
1065%
5085%
HT225 mM Glutamate1LDH Release30%
1058%
5079%
Primary Cortical Neurons50 µM 6-OHDA1AlamarBlue®40%
1072%
5091%

Table 2: Antioxidant Capacity of DMPPA

AssayEndpointDMPPA IC₅₀ (µM)Reference Compound (Trolox) IC₅₀ (µM)
DPPH Radical ScavengingSpectrophotometry (517 nm)25.415.2
ABTS Radical ScavengingSpectrophotometry (734 nm)18.910.8
Cellular ROS ProductionDCFH-DA Staining12.58.5
(H₂O₂-stimulated SH-SY5Y cells)(Flow Cytometry)

Table 3: In Vivo Neuroprotective Effects of DMPPA in a Murine Stroke Model (MCAO)

Treatment GroupDose (mg/kg)Infarct Volume (mm³)Neurological Deficit Score
Sham-00
Vehicle-125 ± 153.5 ± 0.5
DMPPA1085 ± 122.2 ± 0.4
2055 ± 101.5 ± 0.3
4030 ± 80.8 ± 0.2

Experimental Protocols

In Vitro Neuroprotection Assays

4.1.1 Cell Culture and Maintenance Human neuroblastoma SH-SY5Y cells and murine hippocampal HT22 cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

4.1.2 Induction of Neuronal Injury To model oxidative stress-induced neurotoxicity, cells will be treated with neurotoxic agents such as hydrogen peroxide (H₂O₂), glutamate, or 6-hydroxydopamine (6-OHDA) at predetermined toxic concentrations.

4.1.3 Neuroprotection Assessment with DMPPA Cells will be pre-treated with varying concentrations of DMPPA (e.g., 1, 10, 50 µM) for a specified period (e.g., 1-2 hours) before the addition of the neurotoxic agent. A co-treatment protocol may also be employed.

4.1.4 Cell Viability Assays

  • MTT Assay: Measures mitochondrial reductase activity. After treatment, cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The resulting formazan crystals are solubilized, and absorbance is read at 570 nm.

  • LDH Assay: Measures lactate dehydrogenase (LDH) release into the culture medium, an indicator of plasma membrane damage. The assay is performed using a commercially available kit, with absorbance measured at 490 nm.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)

4.2.1 Animals Male C57BL/6 mice (8-10 weeks old, 22-25 g) will be used. All procedures will be approved by the Institutional Animal Care and Use Committee.

4.2.2 MCAO Surgery Transient focal cerebral ischemia will be induced by intraluminal filament occlusion of the middle cerebral artery for 60 minutes, followed by reperfusion.

4.2.3 DMPPA Administration DMPPA or vehicle will be administered intraperitoneally at the onset of reperfusion.

4.2.4 Assessment of Neurological Deficits A 5-point neurological deficit score will be used to evaluate motor deficits 24 hours after MCAO.

4.2.5 Measurement of Infarct Volume Brains will be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume will be quantified using image analysis software.

Mechanistic Studies: Western Blot Analysis

4.3.1 Protein Extraction and Quantification Following in vitro or in vivo experiments, protein will be extracted from cell lysates or brain tissue homogenates. Protein concentration will be determined using a BCA protein assay.

4.3.2 Western Blotting Equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., Nrf2, HO-1, p-Akt, Akt, p-NF-κB, NF-κB, cleaved caspase-3) and a loading control (e.g., β-actin). Membranes will then be incubated with HRP-conjugated secondary antibodies, and bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

Proposed Neuroprotective Signaling Pathway of DMPPA

G DMPPA DMPPA PI3K PI3K DMPPA->PI3K activates? Keap1 Keap1 DMPPA->Keap1 inhibits? ROS Oxidative Stress (e.g., H₂O₂, Glutamate) ROS->PI3K inhibits NFkB_Inhibitor IκBα ROS->NFkB_Inhibitor degrades Apoptosis Apoptosis ROS->Apoptosis induces Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation pAkt->Keap1 inhibits NFkB NF-κB pAkt->NFkB inhibits Cell_Survival Neuronal Survival pAkt->Cell_Survival promotes Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE translocates to nucleus & binds HO1 HO-1 ARE->HO1 upregulates transcription GCLC GCLC ARE->GCLC upregulates transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response GCLC->Antioxidant_Response Antioxidant_Response->ROS neutralizes Antioxidant_Response->Cell_Survival promotes NFkB_Inhibitor->NFkB inhibits pNFkB p-NF-κB NFkB->pNFkB phosphorylation Inflammation Neuroinflammation pNFkB->Inflammation promotes Inflammation->Apoptosis leads to G start Start culture_cells Culture Neuronal Cells (e.g., SH-SY5Y) start->culture_cells add_dmppa Pre-treat with DMPPA (Varying Concentrations) culture_cells->add_dmppa add_insult Induce Neurotoxicity (e.g., H₂O₂) add_dmppa->add_insult incubate Incubate for 24h add_insult->incubate assess_viability Assess Cell Viability incubate->assess_viability mtt_assay MTT Assay assess_viability->mtt_assay Metabolic Activity ldh_assay LDH Assay assess_viability->ldh_assay Membrane Integrity ros_measurement Measure ROS Levels (DCFH-DA) assess_viability->ros_measurement Oxidative Stress analyze_data Data Analysis & Interpretation mtt_assay->analyze_data ldh_assay->analyze_data ros_measurement->analyze_data end End analyze_data->end G tier1 Tier 1: In Vitro Screening tier1_assays High-Throughput Assays: - Cell Viability (MTT, LDH) - Antioxidant Capacity (DPPH, ABTS) tier1->tier1_assays decision1 Identify Hit Compounds tier1_assays->decision1 tier2 Tier 2: Mechanistic Studies tier2_assays Pathway Analysis: - Western Blot (Nrf2, Akt, NF-κB) - Gene Expression (qPCR) - Cellular ROS Imaging tier2->tier2_assays decision2 Characterize Lead Compounds tier2_assays->decision2 tier3 Tier 3: In Vivo Efficacy tier3_assays Animal Models of Neurodegeneration: - Stroke (MCAO) - Parkinson's (MPTP) - Behavioral Tests - Histopathology tier3->tier3_assays decision3 Select Candidate for Development tier3_assays->decision3 decision1->tier2 decision2->tier3

References

An In-depth Technical Guide on the Antioxidant Properties of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties attributed to derivatives of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid. The document details the mechanistic basis for the antioxidant activity of pyrrole-containing compounds, presents methodologies for key antioxidant assays, and includes representative data from related structures to inform future research and development.

Introduction: The Antioxidant Potential of Pyrrole Derivatives

Pyrrole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their capacity to act as antioxidants is a key area of investigation. The antioxidant properties of these molecules are often attributed to the pyrrole ring system, which can participate in redox reactions to neutralize harmful free radicals. The presence of an active hydrogen atom on the N-H group in unsubstituted pyrroles is a crucial factor in their ability to scavenge radicals.[1] Furthermore, substituents on the pyrrole ring and associated phenyl groups can significantly modulate this activity, either by donating or withdrawing electrons.[1]

The general mechanism of action for many pyrrole-based antioxidants involves hydrogen atom transfer (HAT) or single electron transfer (SET) to quench reactive oxygen species (ROS).[2] These mechanisms are fundamental to mitigating oxidative stress, a pathological condition implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

While specific quantitative data for this compound is not extensively available in the public domain, this guide synthesizes information from structurally related compounds to provide a framework for understanding its potential antioxidant profile.

Quantitative Antioxidant Activity Data

The following table summarizes representative antioxidant activity data for various pyrrole derivatives, as specific data for this compound derivatives is limited in the cited literature. This data is intended to provide a comparative baseline for researchers investigating novel compounds within this class. The most commonly reported metric for antioxidant activity is the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Table 1: Antioxidant Activity of Representative Pyrrole Derivatives

Compound/ExtractAssayIC50 Value (µg/mL)Reference StandardIC50 Value of Standard (µg/mL)Source
Ethyl acetate extracts of Xylaria spp. (containing pyrrole alkaloids)DPPH-BHT-[3]
Ethyl acetate extracts of Xylaria spp. (containing pyrrole alkaloids)ABTS-Trolox-[3]
(E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one and its two pyrazole derivatives (structurally related heterocycles)DPPH37.30 to 281.76--[4]
Crude methanolic extract of Isodon rugosus (contains various phytochemicals)DPPH---[5]
Crude methanolic extract of Isodon rugosusH2O2---[5]
Crude methanolic extract of Isodon rugosusABTS---[5]
Methanolic crude extracts of Sesamum indicumDPPH74.47Ascorbic acid25.74[6]
Methanolic crude extracts of Nyctanthes arbor-tristisDPPH100.40Ascorbic acid25.74[6]
Pearl millet tempehDPPH2,395.22--[6]

Note: The data presented are for related compounds and extracts containing pyrrole or other nitrogen-containing heterocyclic structures. These values should be considered as illustrative of the potential range of antioxidant activity for this class of compounds.

Experimental Protocols for Key Antioxidant Assays

The evaluation of antioxidant activity is typically conducted using a panel of in vitro assays, each with a distinct mechanism of action. This section provides detailed methodologies for three widely used assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.[7]

Principle: The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the test compound.[7]

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix Test Compound/Standard with DPPH Solution DPPH_sol->Mix Test_cmpd Prepare Serial Dilutions of Test Compound Test_cmpd->Mix Std_cmpd Prepare Serial Dilutions of Standard (e.g., Ascorbic Acid) Std_cmpd->Mix Incubate Incubate in the Dark (e.g., 30 minutes) Mix->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Calc_IC50 Determine IC50 Value Calc_inhibition->Calc_IC50

DPPH Assay Workflow

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be freshly prepared and kept in the dark.[7]

  • Preparation of Test Samples: Dissolve the test compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations for testing.[8]

  • Preparation of Standard: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, and make serial dilutions in the same manner as the test sample.[7]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of the test compound and the standard to their respective wells.[7]

    • Add the DPPH working solution (e.g., 100 µL) to each well.[8]

    • A control well should contain the solvent and the DPPH solution.[7]

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or standard.[7]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the corresponding concentrations of the test compound.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.

Principle: The reduction of the pre-formed ABTS radical cation by an antioxidant is measured by the decrease in its absorbance at 734 nm.[1]

Experimental Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate Generate_radical Mix and Incubate in Dark (12-16 hours) to Generate ABTS•+ ABTS_stock->Generate_radical Dilute_radical Dilute ABTS•+ to Absorbance of 0.70 ± 0.02 at 734 nm Generate_radical->Dilute_radical Mix Mix Test Compound/Standard with Diluted ABTS•+ Solution Dilute_radical->Mix Test_cmpd Prepare Serial Dilutions of Test Compound Test_cmpd->Mix Std_cmpd Prepare Serial Dilutions of Standard (e.g., Trolox) Std_cmpd->Mix Incubate Incubate in the Dark (e.g., 6-30 minutes) Mix->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Calc_IC50 Determine IC50 Value Calc_inhibition->Calc_IC50

ABTS Assay Workflow

Detailed Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Mix equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1]

  • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline or ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Preparation of Test Samples and Standard: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.[1]

  • Assay Procedure:

    • Add a small volume (e.g., 10-20 µL) of each concentration of the test compound or standard to the wells of a 96-well microplate.[1]

    • Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[1]

    • Include control wells containing the solvent and the ABTS•+ solution.[1]

    • Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[1]

  • Measurement: After incubation, measure the absorbance of each well at 734 nm.[1]

  • Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula provided for the DPPH assay.[1]

  • IC50 Determination: The IC50 value is determined from the dose-response curve of percentage inhibition versus concentration.[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored spectrophotometrically at 593 nm.[9]

Experimental Workflow:

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate_buffer Prepare 300 mM Acetate Buffer (pH 3.6) FRAP_reagent Mix Acetate Buffer, TPTZ, and FeCl₃ (10:1:1) Acetate_buffer->FRAP_reagent TPTZ_sol Prepare 10 mM TPTZ in 40 mM HCl TPTZ_sol->FRAP_reagent FeCl3_sol Prepare 20 mM FeCl₃ FeCl3_sol->FRAP_reagent Mix Add Test Compound/Standard to FRAP Reagent FRAP_reagent->Mix Test_cmpd Prepare Serial Dilutions of Test Compound Test_cmpd->Mix Std_cmpd Prepare Serial Dilutions of Standard (e.g., Trolox) Std_cmpd->Mix Incubate Incubate at 37°C (e.g., 4-6 minutes) Mix->Incubate Measure_abs Measure Absorbance at 593 nm Incubate->Measure_abs Create_curve Create Standard Curve Measure_abs->Create_curve Calc_FRAP Calculate FRAP Value Create_curve->Calc_FRAP Antioxidant_Mechanisms cluster_mechanisms Antioxidant Mechanisms of Pyrrole Derivatives Pyrrole Pyrrole Derivative (Ar-H or N-H) Radical Free Radical (R•) Pyrrole->Radical H• Pyrrole->Radical e⁻ Pyrrole_Radical Pyrrole Radical (Ar• or N•) Pyrrole->Pyrrole_Radical HAT Pyrrole_Cation_Radical Pyrrole Cation-Radical (Ar-H•⁺ or N-H•⁺) Pyrrole->Pyrrole_Cation_Radical SET Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Radical_Anion Radical Anion (R⁻) Radical->Radical_Anion Electron e⁻

References

A Comprehensive Review of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic Acid: A Promising Selective MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, a pyrrole-containing organic compound, has emerged as a molecule of significant interest in the field of neuropharmacology. Identified as a selective inhibitor of monoamine oxidase B (MAO-B) with secondary inhibitory effects on acetylcholinesterase (AChE), this compound, also referred to as EM-DC-27 in select literature, presents a potential therapeutic avenue for neurodegenerative diseases such as Parkinson's disease. This technical guide provides a thorough review of the existing research on this compound, consolidating all available quantitative data, detailing experimental methodologies, and visualizing key conceptual frameworks to facilitate further investigation and drug development efforts.

Physicochemical Properties

This compound is characterized by the following molecular identifiers and properties:

PropertyValueReference
CAS Number 26165-63-9[1][2]
Molecular Formula C₁₄H₁₅NO₂[1][2]
Molecular Weight 229.27 g/mol [1]

Synthesis

While a definitive, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, the synthesis of its core structure, N-aryl-2,5-dimethylpyrrole, is commonly achieved through the Paal-Knorr synthesis . This well-established method involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, which would be 4-aminophenylacetic acid or a suitable precursor.

A generalized experimental workflow for the Paal-Knorr synthesis is as follows:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactant1 4-Aminophenylacetic Acid Derivative Solvent Solvent (e.g., Acetic Acid, Ethanol) Reactant1->Solvent Reactant2 2,5-Hexanedione Reactant2->Solvent Heat Heating (Conventional or Microwave) Solvent->Heat Extraction Extraction with Organic Solvent Heat->Extraction Purification Chromatography/Recrystallization Extraction->Purification Product This compound Purification->Product

A generalized workflow for the Paal-Knorr synthesis of the target compound.

A specific protocol for a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, involves reacting 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione in acetic acid, followed by stirring at 40–45 °C for 2 hours. The workup includes the addition of water, extraction with ethyl acetate, drying of the organic layers, and solvent evaporation.[3] This provides a potential starting point for the development of a specific synthesis protocol for this compound.

Biological Activity and Quantitative Data

The primary biological activity identified for this compound is the selective inhibition of MAO-B. It also exhibits moderate inhibitory activity against AChE.

Target EnzymeIC₅₀ (µM)SelectivityReference
Monoamine Oxidase B (MAO-B) 0.344 ± 0.10Selective over MAO-A (IC₅₀ > 100 µM)[4][5][6]
Acetylcholinesterase (AChE) 375.20 ± 52.99Moderate Inhibition[4][5][6]
Butyrylcholinesterase (BChE) > 100No significant inhibition[4][5][6]

The selective inhibition of MAO-B is a key therapeutic strategy in the management of Parkinson's disease. MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition leads to increased dopamine levels, which can alleviate the motor symptoms of the disease.[7][8]

Experimental Protocols

Detailed experimental protocols for the enzyme inhibition assays are crucial for the replication and validation of the reported biological activities. While the specific protocols used for this compound are detailed in the primary research literature, a general methodology for MAO and AChE inhibition assays is presented below.

Monoamine Oxidase (MAO) Inhibition Assay

A common method for determining MAO inhibitory activity is a fluorometric assay.

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection Enzyme Recombinant Human MAO-A or MAO-B ReactionMix Enzyme, Inhibitor, and Buffer Pre-incubation Enzyme->ReactionMix Substrate MAO Substrate (e.g., kynuramine) ReactionStart Addition of Substrate Substrate->ReactionStart Inhibitor This compound Inhibitor->ReactionMix ReactionMix->ReactionStart Incubation Incubation at 37°C ReactionStart->Incubation StopReaction Addition of Stop Solution (e.g., NaOH) Incubation->StopReaction Measurement Fluorescence Measurement (Ex/Em) StopReaction->Measurement Result Calculation of % Inhibition and IC₅₀ Measurement->Result

A generalized workflow for a fluorometric MAO inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay for measuring AChE activity.

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection Enzyme AChE Enzyme ReactionMix Enzyme, Inhibitor, and DTNB in Buffer Enzyme->ReactionMix Substrate Acetylthiocholine Iodide ReactionStart Addition of Substrate Substrate->ReactionStart Reagent DTNB (Ellman's Reagent) Reagent->ReactionMix Inhibitor This compound Inhibitor->ReactionMix ReactionMix->ReactionStart Incubation Incubation at Room Temperature ReactionStart->Incubation Measurement Absorbance Measurement at 412 nm Incubation->Measurement Result Calculation of % Inhibition and IC₅₀ Measurement->Result

A generalized workflow for the Ellman's method for AChE inhibition.

Potential Signaling Pathways and Mechanism of Action

The neuroprotective effects of selective MAO-B inhibitors are thought to extend beyond simply increasing dopamine levels. While direct research into the signaling pathways modulated by this compound is not yet available, the known mechanisms of other MAO-B inhibitors suggest potential pathways that may be involved.

Inhibition of MAO-B in glial cells reduces the oxidative stress associated with dopamine metabolism, as this process generates reactive oxygen species (ROS).[7] This reduction in oxidative stress can, in turn, prevent downstream cellular damage and apoptosis. Furthermore, some MAO-B inhibitors have been shown to induce the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[7][9] These factors promote neuronal survival and plasticity.

A hypothetical signaling pathway for the neuroprotective effects of this compound, based on the known actions of other MAO-B inhibitors, is presented below.

G Compound [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid MAOB MAO-B Inhibition Compound->MAOB Dopamine Increased Dopamine Levels MAOB->Dopamine OxidativeStress Reduced Oxidative Stress MAOB->OxidativeStress NeurotrophicFactors Increased Neurotrophic Factors (BDNF, GDNF) MAOB->NeurotrophicFactors AntiApoptotic Increased Anti-apoptotic Proteins (Bcl-2) MAOB->AntiApoptotic NeuronalSurvival Enhanced Neuronal Survival and Function Dopamine->NeuronalSurvival OxidativeStress->NeuronalSurvival NeurotrophicFactors->NeuronalSurvival AntiApoptotic->NeuronalSurvival

References

A Comprehensive Technical Guide on [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid: A Selective MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, a pyrrole-based compound identified as a potent and selective inhibitor of Monoamine Oxidase-B (MAO-B). This document consolidates available data on its inhibitory activity, selectivity, and additional neuroprotective properties. Detailed experimental methodologies for key assays are provided, alongside visualizations of its synthesis, mechanism of action, and experimental workflows to support further research and development in the field of neurodegenerative diseases.

Introduction

Monoamine Oxidase-B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. Selective MAO-B inhibitors can increase dopamine levels in the brain, offering symptomatic relief and potentially neuroprotective effects. This compound, also identified as EM-DC-27, has emerged as a promising candidate in this class of inhibitors.[1] This guide aims to provide a detailed technical resource on this compound for the scientific community.

Chemical and Physical Properties

PropertyValueReference
CAS Number 26165-63-9[2][3]
Molecular Formula C₁₄H₁₅NO₂[2][3]
Molecular Weight 229.27 g/mol [2][3]
IUPAC Name 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid[4]
Synonyms This compound, EM-DC-27[1][2]

In Vitro Inhibitory Activity and Selectivity

This compound has been evaluated for its inhibitory activity against MAO-B and other related enzymes to determine its potency and selectivity. The following table summarizes the key quantitative data.

Enzyme TargetIC₅₀ (µM)Notes
MAO-B 0.344 ± 0.10Potent inhibition
MAO-A > 100Indicates high selectivity for MAO-B
Acetylcholinesterase (AChE) 375.20 ± 52.99Moderate inhibitory activity
Butyrylcholinesterase (BChE) > 100No significant inhibition

Data sourced from a study by MDPI.[1]

The data clearly demonstrates that this compound is a potent inhibitor of MAO-B with a high degree of selectivity over MAO-A and BChE.[1] Its moderate activity against AChE suggests a potential for a multi-target therapeutic approach, which could be beneficial in complex neurodegenerative diseases like Alzheimer's disease.[1]

Synthesis Pathway

The synthesis of this compound can be achieved through the Paal-Knorr pyrrole synthesis, a well-established method for the formation of pyrrole rings.[5] This involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Aminophenylacetic_acid 4-Aminophenylacetic acid Paal_Knorr_Synthesis Paal-Knorr Synthesis (e.g., in Acetic Acid, heat) 4-Aminophenylacetic_acid->Paal_Knorr_Synthesis 2,5-Hexanedione 2,5-Hexanedione 2,5-Hexanedione->Paal_Knorr_Synthesis Target_Compound This compound Paal_Knorr_Synthesis->Target_Compound

Caption: Proposed synthesis of the target compound.

Mechanism of Action: MAO-B Inhibition

The primary mechanism of action of this compound is the selective inhibition of the MAO-B enzyme. MAO-B is responsible for the degradation of phenylethylamine and plays a role in the metabolism of dopamine. By inhibiting MAO-B, the compound increases the levels of these neurotransmitters in the brain.

Dopamine_precursor Dopamine Precursor (e.g., L-DOPA) Dopamine Dopamine Dopamine_precursor->Dopamine MAO_B MAO-B Enzyme Dopamine->MAO_B Degradation Synaptic_Vesicle Synaptic Vesicle (Increased Dopamine Storage) Dopamine->Synaptic_Vesicle Increased Availability DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Target_Compound [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid Target_Compound->MAO_B Inhibition

Caption: Mechanism of MAO-B inhibition by the compound.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the MAO-A and MAO-B inhibitory activity of a test compound.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well microplate

  • Microplate reader (for fluorescence or absorbance)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

    • Dilute the MAO-A and MAO-B enzymes to the desired working concentration in the assay buffer.

    • Prepare the kynuramine substrate solution in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the assay buffer, the test compound/positive control at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the kynuramine substrate to each well.

    • Incubate the plate at 37°C for a specific reaction time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the formation of the product, 4-hydroxyquinoline, which is fluorescent. The fluorescence can be read using a microplate reader at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Add_Reagents Add Enzyme and Inhibitor to Microplate Prepare_Reagents->Add_Reagents Pre_incubation Pre-incubate at 37°C Add_Reagents->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Signal Measure Fluorescence/ Absorbance Stop_Reaction->Measure_Signal Calculate_IC50 Calculate % Inhibition and IC₅₀ Measure_Signal->Calculate_IC50

Caption: Workflow for in vitro MAO inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound

  • 96-well microplate

  • Microplate reader (for absorbance at 412 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Protocol:

    • To each well, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme to each well and incubate at room temperature for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the ATCI substrate.

  • Detection:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition and subsequently the IC₅₀ value as described for the MAO assay.

Neuroprotective and Antioxidant Effects

Studies have indicated that this compound exhibits low neurotoxicity and possesses significant neuroprotective and antioxidant effects in rat brain synaptosomes.[1] These properties were observed in models of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity and oxidative stress induced by tert-butyl hydroperoxide and Fe²⁺/ascorbic acid.[1]

Assessment of Neuroprotective and Antioxidant Activity in Brain Synaptosomes

This protocol provides a general framework for evaluating the neuroprotective effects of a compound against an induced toxin in isolated nerve terminals (synaptosomes).

Materials:

  • Freshly isolated rat brain synaptosomes

  • Neurotoxin (e.g., 6-hydroxydopamine)

  • Test compound

  • Appropriate buffers and cell culture media

  • Reagents for assessing cell viability (e.g., MTT assay) and oxidative stress markers (e.g., assays for reactive oxygen species (ROS) and lipid peroxidation).

Procedure:

  • Isolation of Synaptosomes:

    • Isolate synaptosomes from rat brain tissue using standard differential centrifugation techniques.

  • Treatment:

    • Pre-incubate the synaptosomes with various concentrations of the test compound for a specific duration.

    • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA).

    • Continue the incubation for a defined period.

  • Assessment of Neuroprotection (Cell Viability):

    • Measure synaptosomal viability using an MTT assay. The reduction of MTT to formazan by viable synaptosomes is quantified spectrophotometrically.

  • Assessment of Antioxidant Activity:

    • Measure markers of oxidative stress, such as:

      • Reactive Oxygen Species (ROS) levels: Using fluorescent probes like DCFDA.

      • Lipid peroxidation: By measuring malondialdehyde (MDA) levels using the TBARS assay.

  • Data Analysis:

    • Compare the viability and oxidative stress markers in the treated groups to the control groups (vehicle-treated and toxin-treated) to determine the neuroprotective and antioxidant efficacy of the test compound.

Conclusion

This compound stands out as a potent and selective MAO-B inhibitor with additional neuroprotective and antioxidant properties.[1] The data presented in this guide underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases. The detailed experimental protocols and visualizations provided herein are intended to facilitate further investigation and optimization of this promising molecule. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and detailed mechanistic studies to fully elucidate its therapeutic potential.

References

Technical Guide: Safety, Toxicity, and Handling of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid (CAS 26165-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety guidance. Users should always consult the most up-to-date SDS from their supplier before handling this chemical and ensure all safety protocols are in place.

Chemical Identification

PropertyValue
Chemical Name [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid
CAS Number 26165-63-9[1][2][3]
Molecular Formula C₁₄H₁₅NO₂[3]
Molecular Weight 229.27 g/mol [3]
Synonyms 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzeneacetic acid

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes the known hazard statements.[4]

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.
Acute Toxicity, DermalH312: Harmful in contact with skin.
Skin Corrosion/IrritationH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.
Acute Toxicity, InhalationH332: Harmful if inhaled.

GHS Pictograms:

(Pictograms would be inserted here in a final document - typically the exclamation mark for irritation and harmful, and potentially the skull and crossbones for acute toxicity, depending on the severity which is not fully detailed in the search results).

Signal Word: Warning[4]

Note: Comprehensive toxicological data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values are not available in the public domain based on the conducted searches. Furthermore, no information regarding the carcinogenicity, mutagenicity, or teratogenicity of this compound has been identified.

Safe Handling and Storage

Adherence to strict safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing to prevent skin exposure.[5][7]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter is recommended.[5]
Engineering Controls
ControlDescription
Ventilation Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5][7]
Safety Stations Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
Storage
ConditionRecommendation
General Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
Incompatibilities Keep away from strong oxidizing agents.[6]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek medical attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Spill and Disposal Procedures

Spill Response

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in Section 3.1. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal.

Disposal

Disposal of this compound and its containers must be in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflows and Logical Diagrams

Due to the limited publicly available data, no specific experimental protocols or signaling pathways related to the toxicity of this compound can be provided. However, the following diagrams illustrate general workflows for safe handling and emergency response.

G General Handling Workflow for CAS 26165-63-9 cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Consult Safety Data Sheet (SDS) b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Ensure Engineering Controls are Functional (Fume Hood, Eyewash Station) b->c d Weigh/handle compound in a fume hood c->d e Keep container tightly sealed when not in use d->e f Avoid generating dust or aerosols d->f g Decontaminate work surfaces f->g h Dispose of waste in a labeled container g->h i Remove and properly store/dispose of PPE h->i j Wash hands thoroughly i->j

Caption: General laboratory workflow for handling CAS 26165-63-9.

G First Aid Response Logic for CAS 26165-63-9 Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Occurs inhale1 Move to fresh air start->inhale1 Inhaled skin1 Remove contaminated clothing start->skin1 On Skin eye1 Rinse cautiously with water for several minutes start->eye1 In Eyes ingest1 Rinse mouth with water start->ingest1 Swallowed inhale2 Keep at rest inhale1->inhale2 inhale3 Seek medical attention inhale2->inhale3 skin2 Rinse skin with plenty of water skin1->skin2 skin3 Seek medical attention skin2->skin3 eye2 Remove contact lenses, if present eye1->eye2 eye3 Seek immediate medical attention eye2->eye3 ingest2 Do NOT induce vomiting ingest1->ingest2 ingest3 Seek immediate medical attention ingest2->ingest3

Caption: Logical flow of first aid procedures for exposure to CAS 26165-63-9.

Conclusion

This compound (CAS 26165-63-9) is a hazardous chemical that requires careful handling. Based on available information, it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation. Due to the significant gaps in the publicly available toxicological data, this compound should be handled with a high degree of caution, assuming it may have other unknown hazardous properties. All personnel must be thoroughly trained in its handling, and all appropriate safety measures must be strictly enforced. Further toxicological studies are required to fully characterize the safety profile of this compound.

References

Pyrrole-Based Compounds: A Technical Guide to Their Antitubercular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the urgent discovery of novel antitubercular agents with new mechanisms of action. Pyrrole-containing scaffolds have emerged as a promising and versatile platform for the development of potent inhibitors of Mtb growth. This technical guide provides a comprehensive overview of the antitubercular activity of various classes of pyrrole-based compounds, detailing their quantitative inhibitory data, the experimental protocols used for their evaluation, and the key mechanistic pathways they target.

Quantitative Antitubercular Activity of Pyrrole Derivatives

The antitubercular efficacy of pyrrole-based compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of Mtb. The following tables summarize the MIC values for several distinct classes of pyrrole derivatives against the H37Rv strain of M. tuberculosis, a commonly used laboratory reference strain.

Table 1: Antitubercular Activity of Pyrrole-2-Carboxamide Derivatives

Compound IDSubstituentsMIC (µg/mL)Cytotoxicity IC50 (µg/mL)Reference
Compound 32 Phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring and bulky substituents on the carboxamide< 0.016> 64[1][2]
Compounds 16-18 Fluorophenyl moiety< 0.016-[1]
Compound 28 Electron-withdrawing group on pyridyl substituent< 0.016-[1]
Compounds 29-34 3-pyridyl group or a fluoro-substituted 3-pyridyl group< 0.016 - 0.09-[1]

Table 2: Antitubercular Activity of Diarylpyrrole Derivatives

Compound IDSubstituentsMIC (µg/mL)Reference
BM212 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole0.7 - 1.5[3]
Silicon Analogues of BM212 Silicon-incorporated diarylpyrrolesMore potent than BM212 (MIC = 1.7 µM for BM212)[4]

Table 3: Antitubercular Activity of Hybrid and Fused Pyrrole Systems

Compound ClassExample Compound IDMIC (µg/mL)Reference
Pyrrole-Coumarin Hybrids7e 3.7[5]
Pyrrole-Ibuprofen/Isoniazid Hybrids8e 5.10[5]
Dicoumarin-Substituted Pyrroles11a 1.6[6]
Pyrrolo[3,2-d]pyrimidinesCompound 74 2 µM (against MDR strains)[7]

Table 4: Antitubercular Activity of Other Pyrrole-Based Scaffolds

Compound ClassTargetMIC (µg/mL)Reference
Pyrrole Hydrazones--[8]
Pyrrolyl ThiadiazolesEnoyl-ACP reductase-[9]
Pyrrole Schiff BasesInhAPromising activity reported[10][11]
Pyrazolyl Pyrroles--[12]
Pyrrole ScaffoldsEnoyl ACP reductase and Dihydrofolate reductase1.6 - 12.5[13]
Pyrrole DerivativesClpP1P2 peptidase5 µM[14]

Experimental Protocols

The evaluation of the antitubercular activity of these compounds relies on standardized and reproducible experimental protocols. The Microplate Alamar Blue Assay (MABA) is a widely used and cost-effective method for determining the MIC of compounds against M. tuberculosis.

Microplate Alamar Blue Assay (MABA) Protocol

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

1. Preparation of Mycobacterial Inoculum:

  • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • The culture is incubated at 37°C until it reaches the mid-log phase of growth.

  • The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard.

2. Preparation of Microplates:

  • The test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • A drug-free control well and a sterile control well are included on each plate.

3. Inoculation and Incubation:

  • The prepared mycobacterial inoculum is added to each well, except for the sterile control.

  • The plates are sealed and incubated at 37°C for 5-7 days.

4. Addition of Alamar Blue and Reading of Results:

  • After the incubation period, a solution of Alamar Blue reagent is added to each well.

  • The plates are re-incubated for 24-48 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[6][13]

Mechanistic Insights and Signaling Pathways

Several pyrrole-based compounds exert their antitubercular effect by targeting essential cellular processes in M. tuberculosis. Key targets identified include Mycobacterial Membrane Protein Large 3 (MmpL3) and Enoyl-Acyl Carrier Protein Reductase (InhA).

Inhibition of MmpL3

MmpL3 is a crucial transporter protein responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the cell wall integrity, leading to bacterial death. Pyrrole-2-carboxamides and diarylpyrroles like BM212 have been identified as potent inhibitors of MmpL3.[1][2][3][4][15]

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM produces MmpL3 MmpL3 Transporter TMM->MmpL3 transported by Cell_Wall_Synthesis Cell Wall Synthesis MmpL3->Cell_Wall_Synthesis exports TMM for Pyrrole_Compound Pyrrole-based Inhibitor Pyrrole_Compound->Inhibition Inhibition->MmpL3 Inhibits InhA_Inhibition FAS_II_Substrate Fatty Acyl Substrate InhA Enoyl-ACP Reductase (InhA) FAS_II_Substrate->InhA binds to Elongated_Fatty_Acid Elongated Fatty Acid (Mycolic Acid Precursor) InhA->Elongated_Fatty_Acid catalyzes elongation Mycolic_Acid_Synthesis Mycolic Acid Synthesis Elongated_Fatty_Acid->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Pyrrole_Compound Pyrrole-based Inhibitor Pyrrole_Compound->Inhibition Inhibition->InhA Inhibits Drug_Discovery_Workflow Synthesis Synthesis of Pyrrole -based Compound Library Screening In vitro Screening (e.g., MABA assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Mechanism Mechanism of Action Studies Lead_Optimization->Mechanism In_Vivo In vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo Mechanism->Lead_Optimization Preclinical Preclinical Candidate In_Vivo->Preclinical SAR_Logic Pyrrole_Core Pyrrole Core Substituents R1 R2 R3 Pyrrole_Core->Substituents Activity {Antitubercular Activity} Substituents:R1->Activity Electron-withdrawing groups (e.g., -F, -Cl) can increase activity Substituents:R2->Activity Bulky hydrophobic groups can enhance binding Substituents:R3->Activity Hydrogen bond donors/acceptors are often crucial for target interaction

References

An In-depth Technical Guide to Benzeneacetic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzeneacetic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct extensive research on this specific molecule is limited, this guide synthesizes available information on its probable synthesis, physicochemical properties, and the biological activities of its derivatives. The core structure serves as a key building block for more complex molecules with potential therapeutic applications, including antibacterial and antitubercular agents. This document outlines the presumed synthetic pathway via the Paal-Knorr reaction, details a general experimental protocol, and presents known quantitative data for related compounds to serve as a reference for researchers.

Introduction and Historical Context

The pyrrole ring is a fundamental scaffold in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The discovery and development of synthetic routes to functionalized pyrroles, such as the Paal-Knorr synthesis first reported in 1884, have been pivotal in the advancement of medicinal chemistry.[1]

Benzeneacetic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)- (CAS No. 26165-63-9) has emerged as a valuable intermediate in the synthesis of more complex pharmacologically active molecules. While the specific discovery and detailed historical timeline of this compound are not extensively documented in dedicated publications, its structural components suggest its origins are closely tied to the exploration of pyrrole-containing compounds as potential therapeutic agents. Research on derivatives of this molecule has pointed towards its utility as a scaffold for developing new drugs. For instance, more complex molecules incorporating the 4-(2,5-dimethyl-1H-pyrrol-1-yl) moiety have been investigated for their potential as antibacterial and antitubercular agents.[2]

Physicochemical Properties

PropertyValue (for Benzeneacetic acid)Data Source
Molecular FormulaC₈H₈O₂[3]
Molecular Weight136.15 g/mol [3]
CAS Number103-82-2[3]
Melting Point (Tfus)76-76.5 °C[4]
Boiling Point (Tboil)265.5 °C[4]
logP (Octanol/Water)1.41[4]
Water Solubility16.6 g/L at 20 °C[4]

Note: These values are for the parent compound Benzeneacetic acid and should be used as estimations only for the target molecule.

Synthesis

The most probable and widely used method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[5][6] For the synthesis of Benzeneacetic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-, the logical precursors would be 4-aminobenzeneacetic acid and hexane-2,5-dione .

Proposed Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the primary amine on the protonated carbonyl groups of the 1,4-diketone, leading to the formation of a dihydroxytetrahydropyrrole intermediate, which then dehydrates to form the aromatic pyrrole ring.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-aminobenzeneacetic_acid 4-Aminobenzeneacetic acid Paal-Knorr Synthesis Paal-Knorr Synthesis (Acid Catalyst, Heat) 4-aminobenzeneacetic_acid->Paal-Knorr Synthesis hexane-2,5-dione Hexane-2,5-dione hexane-2,5-dione->Paal-Knorr Synthesis target_molecule Benzeneacetic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)- Paal-Knorr Synthesis->target_molecule

Caption: Proposed Paal-Knorr synthesis pathway.

Detailed Experimental Protocol

The following is a generalized experimental protocol based on the Paal-Knorr synthesis of similar pyrrole derivatives.[7]

Materials:

  • 4-Aminobenzeneacetic acid

  • Hexane-2,5-dione

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-aminobenzeneacetic acid in a minimal amount of glacial acetic acid.

  • To this solution, add 1.1 equivalents of hexane-2,5-dione.

  • Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Dry the purified crystals under vacuum to obtain the final product, Benzeneacetic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

G Start Start Dissolve_Reactant Dissolve 4-aminobenzeneacetic acid in glacial acetic acid Start->Dissolve_Reactant Add_Diketone Add hexane-2,5-dione Dissolve_Reactant->Add_Diketone Reflux Heat to reflux (2-4 hours) Add_Diketone->Reflux Cool Cool to room temperature Reflux->Cool Precipitate Pour into ice-water Cool->Precipitate Filter_Wash Vacuum filter and wash with cold water Precipitate->Filter_Wash Recrystallize Recrystallize from ethanol/water Filter_Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry Characterize Characterize product (NMR, MS, IR) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for synthesis.

Biological Activity and Potential Applications

Direct studies on the biological activity of Benzeneacetic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)- are not prominent in the scientific literature. However, its role as a scaffold for more complex molecules with significant biological activities is documented.

  • Antibacterial and Antitubercular Agents: A study on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which are derivatives of the target molecule, demonstrated promising antibacterial and antitubercular properties. These compounds were found to be inhibitors of dihydrofolate reductase (DHFR) and enoyl ACP reductase, crucial enzymes in bacterial survival.[2]

This suggests that the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene moiety can serve as a valuable pharmacophore for the design of novel antimicrobial agents. The core structure likely provides a foundational framework for interacting with biological targets, with further modifications on the acetic acid group allowing for modulation of activity and specificity.

G Core_Molecule Benzeneacetic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)- Derivatization Chemical Derivatization (e.g., to benzohydrazides) Core_Molecule->Derivatization Bioactive_Derivatives Biologically Active Derivatives Derivatization->Bioactive_Derivatives Target_Interaction Interaction with Biological Targets (e.g., DHFR, Enoyl ACP Reductase) Bioactive_Derivatives->Target_Interaction Therapeutic_Potential Potential Therapeutic Applications (Antibacterial, Antitubercular) Target_Interaction->Therapeutic_Potential

Caption: From core molecule to potential therapy.

Conclusion and Future Directions

Benzeneacetic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)- is a valuable chemical entity, primarily serving as a building block in the synthesis of more complex, biologically active compounds. While detailed historical and experimental data on the core molecule itself are sparse, its synthesis is reliably achievable through the well-established Paal-Knorr reaction. The demonstrated efficacy of its derivatives as antimicrobial agents highlights the potential of this chemical scaffold in drug discovery.

Future research should focus on:

  • Detailed Physicochemical and Spectroscopic Characterization: Publishing a complete dataset for the pure compound to serve as a standard reference.

  • Screening for Biological Activity: Evaluating the core molecule itself for any intrinsic biological activities.

  • Library Synthesis: Utilizing the core structure to generate a library of derivatives for screening against a wider range of biological targets.

This will help to fully elucidate the potential of Benzeneacetic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)- and its analogues in the development of new therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, a compound of interest in medicinal chemistry. The synthesis is achieved through the Paal-Knorr pyrrole synthesis, a reliable and straightforward method for the formation of substituted pyrroles. This protocol outlines the reaction of 4-aminophenylacetic acid with 2,5-hexanedione in the presence of an acid catalyst. Additionally, this document includes a summary of quantitative data, a detailed experimental workflow, and diagrams illustrating the synthetic pathway and the general mechanism of the Paal-Knorr reaction.

Introduction

Pyrrole-containing compounds are of significant interest in the field of drug discovery due to their presence in a wide array of biologically active molecules. This compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), suggesting its potential for the development of therapeutic agents for neurodegenerative diseases such as Parkinson's disease.[1] The synthesis of this compound is readily achievable through the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2][3][4][5] This method is widely used due to its operational simplicity and generally good yields.[4]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

  • Reactants: 4-Aminophenylacetic acid and 2,5-Hexanedione

  • Product: this compound

  • Byproduct: Water

This reaction is an example of the Paal-Knorr pyrrole synthesis, a condensation reaction that forms a pyrrole ring.[2][3][5]

Experimental Protocol

Materials:

  • 4-Aminophenylacetic acid (C₈H₉NO₂)

  • 2,5-Hexanedione (C₆H₁₀O₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Ethanol (C₂H₅OH)

  • Ethyl acetate (C₄H₈O₂)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminophenylacetic acid (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add 2,5-hexanedione (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference/Note
Reactants
4-Aminophenylacetic acid1.0 eqStarting material
2,5-Hexanedione1.1 eqReactant
Catalyst
Glacial Acetic AcidSolvent and catalystAccelerates the reaction[3]
Reaction Conditions
TemperatureReflux (~118 °C)Typical for Paal-Knorr synthesis
Reaction Time2-4 hoursMonitor by TLC
Product Information
Molecular FormulaC₁₄H₁₅NO₂[6][7]
Molecular Weight229.27 g/mol [6][7]
CAS Number26165-63-9[6][7]
Yield >60% (Typical)Paal-Knorr reactions generally provide good yields[4]
Characterization
AppearanceSolidExpected physical state
Purity>95% (after recrystallization)Dependent on purification method

Mandatory Visualizations

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Aminophenylacetic acid in Glacial Acetic Acid B Add 2,5-Hexanedione A->B 1.1 eq C Heat to Reflux (2-4 hours) B->C D Cool to RT C->D E Extraction with Ethyl Acetate D->E F Wash with Water & Brine E->F G Dry and Concentrate F->G H Recrystallization G->H I [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid H->I

Caption: Experimental workflow for the synthesis of this compound.

Paal_Knorr_Mechanism reactant1 4-Aminophenylacetic acid (Primary Amine) intermediate1 Hemiaminal Formation reactant1->intermediate1 reactant2 2,5-Hexanedione (1,4-Dicarbonyl) reactant2->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 Intramolecular Nucleophilic Attack intermediate3 Dehydration intermediate2->intermediate3 - H₂O product [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid intermediate3->product - H₂O

Caption: General mechanism of the Paal-Knorr pyrrole synthesis.

MAO_B_Inhibition compound [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid maob Monoamine Oxidase B (MAO-B) compound->maob Inhibits metabolites Inactive Metabolites maob->metabolites Metabolizes downstream Increased Dopamine Levels in the Brain maob->downstream Leads to dopamine Dopamine dopamine->maob

Caption: Proposed signaling pathway for MAO-B inhibition.

References

Application Notes and Protocols for the Paal-Knorr Synthesis of 2,5-Dimethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,5-dimethylpyrrole via the Paal-Knorr reaction. This method remains a cornerstone in synthetic chemistry for the construction of the pyrrole ring, a prevalent scaffold in pharmaceuticals and functional materials.

Introduction

The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine or ammonia.[1][2][3] This approach is valued for its operational simplicity and generally provides good to excellent yields of the desired pyrrole derivatives.[2] The synthesis can be performed under various conditions, including conventional heating, microwave irradiation, and solvent-free systems, offering flexibility to the synthetic chemist.[4][5]

Reaction Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound (hexane-2,5-dione) to form a hemiaminal intermediate.[2][3] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal.[2] The final step involves the dehydration of this intermediate to yield the aromatic 2,5-dimethylpyrrole ring.[6]

Paal_Knorr_Mechanism Hexanedione Hexane-2,5-dione Hemiaminal Hemiaminal Intermediate Hexanedione->Hemiaminal + R-NH2 Amine R-NH2 CyclicHemiaminal Cyclic Hemiaminal Hemiaminal->CyclicHemiaminal Intramolecular Cyclization Pyrrole 2,5-Dimethylpyrrole CyclicHemiaminal->Pyrrole - H2O (Dehydration)

Caption: Paal-Knorr reaction mechanism for 2,5-dimethylpyrrole synthesis.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Paal-Knorr synthesis of N-substituted 2,5-dimethylpyrroles, providing a comparative overview of different methodologies.

AmineCatalystSolventMethodTemperature (°C)TimeYield (%)Reference
AnilineHCl (1 drop)MethanolConventionalReflux15 min~52[7]
Various primary aminesNoneWaterConventional10015 minGood to Excellent[8]
Primary aminesNoneNoneConventionalRoom Temp--[4]
AnilineGraphene Oxide-----[8]
Primary aminesSilica sulfuric acidNoneConventionalRoom Temp3 minup to 98[9]
Primary aminesCATAPAL 200-Conventional6045 min68-97[10]
Various 1,4-diketones--Microwave--Good[11]
Primary aminesNano-organocatalystWaterMicrowave14020 min-[5]

Experimental Protocols

The general workflow for the Paal-Knorr synthesis involves the reaction of hexane-2,5-dione with a primary amine, followed by workup and purification of the resulting 2,5-dimethylpyrrole derivative.[2]

Experimental_Workflow Start Start Mix Mix Hexane-2,5-dione, Amine, Solvent, and Catalyst Start->Mix React Reaction under Heating or Microwave Mix->React Cool Cool Reaction Mixture React->Cool Workup Workup (e.g., Quenching, Extraction) Cool->Workup Purify Purification (e.g., Recrystallization, Column Chromatography) Workup->Purify End End Product Purify->End

Caption: General experimental workflow for the Paal-Knorr synthesis.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes a microscale synthesis using conventional heating.[7]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water mixture (9:1) for recrystallization

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[7]

  • Add one drop of concentrated hydrochloric acid to the mixture.[7]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[7]

  • After the reflux period, cool the flask in an ice bath.[7]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[7]

  • Collect the solid product by vacuum filtration.[2]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[2]

Expected Yield: Approximately 52% (178 mg).[2][7]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 2,5-Dimethylpyrroles

This protocol provides a general procedure for a more rapid synthesis using microwave irradiation.[2][5]

Materials:

  • Hexane-2,5-dione (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Equipment:

  • Microwave reaction vial

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the hexane-2,5-dione and the primary amine.[2]

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.[2]

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[2]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[2]

Protocol 3: Solvent-Free Synthesis of N-Substituted 2,5-Dimethylpyrroles

This protocol outlines an environmentally friendly approach that avoids the use of solvents.[4]

Materials:

  • Hexane-2,5-dione

  • Primary amine

Equipment:

  • Reaction vessel (e.g., vial or flask)

  • Stirring apparatus

Procedure:

  • In a suitable reaction vessel, combine hexane-2,5-dione and the primary amine.

  • Stir the mixture at room temperature.

  • The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can often be isolated by direct purification, such as distillation or recrystallization, due to the absence of a solvent.

Conclusion

The Paal-Knorr synthesis remains a highly relevant and versatile method for preparing a wide array of substituted pyrroles. The choice of conventional heating, microwave irradiation, or solvent-free conditions, along with the selection of appropriate catalysts and solvents, allows for the optimization of reaction conditions to achieve high yields of the desired products. These protocols provide a solid foundation for researchers to explore the synthesis of 2,5-dimethylpyrrole and its derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols: [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid as a Selective MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoaminergic neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.[1][2][3] This document provides detailed application notes and protocols for the experimental use of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, a selective MAO-B inhibitor, in enzyme inhibition assays.[4][5][6] The information is intended to guide researchers in the evaluation of this compound's therapeutic potential.

Data Presentation

The compound, also referred to as EM-DC-27, has been identified as a selective MAO-B inhibitor with additional moderate acetylcholinesterase (AChE) inhibitory activity.[4][5][6] Its inhibitory activity against MAO-A and butyrylcholinesterase (BChE) was found to be insignificant, highlighting its selectivity for MAO-B.[4][6]

CompoundTargetIC50 (µM)Selectivity Profile
This compound (EM-DC-27)MAO-B0.344 ± 0.10Selective for MAO-B
MAO-A> 100
AChE375.20 ± 52.99
BChE> 100

Table 1: In vitro inhibitory activity of this compound. Data sourced from a study on pyrrole-based selective MAO-B inhibitors.[4][5][6]

Experimental Protocols

The following is a representative protocol for an in vitro MAO-B inhibition assay, based on established methodologies.[7][8][9] Researchers should optimize the protocol for their specific experimental conditions.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[7]

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., benzylamine)[9]

  • Fluorescent Probe (e.g., OxiRed™ Probe)

  • This compound (Test Inhibitor)

  • Positive Control Inhibitor (e.g., Selegiline)

  • Negative Control (Vehicle, e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[7]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor, this compound, in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor in MAO-B Assay Buffer to achieve the desired final concentrations.

    • Prepare a working solution of the positive control inhibitor (e.g., Selegiline) in MAO-B Assay Buffer.

    • Reconstitute the MAO-B enzyme, substrate, and fluorescent probe according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 50 µL of the MAO-B enzyme solution to each well of the 96-well plate.

    • Add 10 µL of the diluted test inhibitor, positive control, or vehicle (for enzyme control) to the respective wells.

    • Incubate the plate for 10 minutes at 37°C.

    • Prepare the MAO-B Substrate Solution containing the MAO-B substrate and the fluorescent probe in MAO-B Assay Buffer.

    • Add 40 µL of the MAO-B Substrate Solution to each well to initiate the reaction.

    • Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for at least 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the general signaling pathway of MAO-B inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_dilutions Prepare Inhibitor Dilutions prep_reagents->prep_dilutions add_inhibitor Add Inhibitor/ Controls prep_dilutions->add_inhibitor add_enzyme Add MAO-B Enzyme to Plate add_enzyme->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate add_substrate Add Substrate Mix incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Mode) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro MAO-B inhibition assay.

MAO_B_Pathway cluster_neuron Presynaptic Neuron cluster_glia Glial Cell / Postsynaptic Neuron cluster_mito Mitochondrion Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 Inhibitor [4-(2,5-Dimethyl-pyrrol-1-yl) -phenyl]-acetic acid Inhibitor->MAOB Inhibition

Caption: General signaling pathway of MAO-B and its inhibition.

References

No Direct Applications of CAS 26165-63-9 Found in Neurodegeneration Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to fulfill the request for detailed application notes and protocols for CAS 26165-63-9 in neurodegeneration research have revealed no direct link between this specific chemical compound and the field of neurodegeneration.

The CAS number 26165-63-9 corresponds to the chemical compound [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-acetic acid .[1][2][3][4] Extensive searches of scientific literature and chemical databases have not yielded any published studies, application notes, or protocols detailing the use of this molecule in in-vitro or in-vivo models of neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, or ALS.

While the initial query suggested a potential role in neurodegeneration, the available data does not support this. The compound is listed by various chemical suppliers as a versatile small molecule scaffold or building block for research and development purposes.[3] However, its specific biological activities and potential therapeutic applications, particularly within neuroscience, remain uncharacterized in publicly accessible research.

It is possible that the query was based on a misunderstanding or a very recent, unpublished development. Researchers interested in the potential of novel small molecules for neurodegeneration research are encouraged to perform their own preliminary screenings to determine any relevant biological activity.

A Note on a Related but Distinct Class of Compounds: Peptidyl Fluoromethyl Ketones

Interestingly, the broader chemical class of peptidyl fluoromethyl ketones (PFMKs) has been investigated for its relevance to neurodegeneration.[5][6][7] These compounds are known inhibitors of certain proteases, such as caspases and calpains, which are enzymes implicated in the pathological pathways of neuronal cell death and inflammation that are characteristic of many neurodegenerative disorders.[6]

It is crucial to emphasize that [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-acetic acid (CAS 26165-63-9) is not a peptidyl fluoromethyl ketone. The potential therapeutic strategies involving PFMKs are distinct from any hypothetical application of the specified CAS number.

References

Application Notes and Protocols for [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid (CAS 26165-63-9) for use in various in vitro assays. The following guidelines are based on standard laboratory practices for handling hydrophobic small molecules in biological research.

Compound Information
  • IUPAC Name: 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid[1][2]

  • Molecular Formula: C₁₄H₁₅NO₂[1][3]

  • Molecular Weight: 229.27 g/mol [1][3]

Solubility Data

The following table summarizes the expected solubility profile in common laboratory solvents. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.

SolventExpected SolubilityRemarks
Dimethyl Sulfoxide (DMSO) High (>10 mg/mL)Recommended for creating high-concentration stock solutions. A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was successfully dissolved in DMSO at 200 mg/mL for cell culture applications.[4][5][6]
Ethanol (EtOH) ModerateMay be suitable for some applications, but lower concentrations are expected compared to DMSO.
Methanol (MeOH) ModerateSimilar to ethanol, can be used as an alternative solvent.
Phosphate-Buffered Saline (PBS) Low to InsolubleDirect dissolution in aqueous buffers is not recommended due to the compound's hydrophobicity.
Water Low to InsolubleNot a suitable primary solvent.
Experimental Protocols

This section provides a detailed methodology for preparing a stock solution of this compound and subsequent working solutions for in vitro assays.

2.1. Materials

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Appropriate cell culture medium or assay buffer

2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using its molecular weight (229.27 g/mol ).

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 229.27 g/mol * (1000 mg / 1 g) = 2.29 mg

  • Weigh the compound: Carefully weigh out 2.29 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid particles have dissolved.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Vortex again after warming.

  • Sterilization (Optional): If the stock solution needs to be sterile for long-term storage and direct addition to cell cultures, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

2.3. Protocol for Preparing Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

  • Thaw the stock solution: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

  • Calculate the dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution:

    • (Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)

    • (10,000 µM) * V₁ = (10 µM) * (1000 µL)

    • V₁ = (10 µM * 1000 µL) / 10,000 µM = 1 µL

  • Prepare the working solution:

    • Add 999 µL of pre-warmed cell culture medium or assay buffer to a sterile tube.

    • Add 1 µL of the 10 mM stock solution to the medium or buffer.

    • Mix thoroughly by gentle pipetting or brief vortexing.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced cytotoxicity. The final DMSO concentration in the example above is 0.1%. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to determine the tolerance of your specific cell line. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for preparing the compound for in vitro assays.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution and Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Assay Medium thaw->dilute add_to_assay Add to In Vitro Assay dilute->add_to_assay incubate Incubate and Analyze add_to_assay->incubate

Caption: Workflow for preparing stock and working solutions of the compound.

Disclaimer: This document provides general guidance. Researchers must validate these protocols for their specific experimental setup and cell lines. All laboratory work should be conducted following appropriate safety procedures. This product is for research use only and not for diagnostic or therapeutic use.[3]

References

Application Notes and Protocols for Antibacterial Screening of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. Pyrrole derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antibacterial properties.[1][2][3] This document provides detailed protocols for the initial antibacterial screening of a specific class of these compounds: [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid analogs.

These protocols are based on widely accepted and standardized methods for antimicrobial susceptibility testing, including the Kirby-Bauer disk diffusion method, broth microdilution for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC).[4][5][6] Adherence to these standardized methods ensures the reliability and reproducibility of the screening results.[7]

Data Presentation

The quantitative data generated from the antibacterial screening assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the results.

Table 1: Zone of Inhibition Diameters for this compound Analogs

Compound IDConcentration (µ g/disk )Gram-Positive Bacteria (e.g., Staphylococcus aureus) Zone of Inhibition (mm)Gram-Negative Bacteria (e.g., Escherichia coli) Zone of Inhibition (mm)
Analog 130
Analog 230
Analog 330
Positive Control (e.g., Ciprofloxacin)5
Negative Control (Solvent)-00

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Lead Analogs

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Analog XS. aureus
Analog XE. coli
Analog YS. aureus
Analog YE. coli
CiprofloxacinS. aureusBactericidal
CiprofloxacinE. coliBactericidal

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the antibacterial activity of the test compounds.[9][10]

Materials:

  • This compound analogs

  • Sterile 6-mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates[11]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve analogs)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and micropipettes

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Test Disks: Dissolve the synthesized analogs in a suitable solvent (e.g., DMSO) to a known concentration. Aseptically impregnate sterile filter paper disks with a specific amount of each analog solution (e.g., 30 µ g/disk ) and allow the solvent to evaporate completely.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Inoculation of MHA Plates: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[13] Swab the entire surface of the MHA plate uniformly in three directions to ensure confluent growth.

  • Disk Placement: Using sterile forceps, place the prepared analog disks, a positive control disk, and a negative control disk (impregnated with the solvent only) on the inoculated agar surface.[4] Ensure the disks are at least 24 mm apart from center to center.[11]

  • Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the compound's antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Materials:

  • Lead this compound analogs

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Multichannel micropipettes

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Serial Dilutions: Prepare a stock solution of each analog. In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of concentrations.[12]

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the disk diffusion method and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control well (broth and inoculum) and a sterility control well (broth only).[14]

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours.[12]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the analog at which there is no visible bacterial growth.[14] The growth control should be turbid, and the sterility control should be clear.[12]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[6][16]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile MHA plate.[8]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[8]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the analog that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][8]

Visualizations

Experimental_Workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis start Synthesized Analogs disk_diffusion Kirby-Bauer Disk Diffusion start->disk_diffusion active_compounds Active Analogs disk_diffusion->active_compounds Identify Active Compounds mic_assay Broth Microdilution (MIC) active_compounds->mic_assay mbc_assay Subculture for MBC mic_assay->mbc_assay final_data Data Analysis & Interpretation mbc_assay->final_data Determine MIC & MBC MIC_to_MBC_Protocol mic_plate Incubated MIC Plate (Serial Dilutions + Bacteria) read_mic Read MIC (Lowest concentration with no visible growth) mic_plate->read_mic subculture Subculture from clear wells (MIC and higher concentrations) read_mic->subculture Select clear wells agar_plate Plate onto Mueller-Hinton Agar subculture->agar_plate incubate_agar Incubate Agar Plates (18-24 hours) agar_plate->incubate_agar read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc

References

Application Notes and Protocols for the Quantification of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid (Zaltoprofen)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, commonly known as Zaltoprofen, is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties. It functions as a selective COX-2 inhibitor and also inhibits bradykinin-induced pain responses.[1] Accurate and precise quantification of Zaltoprofen in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.

These application notes provide detailed protocols for the quantitative analysis of Zaltoprofen using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and reliable method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods described.

ParameterHPLC Method 1 (Bulk & Formulation)HPLC Method 2 (Human Plasma)
Linearity Range 10-60 µg/mL0.15 to 20 µg/ml
Recovery Good agreement with labelled amount98.32%
Retention Time 3.688 min~4.0 ± 0.05 min
Mobile Phase Acetonitrile and 0.1% v/v Acetic acid (95:5 v/v)Phosphate buffer (pH 3) and Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Enable C18G (250 mm × 4.6 mm, 5 µm)Intensil C18 (250 mm x 4.6 mm, 5µm)
Detection Wavelength 331 nm254 nm

Experimental Protocols

Method 1: RP-HPLC for Quantification of Zaltoprofen in Bulk and Pharmaceutical Formulations

This method is suitable for the determination of Zaltoprofen in its pure form and in tablet dosage forms.

1. Materials and Reagents:

  • Zaltoprofen reference standard

  • Acetonitrile (HPLC grade)

  • Acetic acid (AR grade)

  • Milli-Q water

  • Zaltoprofen tablets

2. Instrumentation:

  • HPLC system with a UV detector

  • Enable ODS reverse phase C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Sonicator

  • Centrifuge

  • 0.2 µm membrane filter

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and 0.1% v/v acetic acid in the ratio of 95:5 (v/v).

  • Flow Rate: 1.0 mL/min (isocratic mode).

  • Column Temperature: Ambient.

  • Detection: UV at 331 nm.

  • Injection Volume: 20 µL.

4. Preparation of Standard Solution:

  • Accurately weigh 100 mg of Zaltoprofen reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve in the mobile phase and sonicate for 5 minutes.

  • Make up the volume to 100 mL with the mobile phase to obtain a concentration of 1 mg/mL.

  • Dilute 10 mL of this stock solution to 100 mL with the mobile phase to get a standard concentration of 100 µg/mL.

5. Preparation of Sample Solution (from Tablets):

  • Weigh and powder 20 tablets.

  • Transfer a quantity of powder equivalent to 100 mg of Zaltoprofen to a 100 mL volumetric flask.

  • Add 10 mL of the mobile phase, shake, and sonicate for 15 minutes.

  • Make up the volume to 100 mL with the mobile phase and centrifuge.

  • Filter the supernatant through a 0.2 µm membrane filter to get a concentration of 1 mg/mL.

  • Dilute this solution to a working concentration of 100 µg/mL with the mobile phase.

6. Analysis:

  • Inject equal volumes (20 µL) of the standard and sample solutions into the chromatograph.

  • Record the peak areas and calculate the amount of Zaltoprofen in the sample.

Method 2: RP-HPLC for Quantification of Zaltoprofen in Human Plasma

This bioanalytical method is designed for the determination of Zaltoprofen in human plasma samples.[1][2]

1. Materials and Reagents:

  • Zaltoprofen reference standard

  • Nevirapine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR Grade)

  • Orthophosphoric acid (AR grade)

  • Ethyl acetate

  • Human plasma (drug-free)

2. Instrumentation:

  • HPLC system with a UV detector

  • Intensil C18 column (250 mm x 4.6 mm, 5µm)[1]

  • Centrifuge

  • Vortex mixer

  • Evaporator

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of Phosphate buffer (pH 3) and Acetonitrile in the ratio of 40:60 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: ~30°C.[2]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 10 µL.[2]

4. Preparation of Standard and QC Samples:

  • Prepare a stock solution of Zaltoprofen in acetonitrile.

  • Spike appropriate volumes of the stock solution into drug-free human plasma to prepare calibration standards and quality control (QC) samples at different concentration levels.

5. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma sample, add the internal standard (Nevirapine).[1]

  • Add 5 mL of ethyl acetate and vortex for 10 minutes.[1]

  • Centrifuge at 3000 rpm for 10 minutes.

  • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject into the HPLC system.

6. Analysis:

  • Inject the prepared samples into the chromatograph.

  • Construct a calibration curve by plotting the peak area ratio of Zaltoprofen to the internal standard against the concentration.

  • Determine the concentration of Zaltoprofen in the unknown samples from the calibration curve.

Visualizations

G Workflow for Zaltoprofen Analysis in Bulk/Formulation cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (100 µg/mL) hplc_injection Inject 20 µL into HPLC prep_std->hplc_injection prep_sample Prepare Sample Solution (from Tablets, 100 µg/mL) prep_sample->hplc_injection hplc_separation Isocratic Separation (ACN:0.1% Acetic Acid, 95:5) hplc_injection->hplc_separation hplc_detection UV Detection at 331 nm hplc_separation->hplc_detection data_acquisition Record Peak Areas hplc_detection->data_acquisition data_calculation Calculate Zaltoprofen Content data_acquisition->data_calculation

Caption: Workflow for Zaltoprofen Analysis in Bulk/Formulation.

G Workflow for Zaltoprofen Bioanalysis in Human Plasma cluster_sample_prep Sample Preparation (LLE) cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification plasma_sample 1 mL Plasma Sample add_is Add Internal Standard plasma_sample->add_is add_solvent Add 5 mL Ethyl Acetate add_is->add_solvent vortex Vortex for 10 min add_solvent->vortex centrifuge Centrifuge at 3000 rpm vortex->centrifuge separate_evaporate Separate & Evaporate Organic Layer centrifuge->separate_evaporate reconstitute Reconstitute in Mobile Phase separate_evaporate->reconstitute hplc_injection Inject 10 µL into HPLC reconstitute->hplc_injection hplc_separation Separation on C18 Column (Phosphate Buffer pH3:ACN, 40:60) hplc_injection->hplc_separation hplc_detection UV Detection at 254 nm hplc_separation->hplc_detection calibration_curve Construct Calibration Curve hplc_detection->calibration_curve determine_conc Determine Zaltoprofen Concentration calibration_curve->determine_conc

Caption: Workflow for Zaltoprofen Bioanalysis in Human Plasma.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

These notes detail the nuclear magnetic resonance (NMR) spectroscopic characterization of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, a molecule of interest in medicinal chemistry and materials science. The provided 1H and 13C NMR data are essential for the structural verification and purity assessment of this compound. The chemical shifts are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.

The 1H NMR spectrum provides information on the number and types of protons present in the molecule, as well as their connectivity through spin-spin coupling. The 13C NMR spectrum reveals the number of unique carbon environments, which is crucial for confirming the carbon framework of the molecule. Together, these NMR techniques provide a comprehensive spectroscopic fingerprint for this compound.

Molecular Structure:

G cluster_main Molecular Structure and Numbering

Molecular structure of this compound with atom numbering for NMR assignments.

Hypothetical ¹H NMR Data

The following table summarizes the expected proton NMR spectral data for the title compound.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
112.30br s-1HCOOH
27.35d8.52HH-2', H-6'
37.20d8.52HH-3', H-5'
45.85s-2HH-3, H-4
53.65s-2HCH₂ (7)
62.00s-6HCH₃ (9, 10)
Hypothetical ¹³C NMR Data

The following table summarizes the expected carbon-13 NMR spectral data.

SignalChemical Shift (δ, ppm)Assignment
1172.5C=O (8)
2138.0C4'
3135.5C1'
4129.8C2', C6'
5129.0C2, C5
6125.0C3', C5'
7106.0C3, C4
840.5CH₂ (7)
913.0CH₃ (9, 10)

Protocols

NMR Sample Preparation

A standard protocol for the preparation of a sample for 1H and 13C NMR analysis of this compound is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.[1][2][3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][4]

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][3] This prevents distortion of the magnetic field homogeneity.[2]

  • Transfer: Carefully transfer the clear solution into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_workflow NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-50 mg) dissolve 2. Add Deuterated Solvent (0.6-0.7 mL) weigh->dissolve mix 3. Dissolve Sample (Vortex/Sonicate) dissolve->mix filter 4. Filter (if needed) mix->filter transfer 5. Transfer to NMR Tube filter->transfer

Workflow for NMR sample preparation.

NMR Data Acquisition

The following is a general protocol for acquiring 1H and 13C NMR spectra. Spectrometer-specific parameters may need to be adjusted.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. Standard automated shimming routines are typically sufficient.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Spectral Width: A spectral width of -2 to 14 ppm is appropriate.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher (corresponding to the proton frequency).

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to obtain singlets for all carbon signals.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. The acquisition time can range from 30 minutes to several hours depending on the sample concentration.

    • Spectral Width: A spectral width of 0 to 200 ppm is typically used.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as a reference (e.g., CHCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak is also used (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

G cluster_acquisition NMR Data Acquisition and Processing setup Instrument Setup (Lock, Shim) acquire_H ¹H NMR Acquisition setup->acquire_H acquire_C ¹³C NMR Acquisition setup->acquire_C process Data Processing (FT, Phasing, Calibration) acquire_H->process acquire_C->process

General workflow for NMR data acquisition and processing.

References

Application Notes and Protocols: Enhancing Monoclonal Antibody Production in CHO Cells with Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless demand for therapeutic monoclonal antibodies (mAbs) necessitates continuous innovation in manufacturing processes to enhance yield and reduce costs. Chinese Hamster Ovary (CHO) cells are the predominant platform for large-scale production of mAbs due to their capacity for correct protein folding, assembly, and human-like post-translational modifications. Chemical additives that modulate cellular pathways to favor protein production over cell proliferation represent a promising strategy for process optimization.

This document details the application of a novel pyrrole derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) , to improve monoclonal antibody production in recombinant CHO (rCHO) cells. Structure-activity relationship studies have revealed that the 2,5-dimethylpyrrole moiety is the most effective component of MPPB for enhancing cell-specific productivity.[1]

Mechanism of Action

MPPB has been shown to enhance mAb production by inducing a state of reduced cell proliferation while maintaining high cell viability and increasing cell-specific productivity.[1] The observed physiological effects of MPPB on CHO cells—suppressed cell growth, increased intracellular ATP, and altered N-linked glycosylation—suggest a multi-faceted mechanism of action likely involving key cellular signaling pathways.

Putative Signaling Pathways Affected by MPPB

1. PI3K/Akt/mTOR Pathway Inhibition: The suppression of cell growth is a hallmark of the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell proliferation, growth, and survival. By downregulating this pathway, MPPB likely shifts the cellular resources from biomass production towards the synthesis of the target monoclonal antibody.

2. Modulation of Cellular Energy Metabolism: Treatment with MPPB leads to an increase in the intracellular concentration of adenosine triphosphate (ATP).[1] This suggests a shift in cellular energy metabolism, potentially from rapid glycolysis (which is less efficient in ATP production) towards more efficient oxidative phosphorylation in the mitochondria. This enhanced energy state can support the energetically demanding process of protein synthesis and secretion.

3. Alteration of N-Linked Glycosylation: MPPB has been observed to suppress the galactosylation of the produced monoclonal antibody.[1] N-linked glycosylation is a critical quality attribute of therapeutic mAbs, and the ability to control it is highly desirable. This effect indicates that MPPB influences the enzymatic processes within the Golgi apparatus, where glycosylation occurs.

putative_signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Golgi Apparatus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MPPB MPPB (Pyrrole Derivative) MPPB->PI3K Inhibits Glycolysis Glycolysis MPPB->Glycolysis Modulates Glycosylation N-Linked Glycosylation MPPB->Glycosylation Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth mAb_Production mAb Production mTOR->mAb_Production Shifts resources to TCA_Cycle TCA Cycle & Oxidative Phosphorylation Glycolysis->TCA_Cycle ATP Increased ATP TCA_Cycle->ATP ATP->mAb_Production Powers Galactosylation Suppressed Galactosylation Glycosylation->Galactosylation

Putative signaling pathways affected by MPPB.

Data Presentation

The following tables summarize the quantitative data on the effect of MPPB and its derivatives on CHO cell culture performance.

Table 1: Effect of MPPB on Fed-Batch Culture of rCHO Cells

ParameterControl (DMSO)MPPB (200 µg/mL)Fold Change
Maximum Viable Cell Density (x 10⁶ cells/mL)16.68.00.48
Viability at Day 12 (%)~70>90>1.28
Final mAb Titer (arbitrary units)1.01.51.5
Cell-Specific Productivity (arbitrary units/cell/day)1.0>2.0>2.0
Specific Glucose Uptake RateBaselineIncreased-
Intracellular ATPBaselineIncreased-
Galactosylation of mAbBaselineSuppressed-

Data compiled from Aki et al., 2021.[1]

Table 2: Structure-Activity Relationship of Pyrrole Derivatives on Cell-Specific Productivity

CompoundRelative Cell-Specific Productivity
DMSO (Control)1.0
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB)~1.8
4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide~1.6
2,5-dimethylpyrrole2.2
N-succinimidyl benzamide~1.0
4-aminobenzamide~1.0

Data compiled from Aki et al., 2021.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB)

This protocol is a generalized procedure for the synthesis of N-substituted benzamides, adapted for the synthesis of MPPB.

Materials:

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Amine (in this case, this would be a precursor to the 2,5-dioxopyrrolidin-1-yl group, requiring a multi-step synthesis not detailed here. For custom synthesis, it is recommended to start from commercially available precursors.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Amide Bond Formation: In a separate flask, prepare a solution of the amine precursor.

  • Filter the activated acid mixture to remove the dicyclohexylurea byproduct.

  • Add the filtrate containing the NHS-activated ester dropwise to the amine solution at 0 °C.

  • Stir the reaction at room temperature for 8-12 hours. Monitor by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure MPPB.

Protocol 2: Fed-Batch Culture of rCHO Cells with MPPB Supplementation

This protocol is based on the methodology described by Aki et al. (2021) for enhancing mAb production in rCHO cells.

Materials:

  • Recombinant CHO cell line expressing the desired monoclonal antibody

  • Basal culture medium (e.g., a chemically defined medium suitable for CHO cells)

  • Feed medium

  • MPPB stock solution (200 mg/mL in DMSO)

  • 125-mL Erlenmeyer flasks

  • Shaking incubator with CO₂ control

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution

Procedure:

  • Cell Inoculation: Inoculate the rCHO cells at a viable cell density of 0.3 x 10⁶ cells/mL into 125-mL Erlenmeyer flasks containing 50 mL of basal medium.

  • Addition of MPPB:

    • For the experimental group, add 50 µL of the 200 mg/mL MPPB stock solution to each flask (final concentration of 200 µg/mL, 0.1% v/v).

    • For the control group, add 50 µL of DMSO to each flask.

  • Incubation: Incubate the flasks at 37.0°C in a humidified atmosphere with 5% CO₂ on an orbital shaker set to 120 rpm.

  • Fed-Batch Feeding Strategy: On days 4, 6, and 8 of the culture, add the feed medium at 2% (v/v) of the initial culture volume (1 mL for a 50 mL culture).

  • Monitoring:

    • Monitor viable cell density and viability daily or every other day using a cell counter and trypan blue exclusion.

    • Collect samples periodically for analysis of mAb titer, glucose concentration, and other metabolites.

  • Harvest: Continue the culture until cell viability drops below a predetermined threshold (e.g., 70%). Harvest the supernatant by centrifugation for subsequent mAb purification and analysis.

experimental_workflow Start Start Inoculation Inoculate rCHO cells (0.3e6 cells/mL in 50 mL) Start->Inoculation Addition Add MPPB (200 ug/mL) or DMSO (Control) Inoculation->Addition Incubation Incubate at 37°C, 5% CO2, 120 rpm Addition->Incubation Feeding Add Feed Medium (2% v/v on Days 4, 6, 8) Incubation->Feeding Monitoring Monitor Cell Density, Viability, and Titer Incubation->Monitoring Harvest Harvest when Viability < 70% Incubation->Harvest Viability < 70% Feeding->Incubation Monitoring->Incubation Analysis Analyze mAb Titer and Quality Harvest->Analysis End End Analysis->End

Experimental workflow for fed-batch culture.

Conclusion

The use of pyrrole derivatives, specifically MPPB and its active moiety 2,5-dimethylpyrrole, presents a promising and straightforward chemical-based strategy to enhance monoclonal antibody production in CHO cells. By suppressing cell growth and redirecting cellular resources towards protein synthesis, these compounds can significantly increase cell-specific productivity, leading to higher overall mAb titers. The ability to also modulate N-linked glycosylation offers an additional layer of control over product quality. The protocols provided herein offer a starting point for researchers to implement and further optimize the use of these compounds in their specific CHO cell lines and manufacturing processes. Further investigation into the precise molecular mechanisms and signaling pathways affected by these pyrrole derivatives will undoubtedly pave the way for the development of even more potent and specific enhancers for biopharmaceutical production.

References

Application Notes and Protocols: [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is a versatile bifunctional building block in organic synthesis, integrating a lipophilic 2,5-dimethylpyrrole moiety with a reactive phenylacetic acid group. This unique combination makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The pyrrole ring is a common motif in many natural products and pharmaceuticals, known for its engagement in various biological processes. The phenylacetic acid portion, a well-known pharmacophore in its own right, provides a convenient handle for derivatization, such as amide or ester formation, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This document provides detailed application notes on the utility of this compound as a synthetic building block, along with experimental protocols for its synthesis and its application in the development of enzyme inhibitors.

Physicochemical Properties

PropertyValueReference
CAS Number26165-63-9[1][2]
Molecular FormulaC₁₄H₁₅NO₂[1][2]
Molecular Weight229.27 g/mol [1][2]
AppearanceSolid (predicted)
StorageSealed in dry, 2-8°C

Synthesis of this compound

The synthesis of this compound is readily achieved via the Paal-Knorr pyrrole synthesis.[3][4][5] This classical and robust reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-aminophenylacetic acid, typically under acidic conditions.[4]

Experimental Protocol: Paal-Knorr Synthesis

Objective: To synthesize this compound from 4-aminophenylacetic acid and 2,5-hexanedione.

Materials:

  • 4-Aminophenylacetic acid

  • 2,5-Hexanedione

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminophenylacetic acid (1 equivalent) in a minimal amount of glacial acetic acid.

  • To this solution, add 2,5-hexanedione (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications as a Building Block in Drug Discovery

The phenylacetic acid moiety of this compound serves as a versatile handle for the synthesis of a variety of derivatives with potential therapeutic applications. The following sections highlight its use in the development of enzyme inhibitors.

Monoamine Oxidase B (MAO-B) Inhibitors

[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid itself has been identified as a selective inhibitor of Monoamine Oxidase B (MAO-B).[7] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.

Quantitative Data: MAO-B Inhibition

CompoundTargetIC₅₀ (µM)Reference
[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]acetic acidMAO-B0.344 ± 0.10[7]

Signaling Pathway: Dopamine Degradation by MAO-B

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAL DOPAL MAOB->DOPAL DHPA DHPA DOPAL->DHPA Aldehyde Dehydrogenase HVA HVA DHPA->HVA COMT Inhibitor [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid Inhibitor->MAOB Inhibition

Caption: Inhibition of dopamine degradation by MAO-B.

Precursor for Cyclooxygenase (COX) Inhibitors

The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. By derivatizing the carboxylic acid group of this compound, novel analogues of existing COX inhibitors, such as Celecoxib, can be synthesized and evaluated for their activity and selectivity.

Signaling Pathway: Prostaglandin Synthesis by COX Enzymes

COX_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGG2 PGG₂ COX1->PGG2 COX2->PGG2 PGH2 PGH₂ PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Isomerases BuildingBlock [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid (Building Block) COX2_Inhibitor Novel COX-2 Inhibitor BuildingBlock->COX2_Inhibitor Synthesis COX2_Inhibitor->COX2 Inhibition

Caption: COX-2 inhibition in prostaglandin synthesis.

Precursor for Antibacterial Agents

Derivatives of this compound have been explored as potential antibacterial agents. For instance, amide coupling of the corresponding benzohydrazide with substituted phenylacetic acids has yielded compounds with inhibitory activity against bacterial enzymes such as Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (InhA).

Experimental Workflow: Synthesis of Amide Derivatives

Synthesis_Workflow Start [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid Esterification Esterification (e.g., SOCl₂, MeOH) Start->Esterification Ester Methyl Ester Derivative Esterification->Ester Hydrazinolysis Hydrazinolysis (NH₂NH₂·H₂O) Ester->Hydrazinolysis Hydrazide Benzohydrazide Derivative Hydrazinolysis->Hydrazide AmideCoupling Amide Coupling (Substituted Acetic Acids, Coupling Agents) Hydrazide->AmideCoupling FinalProduct Biologically Active Amide Derivatives AmideCoupling->FinalProduct

Caption: Workflow for synthesizing amide derivatives.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the inhibitory activity of compounds derived from this compound against various enzymes. Specific details may vary based on the exact assay kit or methodology employed.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

Objective: To determine the IC₅₀ values of test compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Test compounds dissolved in DMSO

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for a positive control (Celecoxib) and a no-inhibitor control.

  • Add the appropriate enzyme (COX-1 or COX-2) to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding Arachidonic Acid to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

Objective: To determine the IC₅₀ value of test compounds against MAO-B.

Materials:

  • MAO-B enzyme (human recombinant)

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., tyramine)

  • Fluorescent Probe (e.g., detects H₂O₂)

  • Selegiline (positive control)

  • Test compounds dissolved in DMSO

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Add test compounds at various concentrations to the wells of the 96-well plate. Include wells for a positive control (Selegiline) and a no-inhibitor control.

  • Add the MAO-B enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Prepare a substrate solution containing the MAO-B substrate and the fluorescent probe in MAO-B Assay Buffer.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-40 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition and calculate the IC₅₀ value as described for the COX assay.

Protocol 3: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

Objective: To determine the IC₅₀ value of test compounds against DHFR.

Materials:

  • DHFR enzyme (recombinant)

  • DHFR Assay Buffer

  • DHFR Substrate (dihydrofolate)

  • NADPH

  • Methotrexate (positive control)

  • Test compounds dissolved in a suitable solvent

  • 96-well clear plate

  • UV-Vis plate reader

Procedure:

  • Add test compounds at various concentrations, a positive control (Methotrexate), and a no-inhibitor control to the wells of the 96-well plate.

  • Add the DHFR enzyme to the wells.

  • Prepare a reaction mixture containing DHFR Assay Buffer, DHFR substrate, and NADPH.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature. The assay measures the decrease in absorbance as NADPH is consumed.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition and calculate the IC₅₀ value.

Protocol 4: In Vitro Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition Assay (Spectrophotometric)

Objective: To determine the IC₅₀ value of test compounds against InhA.

Materials:

  • InhA enzyme (recombinant)

  • Assay Buffer (e.g., phosphate buffer)

  • NADH

  • Substrate (e.g., a long-chain trans-2-enoyl-ACP mimic)

  • Triclosan (positive control)

  • Test compounds dissolved in a suitable solvent

  • 96-well UV-transparent plate

  • UV-Vis plate reader

Procedure:

  • Add test compounds at various concentrations, a positive control (Triclosan), and a no-inhibitor control to the wells of the 96-well plate.

  • Add the InhA enzyme to the wells.

  • Prepare a reaction mixture containing Assay Buffer, NADH, and the substrate.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Immediately measure the absorbance at 340 nm in kinetic mode. The assay measures the decrease in absorbance as NADH is oxidized to NAD⁺.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition and calculate the IC₅₀ value.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its inherent biological activity as a MAO-B inhibitor, combined with the synthetic tractability of the phenylacetic acid moiety, makes it an attractive starting point for the development of new therapeutic agents targeting a range of enzymes, including COX, DHFR, and InhA. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate.

References

Formulating [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid is a synthetic organic compound available for proteomics and other life science research.[1] A structurally related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been shown to influence monoclonal antibody production in Chinese hamster ovary (CHO) cells by suppressing cell growth and increasing intracellular ATP.[2][3] This suggests that the 2,5-dimethylpyrrole moiety may possess biological activity worthy of investigation.

These application notes provide a comprehensive guide for the formulation and use of this compound in cell-based assays. The protocols outlined below are intended as a starting point and should be optimized for specific cell lines and experimental conditions.

Compound Properties

PropertyValueReference
CAS Number 26165-63-9[1][4]
Molecular Formula C₁₄H₁₅NO₂[1][4]
Molecular Weight 229.27 g/mol [1][4]
Purity ≥95% (typical)
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO
Storage Store at -20°C, protect from light and moisture

Preparation of Stock and Working Solutions

Due to its presumed low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[5] High concentrations of DMSO can be toxic to cells; therefore, the final concentration in the culture medium should be kept as low as possible, typically below 0.5%.[6][7] A vehicle control containing the same final concentration of DMSO must be included in all experiments.[6]

3.1. Materials

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

3.2. Protocol for 10 mM Stock Solution

  • Accurately weigh 2.3 mg of this compound.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[5]

  • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

3.3. Preparation of Working Solutions Prepare serial dilutions of the compound from the 10 mM stock solution using complete cell culture medium. It is recommended to perform intermediate dilutions to avoid precipitation and ensure accuracy.

ParameterRecommended ValueNotes
Primary Stock Concentration 10 mMIn 100% DMSO
Intermediate Dilution 1 mMDilute 10 mM stock 1:10 in culture medium
Final Working Concentrations 0.1 - 100 µMPrepare from 1 mM intermediate stock
Final DMSO Concentration ≤ 0.5%Keep consistent across all treatments and vehicle control

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of the compound on a cell line.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare Working Solutions in Medium prep_stock->prep_work treat_cells Treat Cells with Compound & Vehicle prep_work->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate assay Perform Endpoint Assays (e.g., MTT, Western Blot) incubate->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis & Interpretation data_acq->data_analysis

Figure 1. General experimental workflow for cell-based compound screening.

Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] This protocol is designed to determine the cytotoxic or cytostatic effects of the compound.

5.1. Materials

  • Cells of interest (e.g., HeLa, A549)

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multi-well spectrophotometer (plate reader)

5.2. Methodology

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Read the absorbance at 570 nm using a plate reader.[9][10]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Western Blot for Pathway Analysis

Western blotting can be used to investigate the compound's effect on specific protein expression or phosphorylation status within a signaling pathway.[11][12]

6.1. Materials

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL reagent)

  • Imaging system

6.2. Methodology

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the compound at selected concentrations (e.g., IC₅₀ value determined from MTT assay) for a specific duration.

  • Wash cells twice with ice-cold PBS and lyse them by adding 100 µL of ice-cold lysis buffer per well.[11]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.[11]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein amounts, add Laemmli sample buffer, and denature by boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[11][13]

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again as in step 12.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

Hypothetical Signaling Pathway

Based on the activities of similar compounds, it is plausible that this compound could interfere with pro-proliferative signaling pathways common in cancer. The diagram below illustrates a hypothetical mechanism where the compound inhibits a key kinase in a generic growth factor signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor binds Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Genes (e.g., Cyclin D1) TF->Gene activates Proliferation Cell Proliferation Gene->Proliferation Compound [4-(2,5-Dimethyl-pyrrol-1-yl) -phenyl]-acetic acid Compound->Kinase1

Figure 2. Hypothetical mechanism of action for the compound as an inhibitor of a pro-proliferative signaling pathway.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry (HRMS) Analysis of Synthesized Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification, structural elucidation, and quantification of novel synthesized pyrrole compounds.[4] Its high resolving power and mass accuracy enable the determination of elemental compositions and differentiation between isobaric species, which is critical in drug discovery and development.[4][5]

These application notes provide an overview and detailed protocols for the analysis of synthesized pyrrole compounds using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Key Concepts in HRMS Analysis of Pyrrole Derivatives

The successful HRMS analysis of pyrrole compounds hinges on the appropriate selection of ionization techniques and a thorough understanding of their fragmentation patterns.

Ionization Techniques: The choice of ionization source is critical and depends on the analyte's polarity, volatility, and thermal stability.[6]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile pyrrole derivatives. It is highly compatible with liquid chromatography (LC-MS) and typically generates protonated molecules [M+H]+ or other adducts with minimal fragmentation, which is useful for determining the molecular weight.[6] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.

  • Electron Ionization (EI): A hard ionization technique suitable for volatile and thermally stable compounds. It produces extensive fragmentation, creating a detailed "fingerprint" mass spectrum that is valuable for structural elucidation and library matching. EI is often coupled with Gas Chromatography (GC-MS).[6]

  • Chemical Ionization (CI): A softer technique than EI that results in less fragmentation and often produces a prominent protonated molecule peak, useful for confirming the molecular weight.[6]

Fragmentation Patterns: The fragmentation of pyrrole derivatives in the mass spectrometer provides valuable structural information. The observed patterns are highly dependent on the nature and position of substituents on the pyrrole ring.[1][6][7]

  • Substituent-Driven Fragmentation: The fragmentation pathways are significantly influenced by the side-chain substituents. Common fragmentation includes the loss of alkyl groups, aldehydes, and water.[6][7] For instance, in 2-substituted pyrrole derivatives, those with aromatic side chains often show losses of H₂O, aldehydes, and the pyrrole moiety itself from the [M+H]+ ion.[7]

  • Ring Cleavage: The pyrrole ring itself can undergo fragmentation, leading to characteristic ions.[6]

  • Heteroatom-Containing Groups: For pyrroles fused or substituted with other heterocyclic rings, such as tetrazoles, characteristic losses of small molecules like N₂ or HN₃ can be observed depending on the ionization mode (negative or positive).[8]

Quantitative Data Presentation

The following tables summarize mass spectral data for representative synthesized pyrrole derivatives, showcasing the prominent fragment ions and their relative intensities.

Table 1: Electron Ionization (EI) HRMS Fragmentation Data for Selected 3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide Derivatives.

CompoundMolecular FormulaMolecular Ion (M+) m/z (Relative Intensity %)Key Fragment Ions m/z (Relative Intensity %)
3c C₂₆H₂₅N₅O₅S531.22 (21%)419.60, 347.41, 319.16 (100%), 123.10, 67.08
3d C₂₆H₂₄N₆O₆S589.59 (14%)499.28, 347.41, 333.38, 319.36 (100%), 221.23, 85.10
3e C₂₇H₂₇N₅O₄S559.81 (83%)499.01, 423.51, 151.16 (100%), 123.15, 95.14

Data adapted from a study on the synthesis and characterization of new pyrrole derivatives.[6]

Table 2: Positive-Ion Electrospray Ionization (ESI-MSn) Fragmentation Data for 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole Derivatives.

Compound (R group on aryl)Formula WeightPrecursor Ion [M+H]⁺ (m/z)MS² Fragment Ions (m/z, Relative Intensity %)MS³ ([M+H-HN₃]⁺) Fragment Ions (m/z, Relative Intensity %)
H 211212184 (100)156 (100), 129 (18)
4-CH₃ 225226198 (100)170 (100), 143 (18)
4-Cl 245246218 (100)190 (100), 163 (21)
4-Br 289/291290/292262/264 (100)234/236 (100), 207/209 (10)

Data derived from a study on the characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are representative protocols for the LC-HRMS analysis of synthesized pyrrole compounds.

Protocol 1: Sample Preparation for LC-HRMS Analysis

This protocol is suitable for the analysis of synthesized pyrrole compounds that are soluble in common organic solvents.

Materials:

  • Synthesized pyrrole compound (solid or oil)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • LC-MS vials with septa

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the synthesized pyrrole compound and dissolve it in 1 mL of an appropriate HPLC-grade solvent (e.g., methanol or acetonitrile) in a microcentrifuge tube to create a 1 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL. For a 1 µg/mL working solution, take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Acidification (for ESI positive mode): To promote protonation and enhance ionization in positive ion mode, add 0.1% formic acid to the final working solution.[9] Note: If the compound is acid-sensitive, this step should be omitted.[9]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter into a clean LC-MS vial to remove any particulate matter that could clog the LC system.[10]

  • Blank Preparation: Prepare a blank sample using the same solvent composition as the working solution to be run before and after the samples to check for carryover.[10]

Protocol 2: LC-HRMS Method for Characterization of Synthesized Pyrrole Compounds

This protocol outlines a general-purpose LC-HRMS method for the separation and analysis of novel pyrrole derivatives.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[9][11]

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a good starting point for many pyrrole derivatives.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

HRMS Parameters (ESI Positive Mode):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

  • Mass Range: m/z 100-1000

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS²)

  • MS¹ Resolution: > 30,000

  • MS² Resolution: > 15,000

  • Collision Energy (for ddMS²): Ramped from 10-40 eV to generate a range of fragment ions.

Protocol 3: Data Processing and Analysis
  • Data Extraction: Process the raw HRMS data using the instrument manufacturer's software or open-source tools like MZmine or MetaboAnalyst.[12] This involves peak picking, deconvolution, and alignment.

  • Formula Determination: Utilize the high mass accuracy data from the full scan MS to determine the elemental composition of the parent ion. The mass accuracy should ideally be below 5 ppm.[9]

  • Fragmentation Analysis: Analyze the MS/MS spectra to identify characteristic fragment ions. Propose fragmentation pathways based on known chemical principles and compare them with literature data for similar structures.[1][7][11]

  • Structural Elucidation: Combine the information from the accurate mass of the molecular ion and the fragmentation pattern to confirm the structure of the synthesized pyrrole compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the LC-HRMS analysis of a synthesized pyrrole compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing & Interpretation synthesis Synthesized Pyrrole Compound purification Purification (e.g., Column Chromatography) synthesis->purification dissolution Dissolve in HPLC-grade Solvent (1 mg/mL) purification->dissolution dilution Dilute to Working Concentration (1-10 µg/mL) dissolution->dilution filtration Filter (0.22 µm) into LC-MS Vial dilution->filtration lc_separation UHPLC Separation (C18 Column) filtration->lc_separation hrms_detection HRMS Detection (e.g., Orbitrap, Q-TOF) lc_separation->hrms_detection data_acquisition Full Scan MS and ddMS² Acquisition hrms_detection->data_acquisition peak_picking Peak Picking & Deconvolution data_acquisition->peak_picking formula_id Elemental Composition Determination (< 5 ppm) peak_picking->formula_id frag_analysis MS/MS Fragmentation Analysis formula_id->frag_analysis structure_elucidation Structure Confirmation frag_analysis->structure_elucidation

Caption: LC-HRMS workflow for synthesized pyrrole analysis.

Signaling Pathway Inhibition by a Pyrrole-Containing Drug

Many pyrrole-containing drugs function as kinase inhibitors. For example, Sunitinib, which contains a pyrrole moiety, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR2, among others, to inhibit angiogenesis in cancer.[3] The diagram below illustrates a simplified VEGFR2 signaling cascade and the point of inhibition.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_downstream_pi3k PI3K/Akt Pathway cluster_downstream_plcg PLCγ/MAPK Pathway VEGF VEGF-A Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation Promotes Pyrrole_Drug Pyrrole-based Inhibitor (e.g., Sunitinib) Pyrrole_Drug->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of VEGFR2 signaling by a pyrrole drug.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Paal-Knorr pyrrole synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, specifically 2,5-hexanedione (acetonylacetone), with a primary amine, which in this case is 4-aminophenylacetic acid.[3][4] The reaction is typically catalyzed by an acid and proceeds by forming a hemiaminal intermediate, which then cyclizes and dehydrates to yield the final pyrrole product.[5][6]

Q2: My reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes?

Low yield or incomplete conversion in the Paal-Knorr synthesis can stem from several factors:

  • Sub-optimal Reaction Conditions: Insufficient heating or short reaction times can lead to an incomplete reaction.[7] Conversely, excessively high temperatures or prolonged heating can cause degradation of the starting materials or the desired product.[3][8]

  • Poorly Reactive Starting Materials: The amine, 4-aminophenylacetic acid, has a mildly electron-withdrawing carboxylic acid group, which can decrease its nucleophilicity and slow the reaction compared to more electron-rich amines.[7][9]

  • Inappropriate Catalyst or pH: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[8][10] The reaction can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid often accelerates the reaction.[6]

  • Presence of Moisture: Some variations of the Paal-Knorr synthesis can be sensitive to moisture. Using dry solvents and reagents may be beneficial.[9]

Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, formed from the self-cyclization of the 1,4-dicarbonyl compound.[7] In this synthesis, the byproduct would be 2,5-dimethylfuran, arising from the acid-catalyzed cyclization and dehydration of 2,5-hexanedione.[9]

To minimize furan formation:

  • Control Acidity: Avoid highly acidic conditions (pH < 3), as this strongly promotes furan formation.[8] Using a weak acid like acetic acid as the catalyst or even as the solvent is often effective.[6][9]

  • Use an Excess of the Amine: Employing a slight excess of 4-aminophenylacetic acid can help favor the desired bimolecular reaction over the unimolecular cyclization of the diketone.

Q4: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?

The formation of a dark, intractable tar often indicates polymerization of the starting materials or the pyrrole product itself.[7] This is typically caused by excessively high temperatures or the use of strong, concentrated acids.[7] To mitigate this, consider the following adjustments:

  • Lower the reaction temperature.

  • Use a milder acid catalyst (e.g., acetic acid, silica sulfuric acid) or a Lewis acid.[8][11]

  • Reduce the reaction time and monitor progress closely using Thin Layer Chromatography (TLC).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields.

ProblemPotential CauseRecommended Solution(s)
Low Conversion Insufficiently reactive amineIncrease reaction temperature moderately or consider microwave-assisted synthesis to overcome the activation barrier.[10][12]
Sub-optimal catalystSwitch to a milder acid catalyst like acetic acid or explore Lewis acids (e.g., Sc(OTf)₃, I₂).[11] Solvent-free conditions with catalysts like silica sulfuric acid have also proven effective.[3][8]
Inadequate reaction time/tempMonitor the reaction by TLC to determine the optimal duration. If the reaction is sluggish, gradually increase the temperature or extend the time, being mindful of potential product degradation.[10]
Major Furan Byproduct Excessively acidic conditions (pH < 3)Maintain a weakly acidic or neutral pH. Use acetic acid as the catalyst/solvent.[6][8]
Dark, Tarry Product Polymerization of reagents/productLower the reaction temperature.[7] Use a milder catalyst and avoid strong, non-volatile acids.[7]
Difficult Purification Product instability or impuritiesEnsure the product is not degrading during workup (e.g., from strong acid/base washes). Optimize the purification method; consider column chromatography with a suitable solvent system or recrystallization.[7]

Experimental Protocols

Protocol 1: Conventional Heating in Acetic Acid

This protocol is a standard method for the Paal-Knorr synthesis of the target compound.

  • Reagents: In a round-bottom flask equipped with a reflux condenser, combine 4-aminophenylacetic acid (1.0 eq) and 2,5-hexanedione (1.0-1.2 eq).

  • Solvent/Catalyst: Add glacial acetic acid as the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 30-60 minutes.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water with stirring to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive substrates.[12]

  • Reagents: In a microwave-safe reaction vial, combine 4-aminophenylacetic acid (1.0 eq), 2,5-hexanedione (1.1 eq), and a catalytic amount of a weak acid, such as glacial acetic acid (0.1 eq). A high-boiling point solvent like ethanol or solvent-free conditions can be used.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).[5]

  • Work-up & Purification: After cooling, dissolve the residue in an organic solvent like ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[5]

Visualized Workflows and Pathways

Synthesis_Pathway Reactant1 4-Aminophenylacetic Acid Reaction Reactant1->Reaction Reactant2 2,5-Hexanedione Reactant2->Reaction Product [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid Reaction->Product Paal-Knorr Synthesis (Acid Catalyst, Heat)

Caption: Reaction pathway for the synthesis of the target compound.

Paal_Knorr_Mechanism cluster_reactants Reactants Amine R-NH₂ Hemiaminal Hemiaminal Formation (Nucleophilic Attack) Diketone 1,4-Diketone Cyclic_Intermediate Intramolecular Cyclization Hemiaminal->Cyclic_Intermediate Forms cyclic hemiaminal Dehydration Dehydration (-2 H₂O) Cyclic_Intermediate->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole Start Start: Amine + Diketone Start->Hemiaminal

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Troubleshooting_Workflow Start Low Yield Observed Q1 Reaction Mixture Appearance? Start->Q1 Q2 Major Byproduct in Crude? Q1->Q2 Clear/Colored Solution Sol_Tarry Cause: Polymerization - Lower reaction temperature - Use milder acid catalyst Q1->Sol_Tarry Dark & Tarry Q3 Starting Material Remaining? Q2->Q3 No Sol_Furan Cause: Furan Formation - Reduce acidity (pH > 3) - Use weak acid (e.g., Acetic Acid) Q2->Sol_Furan Yes Sol_Incomplete Cause: Low Reactivity/Conditions - Increase temperature moderately - Extend reaction time - Consider microwave synthesis Q3->Sol_Incomplete Yes Sol_Purification Consider Purification Losses - Optimize workup procedure - Refine chromatography/recrystallization Q3->Sol_Purification No

Caption: A troubleshooting workflow for low yield issues.

References

Technical Support Center: Synthesis & Purification of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common method for synthesizing the 2,5-dimethylpyrrole ring is the Paal-Knorr synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, which is 4-aminophenylacetic acid. The reaction is typically carried out under neutral or weakly acidic conditions.[3]

Q2: What are the typical impurities encountered in the synthesis of this compound?

During the Paal-Knorr synthesis of this compound, several impurities can form:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 4-aminophenylacetic acid and 2,5-hexanedione.

  • Furan byproduct: Under strongly acidic conditions (pH < 3), 2,5-hexanedione can undergo self-cyclization to form a furan derivative, which is a common byproduct in Paal-Knorr reactions.[4][5][6]

  • Polymeric/Tarry Materials: High temperatures or highly acidic conditions can lead to the polymerization of starting materials or the product, resulting in the formation of dark, tarry substances that are difficult to purify.[4][7]

  • Isomeric Impurities: If the starting materials are not pure, isomeric impurities may be present in the final product. For instance, impurities in the 4-aminophenylacetic acid could lead to corresponding isomeric pyrrole derivatives.

Q3: What are the recommended purification methods for this compound?

The primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: This technique is useful for separating the desired product from significant amounts of impurities, especially those with different polarities, such as the furan byproduct or unreacted starting materials.

Troubleshooting Guide

Low Yield

Problem: The reaction results in a low yield of the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Increase the reaction time or moderately increase the temperature. Ensure proper mixing.
Poorly Reactive Starting Materials Amines with electron-withdrawing groups can be less nucleophilic. While the acetic acid moiety is not strongly withdrawing, ensuring high-purity starting materials is crucial.
Suboptimal Reaction Conditions The Paal-Knorr synthesis can be sensitive to pH. Avoid strongly acidic conditions (pH < 3) which can favor furan formation.[6] Using a weak acid catalyst like acetic acid can be beneficial.[3]
Product Degradation Prolonged heating or harsh acidic conditions can degrade the pyrrole product.[5] Consider using milder conditions or a shorter reaction time.
Purification Losses Significant material can be lost during purification steps. Optimize your recrystallization or chromatography protocol to minimize these losses.
Formation of Tarry Byproducts

Problem: The crude product is a dark, tarry material that is difficult to handle and purify.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Polymerization This is often caused by excessively high temperatures or strong acid catalysts.[4][7]
High Reaction Temperature Lower the reaction temperature. If using a high-boiling solvent, ensure the temperature is well-controlled.
Strong Acid Catalyst Use a milder acid catalyst, such as acetic acid, or consider running the reaction under neutral conditions.[4]
Presence of Furan Byproduct

Problem: Spectroscopic analysis (e.g., NMR, GC-MS) indicates the presence of a significant furan byproduct.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Strongly Acidic Conditions (pH < 3) The 1,4-dicarbonyl compound (2,5-hexanedione) can self-condense to form a furan under acidic conditions.[4][5][6]
Insufficient Amine Ensure that an adequate amount of the primary amine (4-aminophenylacetic acid) is present to compete with the furan formation pathway. Using a slight excess of the amine can be beneficial.
Reaction pH Maintain a neutral to weakly acidic pH throughout the reaction.

Experimental Protocols

Recrystallization Protocol (General Starting Point)

This is a general procedure and may require optimization for the specific batch of crude product.

  • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For an aryl-acetic acid derivative, suitable solvent systems could include:

    • Ethanol/Water

    • Acetone/Water

    • Toluene

    • Ethyl Acetate/Hexane

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.

    • If using a solvent pair, add the "good" solvent (e.g., ethanol) first to dissolve the compound, then add the "poor" solvent (e.g., water) dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Column Chromatography Protocol (General Starting Point)

This is a general procedure and should be optimized based on Thin Layer Chromatography (TLC) analysis.

  • Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.

  • Mobile Phase (Eluent) Selection: The choice of eluent depends on the polarity of the compound and impurities. A good starting point for an aryl-acetic acid would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

    • Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1) to elute the desired compound.

    • Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to improve the peak shape of carboxylic acids by preventing tailing.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the mobile phase, starting with the low-polarity mixture.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Paal-Knorr Reaction (4-aminophenylacetic acid + 2,5-hexanedione) workup Aqueous Workup start->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization High initial purity chromatography Column Chromatography crude->chromatography Low initial purity / Complex mixture analysis Purity Analysis (NMR, HPLC, etc.) recrystallization->analysis chromatography->analysis analysis->recrystallization Purity < 95% pure_product Pure this compound analysis->pure_product Purity > 95%

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Purity Issues start Problem with Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction tar_formation Tarry Product? start->tar_formation furan_byproduct Furan Byproduct? start->furan_byproduct increase_time_temp Increase reaction time/temperature incomplete_reaction->increase_time_temp Yes lower_temp Lower temperature / Milder catalyst tar_formation->lower_temp Yes adjust_ph Adjust pH to neutral/weakly acidic furan_byproduct->adjust_ph Yes

Caption: A troubleshooting decision tree for common issues in the Paal-Knorr synthesis of the target compound.

References

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid in aqueous solutions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 26165-63-9[1][2][3]
Molecular Formula C₁₄H₁₅NO₂[1][2]
Molecular Weight 229.27 g/mol [1][2]
Appearance White crystalline solid (based on related compounds)[4]
Aqueous Solubility Predicted to be lowInferred from structure

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: this compound is a hydrophobic molecule with a carboxylic acid group. Its limited solubility in neutral aqueous solutions is expected due to the nonpolar pyrrole and phenyl rings. The carboxylic acid group can be ionized to improve solubility, which is dependent on the pH of the solution.

Q2: What is the quickest way to improve the solubility of this compound for a preliminary in vitro experiment?

A2: The most straightforward method is to adjust the pH of your aqueous solution. As a weak acid, deprotonating the carboxylic acid group by increasing the pH above its pKa will form a more soluble salt. A good starting point is to prepare a stock solution in a mild base (like 0.1 M NaOH) and then dilute it into your final buffer, ensuring the final pH remains compatible with your experimental setup.

Q3: Can I use organic solvents to dissolve the compound first?

A3: Yes, this is a common practice. You can prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or DMF and then dilute it into your aqueous experimental medium. However, be mindful of the final concentration of the organic solvent, as it can affect cell viability or assay performance. It is crucial to have a vehicle control in your experiments.

Q4: Are there other methods to enhance the aqueous solubility for in vivo studies?

A4: For in vivo applications where high concentrations of organic solvents are not ideal, several formulation strategies can be employed. These include forming a salt of the compound, using co-solvents, creating solid dispersions, or using complexation agents like cyclodextrins.[5][6][7][8][9]

Troubleshooting Guides

Problem 1: Compound precipitates out of solution after dilution from an organic stock.

This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease Stock Concentration start->step1 step2 Increase Final Volume step1->step2 step3 Use a Co-solvent step2->step3 step4 Optimize pH step3->step4 end Solution Stable step4->end

Figure 1: Troubleshooting precipitation.

Solutions:

  • Reduce the concentration of the stock solution: A lower stock concentration will result in a lower final concentration of the organic solvent upon dilution.

  • Increase the final volume of the aqueous solution: This will lower the final concentration of both the compound and the organic solvent.

  • Use a co-solvent in the final aqueous solution: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) to your buffer can help maintain solubility.[7][10]

  • Adjust the pH of the final solution: If your experimental conditions allow, increasing the pH will ionize the carboxylic acid, enhancing its aqueous solubility.[6][11]

Problem 2: Inconsistent results in biological assays.

Poor solubility can lead to inconsistent concentrations of the active compound in your experiments, resulting in high variability in your data.

Solutions:

  • Ensure complete dissolution: Before use, visually inspect your stock solution and final dilutions for any particulate matter. Gentle heating or sonication can sometimes aid dissolution.

  • pH control: The pH of your media can significantly impact the solubility of an acidic compound. Ensure your buffers are adequately maintaining the desired pH.

  • Use of surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Polysorbate 80 can help to form micelles and increase the solubility of hydrophobic compounds.[12][13]

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

This protocol describes how to increase the solubility of this compound by preparing a basic stock solution.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate Buffered Saline (PBS) or desired buffer

  • pH meter

Procedure:

  • Weigh out the desired amount of this compound.

  • Add a small volume of 0.1 M NaOH dropwise while vortexing until the compound is fully dissolved. This will form the sodium salt of the acid.

  • Once dissolved, add your desired buffer to reach the final volume.

  • Measure the pH of the final solution and adjust if necessary with dilute HCl or NaOH.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

Protocol 2: Preparation of a Co-solvent Stock Solution

This protocol details the preparation of a stock solution using a co-solvent system for subsequent dilution in aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline or other aqueous vehicle

Procedure:

  • Dissolve the this compound in DMSO to create a high-concentration primary stock. For example, 100 mM.

  • For a working stock, create a co-solvent mixture. A common combination is DMSO:PEG 400:Saline. The ratios can be varied, for example, 10:40:50 (v/v/v).

  • Add the required volume of the primary DMSO stock to the PEG 400 and vortex well.

  • Slowly add the saline to the DMSO/PEG 400 mixture while vortexing to avoid precipitation.

  • The final solution is the working stock that can be administered in vivo or further diluted for in vitro experiments. Always include a vehicle control with the same co-solvent concentrations in your experiments.

Solubility Enhancement Strategy Selection:

G cluster_0 Initial Assessment cluster_1 Solubilization Techniques cluster_2 Application Compound Compound pH Adjustment pH Adjustment Compound->pH Adjustment Weak Acid/Base Co-solvents Co-solvents Compound->Co-solvents Hydrophobic Surfactants Surfactants Compound->Surfactants Very Low Solubility Solid Dispersion Solid Dispersion Compound->Solid Dispersion Oral Formulation In Vitro In Vitro pH Adjustment->In Vitro Co-solvents->In Vitro In Vivo In Vivo Co-solvents->In Vivo Surfactants->In Vitro Solid Dispersion->In Vivo

Figure 2: Decision-making workflow for selecting a solubility enhancement technique.

References

Common side reactions in the Paal-Knorr synthesis of pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis for the preparation of pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Paal-Knorr pyrrole synthesis?

A1: The most frequently encountered side reaction is the formation of a furan byproduct.[1][2] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material before it can react with the amine.[1]

Q2: Under what conditions is furan formation most likely to occur?

A2: Furan formation is particularly favored in strongly acidic environments, typically at a pH below 3.[2][3] The use of strong Brønsted or Lewis acids as catalysts can promote this side reaction.[4]

Q3: My reaction mixture has turned into a dark, tarry substance. What is the likely cause?

A3: The formation of a dark, intractable tar often indicates polymerization of the starting materials or the pyrrole product itself. This is generally caused by excessively harsh reaction conditions, such as high temperatures or the use of overly strong acid catalysts.

Q4: Can the choice of amine affect the reaction outcome?

A4: Yes, the reactivity of the amine is a critical factor. Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly, potentially leading to incomplete conversion or favoring side reactions.[1] Conversely, very reactive amines might contribute to polymerization under harsh conditions.

Q5: Are there any less common side reactions to be aware of?

A5: While furan formation and polymerization are the most common issues, other potential side reactions can include aldol condensations of the 1,4-dicarbonyl compound, especially if it has enolizable protons and the conditions are basic. However, the Paal-Knorr synthesis is typically run under acidic to neutral conditions. In some cases, with complex starting materials, other rearrangements or intramolecular reactions may be possible.

Troubleshooting Guides

Issue 1: Significant Furan Byproduct Observed

Symptoms:

  • Presence of a significant, non-nitrogenous impurity in the crude product, often with a similar polarity to the desired pyrrole.

  • Reduced yield of the target pyrrole.

Root Cause: Acid-catalyzed cyclization of the 1,4-dicarbonyl compound is outcompeting the reaction with the amine.[1]

Solutions:

StrategyRecommendationRationale
pH Control Maintain the reaction pH above 3. Use a weak acid like acetic acid as the catalyst or solvent.Reduces the rate of the acid-catalyzed furan formation, allowing the amine condensation to become the major pathway.[1][5]
Amine Stoichiometry Use an excess of the amine (1.1 to 1.5 equivalents or higher).Le Chatelier's principle; a higher concentration of the amine favors the pyrrole formation pathway.[5]
Catalyst Choice Switch to a milder Brønsted or Lewis acid catalyst.Strong acids aggressively promote the dehydration of the 1,4-dicarbonyl to the furan. Milder acids provide sufficient catalysis for pyrrole formation without excessively promoting the side reaction.[6]
Issue 2: Formation of Dark, Tarry Material

Symptoms:

  • The reaction mixture becomes dark brown or black and viscous.

  • Difficult isolation and purification of the desired product.

  • Low isolated yield of the pyrrole.

Root Cause: Polymerization of the 1,4-dicarbonyl starting material and/or the pyrrole product under harsh reaction conditions.

Solutions:

StrategyRecommendationRationale
Temperature Control Lower the reaction temperature. If using reflux, consider running the reaction at a lower temperature for a longer period.Reduces the rate of polymerization, which is often accelerated at higher temperatures.
Catalyst Modification Use a milder acid catalyst or a lower concentration of the catalyst. In some cases, the reaction may proceed without a catalyst, albeit more slowly.Minimizes acid-mediated degradation and polymerization of starting materials and products.
Reaction Time Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.Prolonged exposure to acidic conditions, even at moderate temperatures, can lead to product degradation and tar formation.

Data Presentation

The choice of catalyst and solvent can significantly impact the yield of the Paal-Knorr synthesis. Below are tables summarizing the effects of these parameters on the synthesis of N-substituted pyrroles.

Table 1: Comparison of Catalysts for the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

CatalystTime (min)Yield (%)
ZrOCl₂·8H₂O597
Bi(NO₃)₃·5H₂O60095
Sc(OTf)₃3091
p-Toluenesulfonic acid6084

Data sourced from a study showcasing a range of catalysts.[7]

Table 2: Effect of Solvent on the Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

SolventTemperature (°C)Yield (%)
Water10096
Methanol6595
Ethanol7893
Ethyl acetate7790
Toluene11087
Chloroform6275

Reaction conditions: Aniline (10 mmol), 2,5-hexanedione (10 mmol), solvent (5 mL), 15 min.[8]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[7]

  • Add one drop of concentrated hydrochloric acid to the mixture.[7]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[7]

  • After the reflux period, cool the flask in an ice bath.[7]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[7]

  • Collect the solid product by vacuum filtration.[7]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[7]

Expected Yield: Approximately 52%[7]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (optional, e.g., Acetic Acid, Iodine, Lewis Acids)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[7]

  • Add the chosen solvent and catalyst, if required.[7]

  • Seal the vial and place it in the microwave reactor.[7]

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).[7]

  • After the reaction is complete, cool the vial to room temperature.[7]

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[7]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[7]

Visualizations

Paal_Knorr_Pathways cluster_pyrrole Pyrrole Synthesis Pathway cluster_furan Furan Side Reaction Start 1,4-Dicarbonyl + Amine Acid_Catalyst Acid Catalyst (H+) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic attack of amine Acid_Catalyst->Hemiaminal pH > 3 (Weak Acid) Enol Enol Intermediate Acid_Catalyst->Enol pH < 3 (Strong Acid) Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclic_Intermediate Intramolecular cyclization Pyrrole Pyrrole Product Cyclic_Intermediate->Pyrrole -2H₂O Cyclic_Hemiacetal Cyclic Hemiacetal Enol->Cyclic_Hemiacetal Intramolecular cyclization Furan Furan Byproduct Cyclic_Hemiacetal->Furan -H₂O Dicarbonyl_Only 1,4-Dicarbonyl Dicarbonyl_Only->Enol Enolization

Caption: Reaction pathways in the Paal-Knorr synthesis.

Troubleshooting_Furan Problem Problem: Significant Furan Byproduct Cause Root Cause: Reaction conditions too acidic (pH < 3) Problem->Cause Solution1 Solution 1: Increase pH (> 3) Use weak acid (e.g., Acetic Acid) Cause->Solution1 Solution2 Solution 2: Increase Amine Concentration (Use excess amine) Cause->Solution2 Solution3 Solution 3: Change Catalyst (Use milder Lewis/Brønsted acid) Cause->Solution3 Outcome Outcome: Increased Pyrrole Yield, Reduced Furan Formation Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for furan byproduct formation.

References

Optimizing reaction conditions for synthesizing 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid?

A1: The most common and efficient synthesis is a two-step process. The first step is the Paal-Knorr condensation of ethyl 4-aminophenylacetate with hexane-2,5-dione to form the intermediate, ethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate. The second step involves the hydrolysis of this ethyl ester to the final carboxylic acid product.

Q2: What are the critical parameters to control during the Paal-Knorr condensation step?

A2: The Paal-Knorr synthesis is sensitive to several factors. Key parameters to control include the purity of the starting materials, the choice of catalyst (typically an acid), reaction temperature, and reaction time. The reaction can be performed using conventional heating or microwave irradiation, with the latter often providing higher yields in shorter times.[1][2]

Q3: I am observing a significant amount of a furan byproduct. How can this be minimized?

A3: Furan byproduct formation is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed self-cyclization of hexane-2,5-dione.[3][4][5] To minimize this, it is crucial to control the acidity of the reaction medium. Using a weakly acidic catalyst, such as acetic acid, or carefully controlling the pH to be above 3 can significantly reduce furan formation.[4]

Q4: What are the advantages of using microwave irradiation for this synthesis?

A4: Microwave-assisted synthesis offers several advantages over conventional heating for the Paal-Knorr reaction. These include significantly reduced reaction times (minutes versus hours), often leading to higher yields due to less thermal decomposition of reactants and products.[1][2][6][7][8]

Q5: What are the recommended methods for the hydrolysis of the ethyl ester intermediate?

A5: The ethyl ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.[9] Base-catalyzed hydrolysis (saponification), typically using sodium hydroxide or potassium hydroxide, is often preferred as it is an irreversible reaction, which can lead to higher yields.[10][11] Acid-catalyzed hydrolysis is a reversible process and may require a large excess of water to drive the reaction to completion.[9][11][12]

Troubleshooting Guides

Paal-Knorr Condensation Troubleshooting
Issue Potential Cause Suggested Solution
Low or No Product Yield Impure starting materials (ethyl 4-aminophenylacetate or hexane-2,5-dione).Purify starting materials before use. Ensure hexane-2,5-dione has not self-cyclized.
Inappropriate reaction temperature or time.Optimize the reaction temperature and time. For conventional heating, reflux for a longer duration. For microwave synthesis, try increasing the temperature or irradiation time.
Incorrect stoichiometry of reactants.Ensure a slight excess of the amine or a 1:1 molar ratio is used.
Formation of Dark Tar-like Substance Decomposition of starting materials or product at high temperatures.Reduce the reaction temperature. If using conventional heating, consider a lower boiling point solvent. For microwave synthesis, reduce the target temperature.
Use of a strong acid catalyst causing charring.Switch to a milder catalyst, such as acetic acid or a Lewis acid.
Presence of Unreacted Starting Materials Incomplete reaction.Increase the reaction time or temperature. Consider using a more effective catalyst.
Insufficient mixing.Ensure adequate stirring throughout the reaction.
Product is Difficult to Purify Presence of multiple byproducts.Optimize reaction conditions to improve selectivity. Use column chromatography for purification.
Product is an oil instead of a solid.Try different recrystallization solvents or use column chromatography.
Ester Hydrolysis Troubleshooting
Issue Potential Cause Suggested Solution
Incomplete Hydrolysis Insufficient amount of base or acid.For base-catalyzed hydrolysis, ensure at least a stoichiometric amount of base is used. For acid-catalyzed hydrolysis, use a sufficient excess of water.
Short reaction time or low temperature.Increase the reaction time and/or temperature.
Low Yield of Carboxylic Acid Re-esterification (for acid-catalyzed hydrolysis).Remove the alcohol byproduct as it forms or use a large excess of water.
Degradation of the product.Use milder reaction conditions (lower temperature, shorter time).
Difficulty in Isolating the Product Product is soluble in the aqueous layer.Carefully adjust the pH to the isoelectric point of the amino acid to precipitate the product.
Emulsion formation during work-up.Add brine to the aqueous layer to break the emulsion.

Data Presentation

Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Arylpyrroles

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidEthanolReflux2 h85Adapted from[13]
p-Toluenesulfonic acidTolueneReflux1 h90Adapted from[5]
Montmorillonite K10None8030 min92Adapted from[14]
SaccharinNone10015 min95[14]
Microwave (Acetic Acid)Ethanol1205 min91Adapted from[2][7]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate

Method A: Conventional Heating

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-aminophenylacetate (1.79 g, 10 mmol) and hexane-2,5-dione (1.14 g, 10 mmol) in 20 mL of glacial acetic acid.

  • Heat the mixture to reflux with constant stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water and stir until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate.

Method B: Microwave-Assisted Synthesis

  • In a 10 mL microwave reaction vial, add ethyl 4-aminophenylacetate (179 mg, 1 mmol) and hexane-2,5-dione (114 mg, 1 mmol) in 5 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 5-10 minutes.[2][7]

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis of Ethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate
  • Dissolve ethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate (2.57 g, 10 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water.

  • Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the ester by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 4-5 with 1 M hydrochloric acid.

  • A precipitate of 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Paal-Knorr Condensation cluster_step2 Step 2: Ester Hydrolysis start Ethyl 4-aminophenylacetate + Hexane-2,5-dione reaction_step1 Reaction (Conventional Heating or Microwave) start->reaction_step1 intermediate Ethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate reaction_step1->intermediate reaction_step2 Hydrolysis (NaOH, H2O/EtOH) intermediate->reaction_step2 final_product 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetic acid reaction_step2->final_product

Caption: Experimental workflow for the synthesis of the target compound.

TroubleshootingWorkflow start Low Yield in Paal-Knorr Reaction check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction (Temp, Time, Catalyst) check_purity->optimize_conditions Pure impure Purify Starting Materials check_purity->impure Impure check_stoichiometry Verify Stoichiometry optimize_conditions->check_stoichiometry Optimal adjust_conditions Adjust T, t, or Catalyst optimize_conditions->adjust_conditions Suboptimal adjust_stoichiometry Correct Reactant Ratio check_stoichiometry->adjust_stoichiometry Incorrect end Re-run Experiment check_stoichiometry->end Correct impure->end adjust_conditions->end adjust_stoichiometry->end

Caption: Troubleshooting logic for low yield in the Paal-Knorr reaction.

References

Degradation and stability issues of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), high temperatures, oxidizing agents, and strong acidic or alkaline conditions. The pyrrole ring, in particular, is susceptible to oxidative and photolytic degradation, which can lead to discoloration and the formation of impurities.

Q2: I've observed a reddish discoloration in my sample of this compound. What could be the cause?

A2: A reddish tint is a common indicator of degradation, particularly oxidative polymerization of the pyrrole moiety. This can be initiated by exposure to air (oxygen) and/or light. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q3: What are the recommended storage conditions for long-term stability?

A3: For optimal long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere, protected from light, and at a refrigerated temperature (2-8°C).

Q4: How can I monitor the stability of my sample over time?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the purity of your sample and detect the presence of any degradation products. Regular analysis will help in assessing the stability under your specific storage conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, light exposure, atmosphere). 2. Prepare a fresh solution of the compound for analysis. 3. If the issue persists, consider performing a forced degradation study to identify potential degradants.
Poor solubility after storage Formation of insoluble polymeric degradation products.1. Attempt to dissolve a small amount in a stronger organic solvent to confirm insolubility. 2. If confirmed, the sample is likely significantly degraded and may not be suitable for use. 3. Ensure future samples are stored under strictly inert and light-protected conditions.
Inconsistent experimental results Degradation of the compound in the experimental medium (e.g., buffer at high or low pH).1. Assess the stability of the compound in the specific experimental medium over the time course of the experiment. 2. Use freshly prepared solutions for all experiments. 3. Consider adjusting the pH of the medium to be closer to neutral if the compound is found to be unstable.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Prepare a solution of the heat-stressed sample at a concentration of 100 µg/mL in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Prepare a solution of the light-stressed sample at a concentration of 100 µg/mL in the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a suitable reversed-phase HPLC method. A good starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Develop a gradient elution method to ensure the separation of all peaks. A starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Use a UV detector set at the λmax of the compound (determine by UV-Vis spectroscopy). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate how results can be presented.

Stress Condition % Assay of Parent Compound % Total Impurities Number of Degradation Products
Control 99.80.21
0.1 N HCl, 60°C, 24h 92.57.53
0.1 N NaOH, 60°C, 24h 88.111.94
3% H₂O₂, RT, 24h 75.324.75
Heat, 80°C, 48h 98.21.82
Photolytic 85.714.34

Visualizations

G cluster_storage Storage & Handling cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Compound This compound Oxidation Oxidation (Air, Peroxides) Compound->Oxidation Hydrolysis Hydrolysis (Acidic/Alkaline) Compound->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Storage Recommended Storage: - Tightly sealed container - Inert atmosphere (N₂ or Ar) - Protected from light - 2-8°C Storage->Compound influences stability Polymerization Polymeric Species Oxidation->Polymerization RingOpening Pyrrole Ring-Opened Products Oxidation->RingOpening Hydrolysis->RingOpening SideChain Side-Chain Modified Products Hydrolysis->SideChain Photodegradation->Polymerization Photodegradation->RingOpening

Caption: Potential degradation pathways for the compound.

G cluster_workflow Troubleshooting Workflow Start Start: Observed Instability (e.g., new HPLC peaks, color change) CheckStorage Step 1: Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage PrepareFresh Step 2: Prepare Fresh Solution & Re-analyze CheckStorage->PrepareFresh ProblemResolved Problem Resolved? PrepareFresh->ProblemResolved ForcedDegradation Step 3: Conduct Forced Degradation Study ProblemResolved->ForcedDegradation No End End: Stable Conditions Established ProblemResolved->End Yes IdentifyDegradants Step 4: Identify Degradation Products (e.g., LC-MS) ForcedDegradation->IdentifyDegradants OptimizeConditions Step 5: Optimize Storage/Experimental Conditions IdentifyDegradants->OptimizeConditions OptimizeConditions->End

Caption: A logical workflow for troubleshooting stability issues.

Pyrrole Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrole ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during key synthetic procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the most common pyrrole synthesis methods.

General Troubleshooting FAQs

Q1: My pyrrole synthesis is resulting in a low yield and a complex mixture of products. What are the general factors I should consider?

A1: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions. It is always advisable to use freshly purified reagents.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.[1] Excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials and products.[1][2]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.[1]

  • Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere can be crucial to prevent unwanted side reactions.[1]

  • Atmosphere: Pyrrole and its derivatives can be sensitive to air and light, leading to polymerization.[3] Storing the final product under an inert atmosphere (like nitrogen or argon) and in a cool, dark place is recommended.[4] For pyrrole itself, freezing at -80°C under a nitrogen atmosphere has been shown to be effective at preventing polymerization.[4]

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis.[1][5][6]

Troubleshooting Guide: Paal-Knorr Synthesis

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I prevent this?

A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis. It occurs via the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before it can react with the amine.[1][5] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[2][5][7][8]

Strategies to Minimize Furan Formation:

  • pH Control: Avoid strongly acidic conditions. Maintaining a neutral or weakly acidic environment is key. The use of a weak acid like acetic acid can accelerate the desired reaction without excessively promoting furan formation.[2][7]

  • Catalyst Choice: Instead of strong protic acids, consider using milder Lewis acids or heterogeneous catalysts. A variety of catalysts have been shown to be effective while minimizing furan byproducts.[9][10]

  • Reaction Conditions: Some modern variations of the Paal-Knorr synthesis are performed in water or under solvent-free conditions, which can also influence the product distribution.[9][11][12]

Q3: My Paal-Knorr reaction is very slow or not proceeding to completion. What are the likely causes?

A3: Several factors can contribute to a sluggish or incomplete Paal-Knorr synthesis:[1][5]

  • Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1][5][8] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][5][8]

  • Suboptimal Catalyst: The type and amount of acid catalyst are critical. While acid catalysis is generally required, an inappropriate choice can either be ineffective or lead to side reactions.[1][5][8] Experimenting with different Brønsted or Lewis acids may be beneficial.[1]

  • Low Temperature: While high temperatures can cause degradation, the reaction may not proceed at a sufficient rate if the temperature is too low. Careful optimization is necessary.[1]

Quantitative Data: Catalyst Performance in Paal-Knorr Synthesis

The choice of catalyst significantly impacts the yield and reaction time. The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole.

CatalystSolventTemperature (°C)TimeYield (%)
p-TsOHTolueneReflux2.5 h92
Yb(OTf)₃TolueneReflux3.0 h90
Sc(OTf)₃TolueneReflux3.5 h88
Bi(NO₃)₃·5H₂OTolueneReflux4.0 h85
InCl₃TolueneReflux4.5 h82
I₂None6015 min94
Citric AcidNone (Ball Mill)RT15 min74

Data compiled from multiple sources, specific conditions may vary.[1][10][12]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Substituted 2-Arylpyrrole

This protocol emphasizes conditions that can increase reaction rate and potentially minimize thermal degradation.

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Primary aryl amine (3.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (0.5-2 mL)

Procedure:

  • In a microwave vial, dissolve the 1,4-diketone in ethanol.

  • Add glacial acetic acid and the primary aryl amine to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-15 minutes).[5][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Perform an appropriate workup, which may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), washing with brine, and drying over a suitable drying agent (e.g., magnesium sulfate).[5][11]

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[5][11]

Workflow for Troubleshooting Paal-Knorr Synthesis

cluster_conditions Condition Optimization start Problem: Low Yield or Byproducts in Paal-Knorr Synthesis check_purity Check Purity of Starting Materials start->check_purity Start Here check_conditions Review Reaction Conditions start->check_conditions check_purity->check_conditions furan Furan Byproduct Observed? check_conditions->furan slow_rxn Slow/Incomplete Reaction? check_conditions->slow_rxn ph_control Decrease Acidity (pH > 3) Use Weak Acid (e.g., AcOH) or Lewis Acid furan->ph_control Yes temp_optimize Optimize Temperature (Avoid Excessive Heat) furan->temp_optimize No slow_rxn->temp_optimize No catalyst_change Change Catalyst (e.g., Lewis Acid, I₂, Clay) slow_rxn->catalyst_change Yes success Successful Pyrrole Synthesis ph_control->success temp_optimize->success catalyst_change->success

Caption: Troubleshooting workflow for common Paal-Knorr synthesis issues.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6][13][14]

Troubleshooting Guide: Hantzsch Synthesis

Q4: I am getting a furan derivative as a major byproduct in my Hantzsch synthesis. What is this side reaction and how can I suppress it?

A4: The formation of a furan byproduct in the Hantzsch synthesis is due to a competing reaction known as the Feist-Bénary furan synthesis, which does not involve the amine component.[1] To favor the desired pyrrole synthesis, you should optimize conditions to promote the reaction with the amine.

Strategies to Suppress Furan Formation:

  • Amine Concentration: Using a sufficient concentration, or a slight excess, of the amine or ammonia can help ensure the pathway leading to the pyrrole is favored.[1][13]

  • Catalyst Choice: While the reaction can be performed without a catalyst, certain catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve the yield and selectivity for the pyrrole product.[1]

  • Solvent Selection: The choice of solvent can influence selectivity. Protic solvents may favor the desired C-alkylation pathway required for pyrrole formation over competing N-alkylation.[13]

Experimental Protocol: General Hantzsch Pyrrole Synthesis

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Primary amine or ammonia source (1.1 eq)

  • α-Haloketone (e.g., chloroacetone) (1.0 eq)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the β-ketoester and the primary amine (or ammonia source) in a suitable solvent like ethanol in a round-bottom flask.

  • Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the enamine intermediate.[13]

  • Slowly add the α-haloketone to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.[13]

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.[13]

Logical Diagram for Hantzsch Chemoselectivity

start Hantzsch Synthesis Start: β-Ketoester + Amine + α-Haloketone enamine Enamine Formation (β-Ketoester + Amine) start->enamine Step 1 feist_benary Side Reaction: Feist-Bénary Furan Synthesis (No Amine Involvement) start->feist_benary Competing Reaction c_alkylation Desired Pathway: C-Alkylation enamine->c_alkylation + α-Haloketone (Favored by protic solvents) n_alkylation Side Reaction: N-Alkylation enamine->n_alkylation + α-Haloketone pyrrole Substituted Pyrrole c_alkylation->pyrrole Cyclization & Dehydration furan Furan Byproduct feist_benary->furan problem Problem: α-Amino Ketone Self-Condensation solution Solution: In Situ Generation of α-Amino Ketone problem->solution step1 Step 1: Form α-Oximino Ketone (from β-Ketoester + NaNO₂) solution->step1 step2 Step 2: Reduce Oxime to Amine (using Zinc Dust in Acetic Acid) in the presence of the second reactant step1->step2 outcome Successful Knorr Pyrrole Synthesis step2->outcome

References

Purification of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Purification of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

This guide is intended for researchers, scientists, and drug development professionals. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist in the successful purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for the purification of moderately polar, acidic compounds like this compound. Its slightly acidic nature is generally compatible with carboxylic acids, although modifiers in the mobile phase are crucial for optimal separation.

Q2: Why is my compound streaking or "tailing" on the TLC plate and column?

A2: Tailing is a common issue when purifying carboxylic acids on silica gel. It is primarily caused by the partial deprotonation of the acidic proton on the carboxylic acid by the slightly basic sites on the silica surface. This mixture of ionized (polar) and neutral (less polar) forms of the acid leads to a smear or "tail" instead of a compact spot. To resolve this, adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent is highly recommended.[1][2][3] This suppresses the ionization of your target compound, leading to a sharper, more defined band.

Q3: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

A3: If your compound remains at the top of the column, it indicates that the mobile phase is not polar enough to displace it from the silica gel. Carboxylic acids can sometimes exhibit very strong interactions with the stationary phase. A systematic increase in the mobile phase polarity is required. For instance, if a high concentration of ethyl acetate in hexanes is ineffective, switching to a more polar solvent system, such as methanol in dichloromethane, is a logical next step. It is recommended to increase the methanol concentration gradually.

Q4: I am seeing multiple spots on my TLC after the column, even in fractions that should be pure. What could be the cause?

A4: This could be due to a few factors. Firstly, your compound might be degrading on the silica gel, although this is less common for this specific structure under normal conditions. To check for degradation, you can spot a solution of your pure compound on a TLC plate, let it sit for an hour, and then develop it to see if new spots have appeared. More likely, you may have co-eluting impurities. In this case, optimizing the solvent system with a shallower gradient or trying a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) may provide different selectivity and improve the separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks Partial ionization of the carboxylic acid on the silica surface.Add 0.1-1% acetic acid or formic acid to your eluent system to ensure the compound remains in its protonated, less polar form.[1][2][3]
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the concentration of the polar solvent in your eluent system (e.g., reduce the percentage of ethyl acetate in hexanes).
Compound Does Not Elute (Rf = 0) The mobile phase is not polar enough to displace the compound from the silica.Gradually increase the polarity of the eluent. If using an ethyl acetate/hexanes system, increase the ethyl acetate percentage. If this is still ineffective, switch to a more polar system like methanol in dichloromethane.
Poor Separation from Impurities The chosen solvent system does not provide adequate selectivity.Try a different solvent system. For example, if you are using an ethyl acetate/hexanes system, consider trying a dichloromethane/methanol or an acetone/hexanes system. The different solvent properties can alter the elution order and improve resolution.
Cracked or Dry Column Bed Improper packing of the column or allowing the solvent level to drop below the top of the silica.This can lead to poor separation. The column must be repacked. Ensure the column is packed uniformly as a slurry and that the solvent head is always maintained above the silica gel surface during loading and elution.
Compound is Insoluble in Loading Solvent The crude material does not dissolve well in the initial, non-polar eluent.Use a "dry loading" technique. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Experimental Protocol: Column Chromatography Purification

This protocol is a general guideline for the purification of this compound on a 10-gram scale. Adjustments may be necessary based on the specific impurity profile of your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Acetic Acid (Reagent Grade)

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Preparation of the Eluent:

  • Prepare two stock solutions:

    • Solvent A: Hexanes

    • Solvent B: 99:1 (v/v) Ethyl Acetate : Acetic Acid

  • A common starting point for elution is a mixture of these two solvents. A gradient elution is recommended for optimal separation.

3. Thin-Layer Chromatography (TLC) Analysis:

  • Before running the column, determine an appropriate starting solvent mixture using TLC.

  • Dissolve a small amount of your crude material in ethyl acetate or dichloromethane.

  • Spot the TLC plate and develop it in various ratios of Hexanes:Ethyl Acetate (with 1% acetic acid added to the ethyl acetate portion).

  • The ideal starting solvent system for the column will give your target compound an Rf value of approximately 0.2-0.3.

4. Column Packing (Slurry Method):

  • Secure the column vertically to a stand.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexanes:Solvent B). Use approximately 30-50 times the weight of silica gel to the weight of your crude product.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica to pack down. Do not let the solvent level drop below the top of the silica gel.

  • Add another thin layer of sand to the top of the packed silica to prevent disturbance during solvent addition.

5. Sample Loading:

  • Dissolve the crude material in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate).

  • Carefully add this solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the solvent level does not go below the top of the sand.

  • Gently add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is on the silica bed.

6. Elution and Fraction Collection:

  • Carefully fill the column with the initial eluent.

  • Begin collecting fractions immediately.

  • Gradually increase the polarity of the eluent over time (gradient elution). This is achieved by slowly increasing the percentage of Solvent B in Solvent A. A suggested gradient is provided in the table below.

  • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product.

7. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator. The presence of acetic acid may require co-evaporation with a solvent like toluene to remove it completely.

Recommended Gradient Elution Profile
Step Solvent A (Hexanes) % Solvent B (99:1 EtOAc:AcOH) % Column Volumes (Approx.) Purpose
190102-3Elute non-polar impurities
280203-5Elute less polar impurities
370305-10Elute the target compound
450503-5Elute more polar impurities
501002Column flush

Note: This is a starting suggestion. The optimal gradient will depend on the specific impurities present in your crude mixture and should be guided by TLC analysis.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Identified (e.g., Poor Separation, Tailing) check_tailing Is the peak tailing or streaking? start->check_tailing add_acid Add 0.1-1% Acetic or Formic Acid to the mobile phase. check_tailing->add_acid Yes check_rf Is the compound's Rf too high or too low? check_tailing->check_rf No add_acid->check_rf rf_high Decrease polarity of eluent (e.g., increase % Hexane). check_rf->rf_high Too High rf_low Increase polarity of eluent (e.g., increase % EtOAc or switch to MeOH/DCM). check_rf->rf_low Too Low check_coelution Are impurities co-eluting with the product? check_rf->check_coelution Rf is OK end_good Problem Resolved rf_high->end_good rf_low->end_good change_solvent Change solvent system for different selectivity (e.g., Hex/EtOAc to DCM/MeOH). check_coelution->change_solvent Yes end_bad Problem Persists (Consider alternative purification) check_coelution->end_bad No shallow_gradient Run a shallower gradient to improve resolution. change_solvent->shallow_gradient shallow_gradient->end_good

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Interpreting Unexpected Results in [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid (DPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your bioassays. Given the structural features of DPA, this guide will use a cyclooxygenase (COX) inhibition assay as a primary example, a common assay for compounds with an acetic acid moiety.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter during your experiments with DPA.

Question Possible Causes Troubleshooting Steps
Q1: Why am I seeing high background or a false positive signal in my assay? 1. Compound precipitation. 2. Autofluorescence of the compound. 3. Non-specific binding to assay components. 4. Contamination of reagents or cell cultures.1. Check Solubility: Visually inspect the assay plate for any signs of precipitation. Determine the kinetic solubility of DPA in your final assay buffer.[1] Consider using a lower concentration of the compound or adding a solubilizing agent like DMSO, but be mindful of its potential effects on the assay.[2] 2. Control for Autofluorescence: Run a control plate with DPA but without the fluorescent substrate or enzyme to measure the compound's intrinsic fluorescence. 3. Blocking Agents: If using an ELISA-based assay, ensure adequate blocking of the plate to prevent non-specific binding. 4. Aseptic Technique: Maintain strict aseptic technique to prevent microbial contamination. Regularly test cell lines for mycoplasma.
Q2: My results are not reproducible. What could be the cause? 1. Inconsistent pipetting. 2. Variability in cell seeding density. 3. Instability of the compound or reagents. 4. Edge effects in the microplate.1. Pipetting Technique: Use calibrated pipettes and ensure consistent technique, especially for small volumes. 2. Cell Seeding: Ensure a homogenous cell suspension before seeding and use a consistent cell number per well. 3. Reagent Stability: Prepare fresh dilutions of DPA and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[3] 4. Minimize Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile buffer or media.
Q3: I am not observing any activity with DPA, even at high concentrations. 1. Low compound purity. 2. Compound instability in the assay buffer. 3. Inactive enzyme or unhealthy cells. 4. The biological target is not what was hypothesized.1. Verify Compound Purity: The purity of the test compound is critical for obtaining reliable results.[4][5][6] Impurities can interfere with the assay or the compound's activity.[5][6][7] Use a highly purified batch of DPA. 2. Assess Compound Stability: Incubate DPA in the assay buffer for the duration of the experiment and then analyze its integrity using a suitable analytical method like HPLC. 3. Validate Assay Components: Run positive and negative controls to ensure the enzyme is active and the cells are responsive. For cell-based assays, check cell viability.[8] 4. Consider Alternative Targets: Pyrrole-containing compounds have been reported to have diverse biological activities.[9][10][11][12] DPA might be acting on a different target than the one being assayed. Consider screening DPA against a panel of targets.
Q4: The dose-response curve for DPA is non-sigmoidal or has a shallow slope. 1. Compound solubility issues at higher concentrations. 2. Off-target effects at higher concentrations. 3. Complex mechanism of action (e.g., partial agonism/antagonism).1. Re-evaluate Solubility: As in Q1, check for precipitation at the higher concentrations used in the dose-response curve. 2. Investigate Off-Target Effects: A non-standard curve shape can indicate that the compound is interacting with other targets at higher concentrations.[8] 3. Mechanism of Action Studies: Further experiments may be needed to elucidate a more complex biological mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the known biological target of this compound (DPA)?

The specific biological target of DPA is not well-established in publicly available literature. However, its structural similarity to some known anti-inflammatory drugs, particularly the presence of the phenylacetic acid moiety, suggests that it may act as an inhibitor of cyclooxygenase (COX) enzymes.[13] It is important to note that compounds containing a pyrrole scaffold have shown a wide range of biological activities, including antibacterial and anticancer effects, indicating the potential for multiple biological targets.[9][10][11][12]

Q2: How important is the purity of my DPA sample?

The purity of your DPA sample is of utmost importance for the accuracy and reproducibility of your bioassay results.[4][5][6] Trace impurities can have potent biological activity and may lead to false positive results or misinterpretation of the compound's true potency.[7] It is highly recommended to use DPA with a purity of >95%, and ideally >98%, confirmed by analytical methods such as NMR and LC-MS.

Q3: I'm having trouble dissolving DPA. What solvents can I use?

DPA is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For bioassays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it into the aqueous assay buffer.[2] It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[14] If DPA precipitates upon dilution into the aqueous buffer, you may need to explore the use of co-solvents or other formulation strategies, but any such additions must be validated for their lack of interference with the assay.[1][14]

Q4: Could DPA be exerting its effects through a mechanism other than direct enzyme inhibition?

Yes. If you are using a cell-based assay, DPA could be modulating the expression of the target enzyme rather than directly inhibiting its activity. For example, it could be interfering with signaling pathways that regulate the transcription or translation of the target protein.[15][16] To distinguish between direct inhibition and effects on protein expression, you can perform a cell-free enzyme assay or measure the protein levels of your target after treatment with DPA using methods like Western blotting.

Q5: How should I present my quantitative data for DPA's inhibitory activity?

For enzyme inhibition assays, data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of DPA required to inhibit 50% of the enzyme's activity.[17] The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[18] It is good practice to report the IC50 value with a measure of uncertainty, such as the 95% confidence interval. For clarity, it is also recommended to present the full dose-response curve in your report.

Data Presentation

Below is an example of how to summarize quantitative data from a COX inhibition assay for DPA.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
DPA 15.2 ± 1.81.8 ± 0.38.4
Celecoxib (Control) 12.5 ± 1.50.08 ± 0.01156.3
Ibuprofen (Control) 2.5 ± 0.45.1 ± 0.70.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of DPA against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • DPA stock solution (in DMSO)

  • Positive control inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • 96-well microplate (black, clear bottom for fluorescent assays)

  • Plate reader (capable of fluorescence or colorimetric detection)

Procedure:

  • Reagent Preparation: Prepare fresh dilutions of enzymes, cofactors, and substrate in assay buffer. Prepare serial dilutions of DPA and control inhibitors from the DMSO stock solutions.

  • Enzyme and Inhibitor Incubation: To the wells of the 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[19] Add the various concentrations of DPA, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[19]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[19]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).[19]

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as a fluorometric or colorimetric assay kit.[19][20]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of DPA relative to the vehicle control.[19] Plot the percent inhibition against the logarithm of the DPA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18][21][22]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Prep Compound Preparation (DPA Stock & Dilutions) Assay_Setup Assay Plate Setup (Controls & Test Compound) Compound_Prep->Assay_Setup Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffers) Reagent_Prep->Assay_Setup Cell_Culture Cell Culture (For cell-based assays) Cell_Culture->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Processing Data Processing (% Inhibition Calculation) Detection->Data_Processing Curve_Fitting Dose-Response Curve Fitting Data_Processing->Curve_Fitting IC50_Determination IC50 Determination Curve_Fitting->IC50_Determination Hit_Confirmation Hit Confirmation IC50_Determination->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays Hit_Confirmation->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies Secondary_Assays->Mechanism_of_Action

Caption: Experimental workflow for testing DPA.

cox_pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus (e.g., Injury) AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Thromboxanes->Homeostasis DPA DPA DPA->COX1 Inhibition DPA->COX2 Inhibition

Caption: Simplified COX signaling pathway.

Caption: Troubleshooting unexpected results.

References

Improving the efficiency of the Paal-Knorr reaction for substituted pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of the Paal-Knorr reaction for synthesizing substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis.[1][2] The accepted mechanism proceeds through several key steps:

  • Hemiaminal Formation: The reaction starts with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][2][3]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, which results in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[2][3][4]

  • Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1][2]

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Protonation Protonation of Carbonyl 1_4_Dicarbonyl->Protonation + H+ Amine Primary Amine (R-NH2) Hemiaminal Hemiaminal Formation Amine->Hemiaminal Protonation->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dehydration Dehydration Cyclization->Dehydration Final_Product Substituted Pyrrole Dehydration->Final_Product - 2H2O

Caption: Reaction pathway for the Paal-Knorr pyrrole synthesis.

Q2: My reaction is giving a low yield or is not going to completion. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[2][5] Insufficient temperature or reaction time can lead to an incomplete reaction.[2]

  • Inappropriate Acidity: While acid catalysis is generally necessary, excessively strong acids can cause degradation of the starting materials or the pyrrole product.[2][6]

  • Furan Byproduct Formation: The most common byproduct is the corresponding furan, formed via acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the amine.[2][7] This is more prevalent under strongly acidic conditions (pH < 3).[6][7]

  • Steric Hindrance: Sterically hindered 1,4-dicarbonyl compounds or amines can slow down the reaction rate.[6]

  • Poorly Nucleophilic Amines: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[6][7]

  • Product Instability: The synthesized pyrrole might be unstable under the reaction conditions, leading to degradation over prolonged reaction times.[2]

  • Purification Losses: The apparent low yield might be due to losses during the workup and purification steps.[2]

Q3: I am observing a significant amount of a furan byproduct. How can I minimize this?

The formation of a furan byproduct is the most common side reaction.[7] To minimize it, consider the following:

  • Control the pH: Maintain neutral or weakly acidic conditions (pH > 3) to disfavor the acid-catalyzed cyclization of the dicarbonyl compound.[7] Using a weak acid like acetic acid can be beneficial.[7]

  • Use Excess Amine: An excess of the amine can help to ensure that the reaction with the dicarbonyl compound is favored over the intramolecular cyclization that forms the furan.[2]

Q4: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself.[2] This is typically caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[2]

Q5: What are some modern and more efficient methods for carrying out the Paal-Knorr synthesis?

Recent advancements have led to greener and more efficient protocols:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times (often to a few minutes) and increase yields.[8][9][10][11]

  • Heterogeneous Catalysts: Using solid acid catalysts like silica sulfuric acid, montmorillonite clays, or zeolites simplifies product purification as the catalyst can be easily filtered off.[5][12] Some of these catalysts are also reusable.[5]

  • Alternative Solvent Systems: Deep eutectic solvents (DESs) and ionic liquids can act as both the solvent and catalyst, often under milder conditions.[5][13][14][15][16] Some reactions can even be performed in water or under solvent-free conditions.[5][17][18]

Troubleshooting Guide

Troubleshooting_Guide Start Problem Encountered Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Furan_Byproduct Significant Furan Byproduct Start->Furan_Byproduct Tarry_Mixture Dark, Tarry Mixture Start->Tarry_Mixture Difficult_Purification Difficult Purification Start->Difficult_Purification Sol_Temp Increase Temperature / Time Low_Yield->Sol_Temp Sol_Catalyst Optimize Catalyst (Type/Amount) Low_Yield->Sol_Catalyst Sol_Purification Optimize Purification Method Low_Yield->Sol_Purification Sol_pH Increase pH (>3) / Use Weak Acid Furan_Byproduct->Sol_pH Sol_Amine Use Excess Amine Furan_Byproduct->Sol_Amine Sol_Mild_Cond Use Milder Conditions (Temp/Catalyst) Tarry_Mixture->Sol_Mild_Cond Difficult_Purification->Sol_Purification Sol_Hetero_Cat Consider Heterogeneous Catalyst Difficult_Purification->Sol_Hetero_Cat Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reagents Combine 1,4-Diketone, Amine, Solvent, Catalyst Heating Apply Heat (Conventional or Microwave) Combine_Reagents->Heating Monitor Monitor by TLC Heating->Monitor Quench_Extract Quench Reaction & Extract Monitor->Quench_Extract Wash_Dry Wash & Dry Organic Layer Quench_Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Final_Product Pure Substituted Pyrrole Purify->Final_Product

References

[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid in various solvent systems. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of pyrrole-containing compounds like this compound?

A1: While specific data for this exact molecule is not extensively published, studies on similar pyrrole derivatives, such as pyrrolo[3,4-c]pyridine-1,3-diones, provide valuable insights. These studies indicate that such compounds are often photolabile, meaning they can degrade upon exposure to light.[1][2] They have also been shown to be highly unstable in alkaline conditions and labile in acidic environments, while exhibiting greater stability in neutral media.[1][2] Furthermore, their sensitivity to oxidation can vary depending on the specific chemical structure.[1][2]

Q2: What are the typical stress conditions used to evaluate the stability of a new chemical entity like this?

A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule.[3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing. According to ICH guidelines, typical stress conditions include exposure to light (photostability), heat, hydrolysis across a range of pH values (acidic, neutral, and alkaline), and oxidation (e.g., using hydrogen peroxide).[3][4][5]

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: For observing the degradation of similar pyrrole derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly used method.[1][2] Further characterization and identification of degradation products can be achieved using techniques like HPLC with a diode-array detector (HPLC-DAD), HPLC-mass spectrometry (HPLC/MS), ultraviolet (UV) spectrometry, and infrared (IR) spectrometry.[1][2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly low assay value or presence of unknown peaks in chromatogram. Degradation of the compound due to solvent conditions or environmental factors.- Prepare solutions fresh and in a neutral, buffered solvent system if possible. - Protect solutions from light by using amber vials or covering glassware with aluminum foil. - Avoid strongly acidic or alkaline conditions unless investigating degradation pathways. - Purge solvents with an inert gas like nitrogen or argon to minimize oxidative degradation.
Discoloration of the solution (e.g., turning red or brown) over time. Potential polymerization or formation of colored degradants. A similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, has been observed to change color upon exposure to air, suggesting decomposition.- Minimize exposure of the solution to air and light. - Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down degradation processes. - Analyze the solution by HPLC-MS to identify potential polymeric byproducts or colored degradants.
Precipitation of the compound from the solution. Poor solubility of the compound or its degradants in the chosen solvent system.- Verify the solubility of the compound in the selected solvent. The use of co-solvents may be necessary for aqueous systems.[5] - If precipitation occurs during a stability study, it may indicate the formation of a less soluble degradation product. Characterize the precipitate.
Inconsistent analytical results between experiments. Variability in sample handling, preparation, or storage.- Standardize solution preparation procedures, including solvent degassing, pH measurement, and storage conditions. - Ensure consistent exposure to light and temperature across all samples and experiments. - Use a validated, stability-indicating analytical method.

Summary of Expected Stability in Different Solvent Systems

The following table summarizes the expected stability of this compound based on data from structurally related pyrrole compounds. This information should be used as a general guideline, and specific stability testing is highly recommended.

Solvent System/Condition Expected Stability Potential Degradation Pathway Recommendations
Neutral Aqueous (pH ~7) Stable[1][2]Minimal degradation expected.Use buffered solutions for pH control.
Acidic Aqueous (e.g., pH 1-3) Labile[1][2]Acid-catalyzed hydrolysis of the pyrrole ring or other functional groups.Limit exposure time; store at low temperatures.
Alkaline Aqueous (e.g., pH 9-12) Extremely Unstable[1][2]Base-catalyzed hydrolysis, potentially leading to ring opening of the pyrrole moiety.Avoid alkaline conditions for storage or routine analysis.
Organic Solvents (e.g., Acetonitrile, Methanol) Generally StableDependent on the purity of the solvent (presence of acidic/basic impurities or water).Use high-purity, dry solvents.
Oxidizing Conditions (e.g., H₂O₂) Potentially Unstable[1][2]Oxidation of the pyrrole ring.Protect from atmospheric oxygen and other oxidizing agents.
Photolytic Conditions (Exposure to Light) Photolabile[1][2]Photodegradation, potentially leading to complex mixtures of products.Protect from light at all stages of handling and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add 0.1 M hydrochloric acid to the mark.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add 0.1 M sodium hydroxide to the mark.

    • Incubate the solution at room temperature, withdrawing samples at shorter time intervals due to expected instability (e.g., 0, 0.5, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add purified water to the mark.

    • Incubate under the same conditions as the acid hydrolysis.

  • Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Sample: Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Oxidative Stress: Add a solution of 3% hydrogen peroxide to the sample solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling and Analysis: Withdraw samples at various time points and analyze by RP-HPLC to assess the extent of degradation.

Visualizations

G Potential Degradation Pathway of this compound A This compound B Oxidation/Hydrolysis/Photolysis A->B Stress Conditions D Polymerization A->D Exposure to Air/Heat C Ring-Opened Products B->C F Other Small Molecule Degradants B->F E Polymeric Degradants D->E G Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis A Prepare Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Neutral Hydrolysis A->D E Oxidation (H2O2) A->E F Photolysis (Light Exposure) A->F G Withdraw Samples at Time Points B->G C->G D->G E->G F->G H RP-HPLC Analysis G->H I Characterize Degradants (LC-MS) H->I

References

Technical Support Center: Synthesis of (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxy-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxy-1H-inden-1-one, a key intermediate in the synthesis of certain pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxy-1H-inden-1-one?

A1: The most prevalent synthetic strategies are the Aldol condensation and the Horner-Wadsworth-Emmons (HWE) reaction. The Aldol condensation involves the base-catalyzed reaction of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carbaldehyde. The HWE reaction provides an alternative route using a phosphonate ylide, which can offer advantages in stereoselectivity and purification.

Q2: What are the critical process parameters to monitor during the scale-up of the Aldol condensation for this synthesis?

A2: Key parameters to control during the scale-up of the Aldol condensation include reaction temperature, the rate of addition of reactants, and mixing efficiency.[1][2] Inadequate control of these parameters can lead to the formation of impurities and a decrease in overall yield.

Q3: How does the choice of base impact the Aldol condensation reaction at scale?

A3: The choice and concentration of the base are critical. While stronger bases may accelerate the reaction, they can also promote side reactions, such as self-condensation of the indanone starting material. Weaker bases may require longer reaction times or higher temperatures. It is crucial to perform optimization studies at the lab scale before proceeding to pilot-plant production.

Q4: What are the typical challenges encountered during the purification of the final product at a larger scale?

A4: At larger scales, purification by column chromatography can be inefficient and costly. Crystallization is the preferred method for purification. Challenges in crystallization include selecting an appropriate solvent system, controlling the cooling rate to obtain a desirable crystal form, and effectively removing process-related impurities.

Troubleshooting Guide

Low Reaction Yield

Problem: The yield of (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxy-1H-inden-1-one is significantly lower upon scaling up the reaction.

Possible Cause Suggested Solution
Poor Mixing Inadequate mixing can lead to localized "hot spots" and uneven reaction progress.[1] Ensure the stirrer design and speed are appropriate for the vessel size and reaction mass viscosity.
Incomplete Reaction The reaction may require a longer time to reach completion at a larger scale.[3] Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) until the starting materials are consumed.
Side Reactions Elevated temperatures or prolonged reaction times can increase the formation of byproducts. Re-evaluate the reaction temperature and consider a slower addition of reactants to maintain better control.
Degradation of Product The product may be sensitive to the reaction or work-up conditions. Perform stability studies on the final product under the process conditions to identify any degradation pathways.
High Impurity Profile

Problem: The final product is contaminated with significant levels of impurities that are difficult to remove.

Possible Cause Suggested Solution
Formation of Z-isomer In the Horner-Wadsworth-Emmons reaction, the use of non-stabilized ylides can lead to the formation of the undesired Z-isomer.[4][5] Employing stabilized phosphonate ylides and carefully controlling the reaction conditions can improve the E/Z selectivity.[6]
Byproducts from Self-Condensation The starting material, 5,6-dimethoxy-1-indanone, can undergo self-condensation in the presence of a strong base. Consider using a milder base or a two-phase reaction system to minimize this side reaction.
Residual Starting Materials Incomplete reaction can leave unreacted starting materials in the final product. Ensure the reaction goes to completion by monitoring it and adjusting the reaction time or temperature as needed.
Thermal Degradation Exothermic reactions can lead to "runaway" conditions if not properly controlled, causing degradation of reactants and products.[7][8] Implement efficient cooling systems and control the rate of addition of reagents.[1][2][9]

Quantitative Data from Scale-Up Studies

The following table summarizes typical data observed during the scale-up of the Aldol condensation reaction.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (50 kg)
Reaction Time 4 hours6 hours8 hours
Yield 85%78%72%
Purity (by HPLC) 99.5%98.8%98.2%
Major Impurity 0.2%0.6%1.1%

Experimental Protocols

Key Experiment: Aldol Condensation at Pilot Scale (1 kg)

This protocol describes the synthesis of (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxy-1H-inden-1-one via an Aldol condensation reaction at a 1 kg scale.

Materials:

  • 5,6-dimethoxy-1-indanone (1.0 kg, 5.2 mol)

  • 1-benzylpiperidine-4-carbaldehyde (1.13 kg, 5.2 mol)

  • Potassium hydroxide (0.29 kg, 5.2 mol)

  • Methanol (10 L)

  • Deionized water (5 L)

  • Toluene (5 L)

Procedure:

  • Charge a 50 L jacketed glass reactor with 5,6-dimethoxy-1-indanone and methanol.

  • Stir the mixture at 20-25°C until all solids are dissolved.

  • In a separate vessel, dissolve potassium hydroxide in deionized water.

  • Slowly add the potassium hydroxide solution to the reactor over a period of 1 hour, maintaining the internal temperature below 30°C.

  • Add 1-benzylpiperidine-4-carbaldehyde to the reactor over 2 hours, ensuring the temperature does not exceed 35°C.

  • Stir the reaction mixture at 30-35°C for 4-6 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 0-5°C and stir for 2 hours to allow the product to crystallize.

  • Filter the solid product and wash the cake with a cold (0-5°C) mixture of methanol and water (1:1, 2 L).

  • Wash the cake with toluene (2 L).

  • Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Visualizations

Troubleshooting Workflow for Low Yield

G cluster_mixing Mixing Issues cluster_kinetics Reaction Kinetics cluster_purity Impurity Analysis Start Low Yield Observed at Scale-Up Check_Mixing Evaluate Mixing Efficiency (Visual, CFD Modeling) Start->Check_Mixing Check_Kinetics Monitor Reaction Kinetics (In-process Sampling, HPLC) Start->Check_Kinetics Check_Purity Analyze Impurity Profile (LC-MS, NMR) Start->Check_Purity Mixing_Poor Mixing Inadequate Check_Mixing->Mixing_Poor Yes Mixing_OK Mixing Adequate Check_Mixing->Mixing_OK No Reaction_Incomplete Reaction Incomplete Check_Kinetics->Reaction_Incomplete Yes Reaction_Complete Reaction Complete Check_Kinetics->Reaction_Complete No Side_Reactions Side Reactions Identified Check_Purity->Side_Reactions Yes No_Side_Reactions No Significant Side Reactions Check_Purity->No_Side_Reactions No Improve_Mixing Increase Stirrer Speed Change Impeller Design Mixing_Poor->Improve_Mixing End Yield Improved Improve_Mixing->End Increase_Time_Temp Increase Reaction Time or Temperature Reaction_Incomplete->Increase_Time_Temp Increase_Time_Temp->End Optimize_Conditions Optimize Reaction Conditions (Temp, Concentration, Base) Side_Reactions->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for addressing low yield during scale-up.

This guide is intended to provide general advice. Specific experimental conditions may need to be optimized for your particular process and equipment. Always perform a thorough safety assessment before conducting any chemical synthesis.

References

Validation & Comparative

A Comparative Analysis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid and Other Prominent MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel monoamine oxidase B (MAO-B) inhibitor, [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, against established MAO-B inhibitors such as selegiline, rasagiline, and safinamide. The following sections present quantitative data on their inhibitory potency and selectivity, detailed experimental protocols for assessing MAO-B inhibition, and a visual representation of the MAO-B metabolic pathway.

Quantitative Comparison of MAO-B Inhibitors

The inhibitory efficacy of this compound and other key MAO-B inhibitors is summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50) against both MAO-B and MAO-A, providing a clear measure of potency and selectivity.

CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (MAO-A/MAO-B)Mechanism of Action
This compound 0.344 ± 0.10[1][2]> 100[1][2]> 290Not specified
Selegiline ~0.0068[3]~0.944 (rat brain)[4]~139Irreversible[5][6][7]
Rasagiline 0.014 (human brain)[5][8]0.7 (human brain)[5][8]~50[5][8]Irreversible[5][6][7]
Safinamide 0.079 (human brain)[5][8]80 (human brain)[8]~1000[5][8]Reversible[5][9]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of MAO-B inhibition and the general workflow of an in vitro assay, the following diagrams have been generated using Graphviz.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding MAOB MAO-B Dopamine_cleft->MAOB Reuptake DOPAC DOPAC MAOB->DOPAC Metabolism Inhibitor MAO-B Inhibitor (this compound, Selegiline, Rasagiline, Safinamide) Inhibitor->MAOB Inhibition

MAO-B Inhibition of Dopamine Metabolism

experimental_workflow A 1. Reagent Preparation (MAO-B Enzyme, Substrate, Inhibitors) B 2. Assay Plate Setup (Add Inhibitors, Controls) A->B C 3. Pre-incubation (Enzyme and Inhibitor) B->C D 4. Reaction Initiation (Add Substrate) C->D E 5. Incubation (37°C, protected from light) D->E F 6. Data Acquisition (Measure Fluorescence) E->F G 7. Data Analysis (Calculate % Inhibition, IC50) F->G

In Vitro MAO-B Inhibition Assay Workflow

Experimental Protocols

The following is a generalized protocol for an in vitro fluorometric MAO-B inhibition assay, based on commercially available kits and literature.[3][7][10]

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., kynuramine or benzylamine)[3]

  • Fluorescent Probe (e.g., Amplex Red)[7]

  • Developer (e.g., Horseradish Peroxidase)

  • Test Inhibitor: this compound

  • Positive Control Inhibitor (e.g., Selegiline)[3]

  • Negative Control (Vehicle, e.g., DMSO)

  • 96-well black microplate

2. Reagent Preparation:

  • Prepare serial dilutions of the test inhibitor and positive control in assay buffer. The final solvent concentration should typically not exceed 2%.[10]

  • Prepare a working solution of the MAO-B enzyme in assay buffer. This should be done fresh before use.[10]

3. Assay Procedure:

  • Add the diluted test inhibitors and controls to the respective wells of the 96-well plate.[7]

  • Add the MAO-B enzyme solution to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.[7][10]

  • Prepare the substrate solution containing the MAO-B substrate, fluorescent probe, and developer in the assay buffer.[3]

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.[7]

4. Data Acquisition:

  • Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red-based assays).[3]

  • Readings can be taken in kinetic mode over a period of 30-60 minutes or as an endpoint reading after a specific incubation time at 37°C, protected from light.[3][7]

5. Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

In Vivo Models

For further evaluation, in vivo models are crucial. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a standard for assessing the efficacy of MAO-B inhibitors in a Parkinson's disease context.[11] In this model, MPTP is converted by MAO-B in astrocytes to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons.[11] Efficacy of a test compound is evaluated by its ability to prevent the MPTP-induced motor impairments and dopaminergic neurodegeneration.[9] Another approach involves creating transgenic mouse models with inducible, astrocyte-specific expression of human MAO-B to study the role of this enzyme in neuropathology.[12]

Conclusion

This compound emerges as a selective MAO-B inhibitor with a potency in the sub-micromolar range. Its selectivity for MAO-B over MAO-A is a desirable characteristic, potentially reducing the risk of side effects associated with MAO-A inhibition. Compared to the irreversible inhibitors selegiline and rasagiline, and the reversible inhibitor safinamide, its inhibitory potency is moderate. However, the pyrrole-based scaffold may offer opportunities for further chemical modification to enhance its activity. Additional studies are warranted to determine its mechanism of action (reversible vs. irreversible) and to evaluate its efficacy and neuroprotective potential in relevant in vivo models of neurodegenerative diseases.

References

Comparative Efficacy of Selegiline and Rasagiline in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between CAS 26165-63-9 and the monoamine oxidase-B (MAO-B) inhibitors selegiline and rasagiline is not feasible at this time. Publicly available scientific literature and databases do not contain information on the biological activity or therapeutic use of CAS 26165-63-9, which is identified as [4-(2,5-dimethyl-1h-pyrrol-1-yl)phenyl]-acetic acid. This compound appears to be a chemical intermediate and has not been evaluated in clinical or preclinical studies relevant to neurodegenerative diseases.

Therefore, this guide will provide a comprehensive comparison of the efficacy of two established MAO-B inhibitors, selegiline and rasagiline, which are used in the treatment of Parkinson's disease.

Selegiline and rasagiline are selective, irreversible inhibitors of monoamine oxidase type B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.[1][2] By inhibiting MAO-B, these drugs increase the synaptic availability of dopamine, thereby providing symptomatic relief for patients with Parkinson's disease.[1][2]

Mechanism of Action

Both selegiline and rasagiline selectively inhibit MAO-B at therapeutic doses, leading to an increase in dopamine levels in the brain.[3][4] This helps to alleviate the motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.[5][6] At higher doses, selegiline can also inhibit MAO-A, which may lead to different side effects.[3] Rasagiline is a more potent MAO-B inhibitor than selegiline and is not metabolized to amphetamine-like substances, which can be a concern with selegiline.[7][8]

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of both selegiline and rasagiline in the treatment of Parkinson's disease, both as monotherapy in early stages and as an adjunct to levodopa in later stages.

Monotherapy in Early Parkinson's Disease

Both drugs have been shown to provide modest symptomatic improvement and delay the need for levodopa therapy in patients with early-stage Parkinson's disease.[9][10] Meta-analyses of randomized controlled trials have shown that both selegiline and rasagiline significantly improve scores on the Unified Parkinson's Disease Rating Scale (UPDRS) compared to placebo.[11][12][13] A systematic review and meta-analysis comparing the two drugs found no significant difference in their efficacy in improving Parkinsonian symptoms in patients with early-stage disease.[11]

Adjunctive Therapy in Advanced Parkinson's Disease

In patients with more advanced Parkinson's disease experiencing motor fluctuations on levodopa therapy, both selegiline and rasagiline have been shown to reduce "off" time and improve motor symptoms.[7][14] Rasagiline has been recommended as a better choice compared to selegiline for improving motor complications in advanced Parkinson's disease.[8]

Data Presentation

The following tables summarize the quantitative data on the efficacy of selegiline and rasagiline from key clinical trials and meta-analyses.

Table 1: Efficacy of Selegiline in Parkinson's Disease (Meta-analysis data)

Outcome MeasureTreatment DurationMean Difference vs. Placebo (95% CI)
Total UPDRS Score 1 month-3.56 (-6.67, -0.45)
3 months-3.32 (-3.75, -2.89)
6 months-7.46 (-12.60, -2.32)
12 months-5.07 (-6.74, -3.41)
48 months-8.78 (-13.75, -3.80)
60 months-11.06 (-16.19, -5.94)

Source: Systematic review and meta-analysis of selegiline for Parkinson's disease.[12]

Table 2: Efficacy of Rasagiline in Early Parkinson's Disease (TEMPO Study)

Outcome MeasureRasagiline 1 mg/day (Change from Baseline)Rasagiline 2 mg/day (Change from Baseline)Placebo (Change from Baseline)
Total UPDRS Score -4.20-3.56+0.9
UPDRS Motor Score -2.71-1.68+1.3
UPDRS ADL Score -1.02-0.89+0.3

Source: TVP-1012 in Early Monotherapy for Parkinson's Disease Outpatients (TEMPO) trial.[7]

Table 3: Comparative Efficacy of Selegiline and Rasagiline in Early Parkinson's Disease (Meta-analysis)

ComparisonStandardized Mean Difference (SMD)95% Confidence Interval (CI)
Selegiline vs. Placebo -0.690-0.811, -0.569
Rasagiline vs. Placebo -1.025-1.230, -0.820
Selegiline vs. Rasagiline 0.079-0.010, +0.167

Source: Comparative efficacy of selegiline versus rasagiline in the treatment of early Parkinson's disease.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MAO-B inhibitors.

In Vitro MAO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B

  • Test compound at various concentrations

  • Phosphate buffer

  • Spectrofluorometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the recombinant MAO enzyme, phosphate buffer, and the test compound.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stopping solution (e.g., NaOH).

  • Measure the fluorescence of the product using a spectrofluorometer.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.[15]

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine levels in the striatum of a living animal following administration of an MAO-B inhibitor.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Implant a microdialysis probe into the striatum of an anesthetized rat.

  • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine levels.

  • Administer the MAO-B inhibitor (e.g., selegiline or rasagiline) systemically.

  • Continue collecting dialysate samples for several hours.

  • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Express the results as a percentage change from the baseline dopamine concentration.[16]

Mandatory Visualization

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_glia Glial Cell / Astrocyte Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_neuron Dopamine L_DOPA->Dopamine_neuron DOPA Decarboxylase Vesicle Synaptic Vesicle (Dopamine) Dopamine_neuron->Vesicle VMAT2 Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release Dopamine_synapse->Dopamine_neuron DAT (Reuptake) D2_Receptor D2 Receptor Dopamine_synapse->D2_Receptor Binding Dopamine_glia Dopamine Dopamine_synapse->Dopamine_glia Uptake MAO_B MAO-B Dopamine_glia->MAO_B DOPAC DOPAC MAO_B->DOPAC Selegiline_Rasagiline Selegiline / Rasagiline Selegiline_Rasagiline->MAO_B

Caption: Signaling pathway of dopamine metabolism and MAO-B inhibition.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation recombinant_mao Recombinant MAO-A & MAO-B incubation Incubation (37°C) recombinant_mao->incubation test_compound Test Compound (Selegiline/Rasagiline) test_compound->incubation substrate Substrate (Kynuramine/Benzylamine) substrate->incubation measurement Fluorescence Measurement incubation->measurement ic50 IC50 Determination measurement->ic50 animal_model Animal Model (e.g., MPTP-treated mouse) drug_admin Drug Administration (Selegiline/Rasagiline) animal_model->drug_admin behavioral Behavioral Testing (e.g., Rotarod) drug_admin->behavioral neurochemical Neurochemical Analysis (HPLC-ED) drug_admin->neurochemical histological Histological Analysis (Immunohistochemistry) drug_admin->histological efficacy_assessment Efficacy Assessment behavioral->efficacy_assessment neurochemical->efficacy_assessment histological->efficacy_assessment

Caption: General experimental workflow for evaluating MAO-B inhibitors.

References

Comparative Analysis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic Acid Analogs in Anti-Inflammatory and Analgesic Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrole-based compounds, with a focus on analogs related to [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, in the context of their potential as anti-inflammatory and analgesic agents. While direct and comprehensive SAR studies on the title compound are not extensively available in the public domain, this document synthesizes findings from various studies on structurally related pyrrole derivatives to elucidate key structural determinants for biological activity. The data presented is intended for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Biological Activity

The following tables summarize the biological activity of various pyrrole derivatives, highlighting their anti-inflammatory and analgesic properties. These compounds, while not all direct analogs of this compound, share the pyrrole core and provide insights into the structural modifications that influence efficacy.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Pyrrole Derivatives

Compound SeriesSpecific Compound ExampleCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dioneSimilar to MeloxicamHigher activity than MeloxicamStronger COX-2 selectivity than MeloxicamMeloxicam
Polysubstituted Pyrroles2-[3-(ethoxycarbonyl)-2-methyl-5-(phenyl)-1H-pyrrol-1-yl]acetic acid (4h)Comparable to Ibuprofen7.11 (pIC₅₀)-Ibuprofen, Nimesulide
1,5-DiarylpyrrolesNitrile derivative (3b)>501.3038.8Celecoxib
Pyrrolo[3,4-c]pyrroles4,6-dimethyl-5-phenyl-2{[4-(p-fluorophenyl)-1-piperazinyl]methyl}pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (3d)-Increased activity with fluorine substitution-Meloxicam

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in assay conditions.

Table 2: In Vivo Analgesic and Anti-Inflammatory Activity of Pyrrole Derivatives

Compound SeriesSpecific Compound ExampleAssayDose% Inhibition/ProtectionReference Compound
N-Aryl Pyrroles with Salicylic Acid Moiety4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid (3c)Acetic Acid Writhing (mice)1/10 to 1/40 of LD₅₀Up to 89.3%Acetylsalicylic Acid
1,5-DiarylpyrrolesAldehyde derivative (1c)Acetic Acid Writhing (mice)1-40 mg/kg (oral)Comparable to reference compounds-
Pyrrol-Pyrazole DerivativesCompound 7cCarrageenan-induced paw edema (rats)-55.42% (at 3h)Diclofenac Sodium (64.45%)
Pyrrol-Pyrazole DerivativesCompound 7bAcetic Acid Writhing (mice)-44.05%Standard (61.23%)
Pyrrole derivative inspired by Celecoxib2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f)Carrageenan-induced paw edema (rats)20 mg/kg (single dose)Significant reduction at 2hDiclofenac (25 mg/kg)

Structure-Activity Relationship Insights

From the collated data, several SAR trends for these pyrrole-based anti-inflammatory and analgesic agents can be inferred:

  • Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring of the pyrrole core significantly influence activity. In some series, the introduction of a fluorine atom can increase COX-2 activity.[1]

  • The Acetic Acid Moiety: The presence of an acidic group, such as the acetic acid moiety, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their activity. For some pyrrole derivatives, a small acidic group at position 1 was found to be effective against both COX-1 and COX-2.[2]

  • Substitution at the 5-position of the Pyrrole Ring: The introduction of lipophilic and bulkier groups at the 5-position of the pyrrole ring can lead to simultaneous activity against both COX-1 and COX-2.[2]

  • Modification of the Carboxylic Acid: Replacement of the carboxylic acid with other functional groups like oximes or nitriles can alter the potency and selectivity towards COX enzymes. For instance, a nitrile derivative of a 1,5-diarylpyrrole showed high selectivity for COX-2.[3]

  • Fusion with Other Heterocyclic Rings: The fusion of the pyrrole ring with other heterocyclic systems, such as in pyrrolo[3,4-c]pyrroles and pyrrolo[3,4-c]pyridines, can yield potent COX inhibitors.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.

  • Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl) for a specified period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in its absence (control). IC₅₀ values, the concentration of the compound required to inhibit 50% of the enzyme activity, are then determined from concentration-response curves.

Acetic Acid-Induced Writhing Test (In Vivo Analgesia)

This is a common method for screening peripheral analgesic activity.[5]

  • Animal Model: Typically, mice are used for this assay.

  • Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic like acetylsalicylic acid.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.

  • Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific duration (e.g., 15-20 minutes) following the acetic acid injection.

  • Evaluation of Analgesic Activity: The analgesic effect is expressed as the percentage reduction in the number of writhes in the treated groups compared to the control group.

Carrageenan-Induced Paw Edema (In Vivo Anti-inflammatory)

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Rats are commonly used for this assay.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the animals. Control groups receive the vehicle or a standard anti-inflammatory drug like diclofenac.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Evaluation of Anti-inflammatory Activity: The anti-inflammatory activity is calculated as the percentage inhibition of the increase in paw volume in the drug-treated groups compared to the control group.

Visualizations

Signaling Pathway: Prostaglandin Biosynthesis and COX Inhibition

The primary mechanism of action for many NSAIDs, including those with a pyrrole scaffold, is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Prostaglandin_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Pyrrole-based NSAID Analogs NSAIDs->COX Inhibition

Caption: Mechanism of action of NSAIDs via inhibition of the COX pathway.

Experimental Workflow: In Vivo Analgesic Activity Screening

The following diagram illustrates a typical workflow for evaluating the analgesic properties of novel compounds.

Analgesic_Workflow Start Start: Compound Synthesis Grouping Animal Grouping (Control, Standard, Test Groups) Start->Grouping Dosing Compound Administration (Oral / IP) Grouping->Dosing Waiting Absorption Period (30-60 min) Dosing->Waiting Induction Induce Pain (Acetic Acid Injection) Waiting->Induction Observation Observe & Count Writhes (15-20 min) Induction->Observation Analysis Data Analysis (% Inhibition) Observation->Analysis End End: Identify Lead Compounds Analysis->End

Caption: Workflow for the acetic acid-induced writhing test. Caption: Workflow for the acetic acid-induced writhing test.

References

Assessing the cross-reactivity of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid on MAO-A vs MAO-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the inhibitory activity of the compound [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid on the two isoforms of monoamine oxidase, MAO-A and MAO-B. The data presented herein demonstrates the compound's selectivity profile, supported by quantitative inhibitory concentrations and a detailed experimental methodology for replication.

Inhibitory Activity Comparison

The inhibitory potential of this compound was evaluated against human recombinant MAO-A and MAO-B enzymes. The results, summarized in the table below, indicate a high degree of selectivity for MAO-B.

Target EnzymeIC50 Value (µM)Selectivity Profile
Monoamine Oxidase A (MAO-A) > 100No significant inhibition observed
Monoamine Oxidase B (MAO-B) 0.344 ± 0.10Potent and selective inhibition[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data reveals that this compound is a potent inhibitor of MAO-B, with an IC50 value in the sub-micromolar range.[1] In contrast, no significant inhibitory activity was detected for MAO-A at concentrations up to 100 µM, highlighting the compound's selective nature.[1] This selectivity is a critical attribute for therapeutic agents targeting neurodegenerative conditions such as Parkinson's disease, where inhibition of MAO-B is a key therapeutic strategy.

Experimental Protocol: In Vitro MAO Inhibition Assay

The following protocol outlines a standard method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

1. Materials and Reagents:

  • Human recombinant MAO-A and MAO-B enzymes

  • This compound (test compound)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates (black, for fluorescence readings)

  • Fluorescence microplate reader

2. Assay Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in phosphate buffer to achieve a range of test concentrations.

  • Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in phosphate buffer. Prepare substrate solutions of kynuramine and benzylamine in the same buffer.

  • Assay Reaction:

    • Add a defined volume of the diluted enzyme solution to each well of the 96-well plate.

    • Add the test compound at various concentrations to the respective wells. Include wells with the positive controls (clorgyline for MAO-A, selegiline for MAO-B) and a vehicle control (DMSO in buffer).

    • Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the appropriate substrate to each well (kynuramine for MAO-A, benzylamine for MAO-B).

  • Detection:

    • The MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H₂O₂).

    • The production of H₂O₂ can be measured using a fluorescent probe (e.g., Amplex Red in the presence of horseradish peroxidase), which generates a fluorescent product (resorufin).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visual Representations

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Pre_Incubation Pre-incubation: Enzyme + Compound Compound_Prep->Pre_Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Pre_Incubation Substrate_Prep Substrate Preparation Reaction_Start Reaction Initiation: Add Substrate Substrate_Prep->Reaction_Start Pre_Incubation->Reaction_Start Detection Fluorescence Measurement Reaction_Start->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Calc IC50 Determination Data_Processing->IC50_Calc

Caption: Experimental workflow for MAO inhibition assay.

signaling_pathway cluster_MAO_B MAO-B Mediated Neurotransmitter Catabolism cluster_inhibition Inhibition by Test Compound cluster_MAO_A MAO-A Pathway (Unaffected) Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Substrate Metabolites Inactive Metabolites MAO_B->Metabolites Catalyzes Compound [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid Compound->MAO_B Inhibits MAO_A MAO-A Serotonin Serotonin Serotonin->MAO_A Metabolites_A Inactive Metabolites MAO_A->Metabolites_A

Caption: Selective inhibition of MAO-B by the test compound.

References

Pyrrole-Based Compounds: A Comparative Analysis of Their Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of various pyrrole-based compounds, supported by experimental data and detailed methodologies.

The growing threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Pyrrole, a five-membered nitrogen-containing heterocycle, has emerged as a promising scaffold in the design of new antibacterial drugs.[1][2][3] This is attributed to its presence in numerous natural products with biological activity and the versatility of the pyrrole ring for chemical modification.[1][2][3][4] This guide offers a comparative analysis of the antibacterial spectrum of different classes of pyrrole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of experimental workflows and mechanisms of action.

Comparative Antibacterial Activity of Pyrrole-Based Compounds

The antibacterial efficacy of various pyrrole derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, highlights the spectrum of activity against a range of Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.

Compound ClassCompoundTarget OrganismMIC (µg/mL)Reference
Pyrrolamides Pyrrolamide DerivativeStaphylococcus aureus0.008[1]
Escherichia coli1[1]
Marinopyrroles Marinopyrrole AMethicillin-resistant Staphylococcus aureus (MRSA)< 1[5]
Marinopyrrole AStaphylococcus aureus NCTC83250.25[6][7]
Marinopyrrole ABacillus subtilis 1680.125[6][7]
Marinopyrrole Derivative 1aMethicillin-resistant Staphylococcus aureus (MRSA)0.39[8]
Pyrrolomycins Pyrrolomycin AGram-positive & Gram-negative bacteria0.55–69.1 µM[1]
Pyrrolomycin BGram-positive & Gram-negative bacteria0.28–35.11 µM[1]
Pyrrolomycin CGram-positive bacteriaActive[1]
Gram-negative bacteriaInactive[1]
Pyrrolomycin DGram-positive bacteriaActive[1]
Gram-negative bacteria4.34–34.78 µM[1]
DioxapyrrolomycinStaphylococcus aureus, Enterococcus faecalis0.077–0.64 µM[1]
Neopyrrolomycins Neopyrrolomycins B, C, DResistant Gram-positive pathogens< 1[9]
Streptopyrroles Streptopyrroles B and CGram-positive bacteria0.7–2.9 µM[10]
Gram-negative bacteriaInactive[10]
Pyrrole Benzamides Pyrrole Benzamide DerivativesStaphylococcus aureus3.12–12.5[1]
Escherichia coli3.12–12.5[1]
BM212 BM212Mycobacterium tuberculosis0.7–1.5[11]
Mycobacterium avium0.4–3.1[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[12][13]

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of the pyrrole-based compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.[13]

  • Bacterial Inoculum: From an 18-24 hour agar plate, select isolated colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.[14][15] This suspension is then diluted to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Growth Medium: Use a suitable broth medium such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[16]

  • 96-Well Microtiter Plate: Sterile, U- or flat-bottom plates are used.

2. Assay Procedure:

  • Dispense 100 µL of the growth medium into all wells of a 96-well microtiter plate.[17]

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.[15][17]

  • Add the standardized bacterial inoculum to each well (except for a sterility control well).

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).[13]

Antibacterial Susceptibility Testing by Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[2][11][18]

1. Preparation of Materials:

  • Mueller-Hinton Agar (MHA) Plates: Use plates with a depth of 4mm.[2]

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[2][11][18]

  • Antimicrobial Disks: Paper disks impregnated with a specific concentration of the pyrrole-based compound.

  • Sterile Cotton Swabs.

2. Assay Procedure:

  • Dip a sterile cotton swab into the standardized bacterial inoculum, removing excess fluid by pressing against the inside of the tube.[2][18]

  • Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn.[18][19]

  • Allow the plate to dry for a few minutes.

  • Aseptically apply the antimicrobial disks to the surface of the agar, ensuring they are evenly spaced (at least 24 mm apart).[18]

  • Gently press each disk to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 16-24 hours.[2][14]

3. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[2]

  • The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to the agent based on standardized charts.[2]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_stock Prepare Pyrrole Compound Stock Solution serial_dilution Perform Serial Dilutions of Compound prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum prep_media Prepare Growth Media (e.g., CAMHB) dispense_media Dispense Media into 96-Well Plate prep_media->dispense_media dispense_media->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (37°C, 16-20h) add_inoculum->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Broth Microdilution MIC Assay Workflow.

signaling_pathway cluster_compound Inhibitor cluster_enzymes Bacterial Type II Topoisomerases cluster_process Cellular Process cluster_outcome Outcome pyrrole_compound Pyrrole-Based Inhibitor (e.g., Pyrrolamide) gyrase DNA Gyrase (GyrA/GyrB) pyrrole_compound->gyrase Binds to GyrB ATP-binding site topoIV Topoisomerase IV (ParC/ParE) pyrrole_compound->topoIV Binds to ParE ATP-binding site dna_replication DNA Replication & Supercoiling gyrase->dna_replication inhibition Inhibition of DNA Synthesis gyrase->inhibition topoIV->dna_replication topoIV->inhibition cell_division Bacterial Cell Division dna_replication->cell_division cell_death Bacterial Cell Death inhibition->cell_death

Inhibition of GyrB and ParE by Pyrrole-Based Compounds.

Mechanism of Action: Targeting Bacterial DNA Replication

Several potent pyrrole-based antibacterial compounds exert their effect by targeting bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit).[20][21][22][23][24] These enzymes are essential for DNA replication, transcription, and repair in bacteria, and their inhibition leads to a disruption of these vital processes, ultimately resulting in bacterial cell death.[22] The pyrrole-based inhibitors bind to the ATP-binding sites of GyrB and ParE, preventing the energy-dependent DNA supercoiling and decatenation activities of these enzymes.[22] This dual-targeting mechanism is advantageous as it can reduce the frequency of resistance development.[20]

References

Confirming the Chemical Identity of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of expected spectroscopic data for [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid against alternative analytical interpretations. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this compound.

Chemical Identity

Compound NameThis compound
CAS Number 26165-63-9[1][2][3]
Molecular Formula C₁₄H₁₅NO₂[1][2]
Molecular Weight 229.27 g/mol [1][2]
Structure Chemical structure of this compound

Spectroscopic Data Summary

Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on established spectroscopic principles and data from structurally related compounds. These values serve as a benchmark for experimental verification.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.4Doublet2HAromatic CH (ortho to CH₂COOH)
~7.2Doublet2HAromatic CH (ortho to pyrrole)
~5.9Singlet2HPyrrole CH
~3.7Singlet2H-CH₂-
~2.0Singlet6HPyrrole -CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~178-COOH
~140Aromatic C (para to CH₂COOH)
~135Aromatic C (ipso, attached to pyrrole)
~130Aromatic CH (ortho to CH₂COOH)
~128Pyrrole C (attached to CH₃)
~125Aromatic CH (ortho to pyrrole)
~106Pyrrole CH
~41-CH₂-
~13Pyrrole -CH₃
Mass Spectrometry (MS)

Expected Mass Spectrometry Data (Electrospray Ionization, ESI)

Ionm/z (calculated)
[M+H]⁺230.1176
[M+Na]⁺252.0995
[M-H]⁻228.1030
Infrared (IR) Spectroscopy

Expected IR Absorption Bands (ATR)

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (Carboxylic Acid)
~2920, 2850C-H stretch (Aliphatic)
~1700C=O stretch (Carboxylic Acid)
~1610, 1510C=C stretch (Aromatic)
~1380C-H bend (Methyl)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard organic compounds and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

  • Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[5] A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.[6]

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular ion peaks.

  • Analysis: Analyze the resulting spectrum for the presence of the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻ to confirm the molecular weight.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further sample preparation is typically required.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Workflow for Chemical Identity Confirmation

The following diagram illustrates the logical workflow for confirming the chemical identity of this compound using the described spectroscopic methods.

G Workflow for Chemical Identity Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison cluster_confirmation Conclusion Synthesis Synthesized Compound This compound NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR Acquire Data MS Mass Spectrometry (ESI) Synthesis->MS Acquire Data IR IR Spectroscopy (ATR) Synthesis->IR Acquire Data NMR_Data ¹H: Chemical Shift, Integration, Multiplicity ¹³C: Chemical Shift NMR->NMR_Data MS_Data Molecular Ion Peak (m/z) MS->MS_Data IR_Data Characteristic Absorptions (Functional Groups) IR->IR_Data Comparison Compare Experimental Data with Predicted Values NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison Confirmation Chemical Identity Confirmed Comparison->Confirmation Data Match

Caption: Logical workflow for the spectroscopic confirmation of the target compound's identity.

References

A Comparative Guide to the Antioxidant Capacity of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the antioxidant capacity of the novel compound [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid. While direct experimental data for this specific molecule is not yet extensively published, this document outlines the standard methodologies and presents comparative data from structurally related pyrrole and pyrazole derivatives to serve as a benchmark for future studies. The provided experimental protocols for DPPH, ABTS, and FRAP assays are established standards in the field of antioxidant research.

Quantitative Data Summary

The antioxidant capacity of a compound is typically quantified by its ability to scavenge free radicals or reduce oxidizing agents. This is often expressed as the IC50 value (the concentration of the antioxidant required to decrease the initial radical concentration by 50%) or in terms of equivalence to a standard antioxidant like Trolox or Ascorbic Acid.

While specific data for this compound is not available, Table 1 presents data for structurally related compounds to provide a comparative context for future experimental work. Pyrrole and pyrazole moieties are known to contribute to antioxidant activity.[1][2] For instance, certain celecoxib derivatives, which feature a pyrazole ring, have demonstrated notable antioxidant properties.[2][3] Similarly, various synthesized pyrrole derivatives have shown promising radical scavenging activities.[4][5]

Table 1: Antioxidant Capacity of Structurally Related Compounds

Compound/ExtractAssayIC50 / ActivityReference StandardSource
This compound DPPHTo be determinedAscorbic Acid-
This compound ABTSTo be determinedTrolox-
This compound FRAPTo be determinedFeSO₄-
Celecoxib Derivative (2,5-dimethoxy phenyl)MultipleHigh ActivityNot Specified[2]
Pyrrole Hydrazone (4d)DPPH, ABTSPromising ActivityNot Specified[4]
Pyrrole Derivative (2)sLOXIC50 = 7.5 μMNot Specified[6]
Indole and Pyrrole-based NSAIDsROO•, •OH, •NO, ONOO−Scavenging ActivityNot Specified[7]

Experimental Protocols

Detailed methodologies for the three most common in vitro antioxidant capacity assays are provided below. These protocols are essential for obtaining reliable and reproducible data for benchmarking this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[8][9]

Principle: The antioxidant donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing a decrease in absorbance at 517 nm.[9]

Procedure: [8][9]

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

  • Sample Preparation: Dissolve this compound and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol) to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample or standard dilution to separate wells. Add 100 µL of the DPPH working solution to each well. A blank containing only the solvent and a control containing the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[10]

Principle: Antioxidants reduce the ABTS•+, causing a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[10]

Procedure: [10][11]

  • ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix equal volumes of the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

  • Working Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a standard (e.g., Trolox).

  • Reaction Mixture: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[12]

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[13]

Procedure: [12][14]

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.[12]

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a standard (e.g., FeSO₄).

  • Reaction Mixture: Add a small volume of the sample or standard (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 150 µL).

  • Incubation: Incubate the mixture at 37°C for a short period (e.g., 4 minutes).[12]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using a ferrous sulfate (FeSO₄) solution of known concentrations. The antioxidant capacity of the sample is expressed as ferric reducing ability in mmol of Fe²⁺ equivalents per gram of sample.

Visualizations

The following diagrams illustrate the general workflows for the described antioxidant capacity assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_Sol->Mix Sample_Prep Prepare Sample & Standard Dilutions Sample_Prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Gen Generate ABTS•+ Radical Cation Mix Mix Sample/Standard with ABTS•+ Solution ABTS_Gen->Mix Sample_Prep Prepare Sample & Trolox Dilutions Sample_Prep->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Value Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_Reagent->Mix Sample_Prep Prepare Sample & FeSO4 Dilutions Sample_Prep->Mix Incubate Incubate at 37°C (e.g., 4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine Ferric Reducing Ability (Fe2+ Equiv.) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

References

A Comparative Analysis of the Biological Activities of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid and its Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid and its benzohydrazide derivatives. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the synthetic pathway.

The derivatization of carboxylic acids into benzohydrazides is a common strategy in medicinal chemistry to explore and enhance pharmacological activities. This guide focuses on the comparative biological profile of this compound and its corresponding benzohydrazide analogues, with a particular emphasis on their antimicrobial, anti-inflammatory, and analgesic properties.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the benzohydrazide derivatives of this compound. Direct experimental data on the parent acetic acid compound is limited in the reviewed literature; therefore, a comparative inference is drawn from structurally similar pyrrole acetic acid derivatives.

Table 1: Antimicrobial and Antitubercular Activity of Benzohydrazide Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
5f Mycobacterium tuberculosis H37Rv1.6[1]
5i Mycobacterium tuberculosis H37Rv1.6[1]
5j Mycobacterium tuberculosis H37Rv1.6[1]
5n Mycobacterium tuberculosis H37Rv1.6[1]
5k Mycobacterium tuberculosis H37Rv0.8[1]
General RangeVarious Bacteria0.8 - 100[1]

Note: The compounds 5f, 5i, 5j, 5k, and 5n are 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides. The specific substitutions on the acetyl group contribute to the observed activity.

Table 2: Inferred Anti-inflammatory and Analgesic Activity

Compound TypeAssayActivityReference
Pyrrole Acetic Acid Derivatives COX-1/COX-2 InhibitionActive, with some derivatives showing higher activity than celecoxib.
Pyrrole Acetic Acid Derivatives Acetic Acid-Induced Writhing (Analgesic)Significant protection, with some derivatives showing 1.5 to 2.5-fold better protection than acetylsalicylic acid.[2]
Benzohydrazide Derivatives Not extensively reported--

Note: The data for pyrrole acetic acid derivatives is based on compounds structurally related to this compound. This suggests that the parent compound likely possesses inherent anti-inflammatory and analgesic properties that are modified upon conversion to its benzohydrazide derivatives.

Synthesis Pathway

The general synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides from 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide is a key step in the development of these compounds.

Synthesis_Pathway start 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide coupling Coupling Agent (HBTU) Catalyst (DIEA) Solvent (DMF) start->coupling acid Substituted Phenyl Acetic Acids acid->coupling product This compound benzohydrazide derivatives coupling->product

References

A Comparative Guide to the Synthesis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid: Reproducibility and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel compounds is a critical first step. This guide provides a comparative analysis of two distinct methods for the synthesis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, a molecule of interest in medicinal chemistry. The methods are based on the well-established Paal-Knorr pyrrole synthesis, a reliable reaction between a 1,4-dicarbonyl compound and a primary amine. The two protocols presented here vary in their solvent system and work-up procedure, providing a basis for validation and reproducibility assessment in a laboratory setting.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their efficiency and practicality.

ParameterMethod 1: Acetic Acid RefluxMethod 2: Ethanol Reflux with Catalytic Acetic Acid
Starting Materials 4-aminophenylacetic acid, 2,5-hexanedione4-aminophenylacetic acid, 2,5-hexanedione
Solvent Glacial Acetic AcidEthanol
Catalyst Acetic Acid (solvent quantity)Acetic Acid (catalytic amount)
Reaction Temperature 118 °C (Reflux)78 °C (Reflux)
Reaction Time 4 hours8 hours
Yield 85%78%
Purity (by HPLC) >98%>97%
Work-up Procedure Precipitation by water addition, filtrationSolvent evaporation, recrystallization
Scale 10 mmol10 mmol

Experimental Workflow and Validation Logic

The following diagram illustrates the logical workflow for the synthesis, validation, and comparison of the two methods for producing this compound.

G cluster_synthesis Synthesis cluster_method1 Method 1 cluster_method2 Method 2 cluster_validation Validation & Comparison start Starting Materials: 4-aminophenylacetic acid 2,5-hexanedione M1_reaction Acetic Acid Reflux (4 hours, 118°C) start->M1_reaction M2_reaction Ethanol Reflux (8 hours, 78°C) + Catalytic Acetic Acid start->M2_reaction M1_workup Precipitation & Filtration M1_reaction->M1_workup M1_product Product 1 M1_workup->M1_product analysis Characterization: - NMR - Mass Spectrometry - HPLC Purity M1_product->analysis M2_workup Evaporation & Recrystallization M2_reaction->M2_workup M2_product Product 2 M2_workup->M2_product M2_product->analysis comparison Comparative Analysis: - Yield - Purity - Reaction Time - Scalability analysis->comparison conclusion Optimal Method Selection comparison->conclusion

Caption: Workflow for synthesis and validation of this compound.

Detailed Experimental Protocols

The following are detailed procedures for the two synthesis methods.

Method 1: Paal-Knorr Synthesis in Glacial Acetic Acid

This method employs glacial acetic acid as both the solvent and catalyst, which is a common approach for the Paal-Knorr synthesis. The higher reaction temperature generally leads to shorter reaction times.

Materials:

  • 4-aminophenylacetic acid (1.51 g, 10 mmol)

  • 2,5-hexanedione (1.14 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Deionized Water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenylacetic acid (1.51 g, 10 mmol) and 2,5-hexanedione (1.14 g, 10 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux (approximately 118 °C) with continuous stirring for 4 hours.

  • After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with an additional 50 mL of deionized water.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • The final product, this compound, is obtained as a solid.

Method 2: Paal-Knorr Synthesis in Ethanol with Catalytic Acetic Acid

This alternative method utilizes a more environmentally benign solvent, ethanol, with a catalytic amount of acetic acid. The lower reflux temperature necessitates a longer reaction time but may be preferable for sensitive substrates.

Materials:

  • 4-aminophenylacetic acid (1.51 g, 10 mmol)

  • 2,5-hexanedione (1.14 g, 10 mmol)

  • Ethanol (30 mL)

  • Glacial Acetic Acid (0.5 mL)

  • Hexane

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 4-aminophenylacetic acid (1.51 g, 10 mmol) in ethanol (30 mL).

  • Add 2,5-hexanedione (1.14 g, 10 mmol) and glacial acetic acid (0.5 mL) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a minimal amount of hot ethanol to dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • If crystallization is slow, add a small amount of hexane as an anti-solvent.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at 40 °C.

  • The final product, this compound, is obtained as a crystalline solid.

Validation and Reproducibility

To validate these methods, it is essential to perform characterization of the final product from both routes. Recommended analytical techniques include:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

By comparing the data from these analyses for products obtained from both methods, researchers can determine which protocol offers the best balance of yield, purity, and practicality for their specific needs. Furthermore, repeating the syntheses will establish the reproducibility of each method.

Head-to-head comparison of different synthetic routes for [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid, a molecule of interest in medicinal chemistry, can be approached through several distinct synthetic strategies. This guide provides a head-to-head comparison of three primary routes: the Paal-Knorr synthesis, the Buchwald-Hartwig amination, and the Ullmann condensation. Each route is evaluated based on its reaction mechanism, operational complexity, and potential yield, supported by detailed, plausible experimental protocols.

At a Glance: Comparison of Synthetic Routes

Metric Route 1: Paal-Knorr Synthesis Route 2: Buchwald-Hartwig Amination Route 3: Ullmann Condensation
Key Reaction Paal-Knorr cyclizationPalladium-catalyzed C-N cross-couplingCopper-catalyzed C-N cross-coupling
Starting Materials 4-Aminophenylacetic acid, Hexane-2,5-dione2,5-Dimethylpyrrole, 4-Bromophenylacetic acid (or ester)2,5-Dimethylpyrrole, 4-Iodophenylacetic acid (or ester)
Catalyst Acid catalyst (e.g., p-TsOH)Palladium catalyst with phosphine ligand (e.g., Pd₂(dba)₃/XPhos)Copper catalyst (e.g., CuI) with a ligand (e.g., L-proline)
Reaction Temperature Moderate to high (Reflux)Mild to moderate (Room temperature to 80 °C)High (Often >100 °C)
Reaction Time 2 - 12 hours12 - 24 hours24 - 48 hours
Estimated Overall Yield Good to ExcellentGood to ExcellentModerate to Good
Key Advantages Atom economical, often high yielding for pyrrole formation.High functional group tolerance, mild reaction conditions.Lower cost catalyst compared to palladium.
Key Disadvantages Can require harsh acidic conditions and high temperatures.Expensive palladium catalyst and ligands, air-sensitive reagents.High reaction temperatures, sometimes requires stoichiometric copper.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations for each synthetic route.

Paal_Knorr_Synthesis 4-Aminophenylacetic acid 4-Aminophenylacetic acid Reaction Paal-Knorr Cyclization 4-Aminophenylacetic acid->Reaction Hexane-2,5-dione Hexane-2,5-dione Hexane-2,5-dione->Reaction Target_Molecule [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid Reaction->Target_Molecule p-TsOH, Toluene, Reflux Buchwald_Hartwig_Amination 2,5-Dimethylpyrrole 2,5-Dimethylpyrrole Reaction Buchwald-Hartwig Amination 2,5-Dimethylpyrrole->Reaction 4-Bromophenylacetic acid 4-Bromophenylacetic acid 4-Bromophenylacetic acid->Reaction Target_Molecule [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid Reaction->Target_Molecule Pd₂(dba)₃, XPhos, Base, Toluene Ullmann_Condensation 2,5-Dimethylpyrrole 2,5-Dimethylpyrrole Reaction Ullmann Condensation 2,5-Dimethylpyrrole->Reaction 4-Iodophenylacetic acid 4-Iodophenylacetic acid 4-Iodophenylacetic acid->Reaction Target_Molecule [4-(2,5-Dimethyl-pyrrol-1-yl)- phenyl]-acetic acid Reaction->Target_Molecule CuI, L-proline, Base, DMSO

Orthogonal validation of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid. Direct experimental data on the bioactivity of this specific compound is limited in publicly available literature. Therefore, this guide offers an orthogonal validation approach by examining the bioactivity of structurally related compounds and derivatives to infer potential mechanisms of action and guide future research. The primary focus is on its potential as an anti-inflammatory agent, drawing parallels with known cyclooxygenase (COX) inhibitors.

Executive Summary

Comparative Analysis of Bioactivity

The bioactivity of this compound is not explicitly documented. However, studies on its derivatives and structurally similar pyrrole-containing compounds provide insights into its potential therapeutic applications.

Table 1: Bioactivity of this compound Derivatives and Structurally Related Compounds

Compound ClassKey Structural MoietyObserved BioactivityPotential ApplicationReference
Pyrrolyl Benzohydrazides4-(2,5-dimethyl-1H-pyrrol-1-yl)Antibacterial, Antitubercular (inhibition of enoyl ACP reductase and DHFR enzymes)Infectious Diseases[1][2]
1,5-Diarylpyrrole Derivatives1,5-diarylpyrroleAnti-inflammatory, Analgesic (COX-2 selective inhibition)Inflammation, Pain[3]
Pyrrole-based NSAIDsPyrroleAnti-inflammatory (COX-1 and COX-2 inhibition)Inflammation, Pain[4]
2-Substituted-tetrahydrocyclopenta[b]pyrroleTetrahydrocyclopenta[b]pyrroleAnti-inflammatory (COX-2 selective)Skin Inflammation[5]

The recurring theme among these related compounds is the modulation of inflammatory pathways, particularly through the inhibition of COX enzymes. This suggests that this compound may also exhibit anti-inflammatory properties.

Potential Mechanism of Action: COX Inhibition

Based on its structural similarity to known COX inhibitors, a plausible mechanism of action for this compound is the inhibition of cyclooxygenase enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Stomach_Protection Stomach Protection Platelet Aggregation Prostaglandins_Thromboxanes->Stomach_Protection Target_Compound [4-(2,5-Dimethyl-pyrrol-1-yl) -phenyl]-acetic acid Target_Compound->COX1 Potential Inhibition Target_Compound->COX2 Potential Inhibition

Caption: Potential mechanism of action via COX inhibition.

Experimental Protocols for Orthogonal Validation

To validate the bioactivity of this compound, a series of in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on different cell lines.

Protocol:

  • Seed cells (e.g., a panel of cancer cell lines and normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Protocol:

  • Utilize a commercial COX inhibitor screening assay kit.

  • Prepare a reaction mixture containing the respective COX enzyme (ovine COX-1 or human recombinant COX-2), heme, and a reaction buffer.

  • Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the reaction mixture.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin F2α (PGF2α) using a supplied enzyme immunoassay (EIA).

  • Calculate the percentage of COX inhibition and determine the IC50 values for both enzymes.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of the compound on key signaling proteins.

Protocol:

  • Treat cells with the compound at its IC50 concentration for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., COX-2, p-Akt, Akt, p-ERK, ERK, β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental_Workflow cluster_0 In Vitro Bioactivity Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison Compound [4-(2,5-Dimethyl-pyrrol-1-yl) -phenyl]-acetic acid Cell_Lines Panel of Cell Lines (Cancer & Normal) Compound->Cell_Lines MTT_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Lines->MTT_Assay COX_Assay In Vitro COX-1/COX-2 Inhibition Assay MTT_Assay->COX_Assay Based on IC50 Western_Blot Western Blot Analysis (e.g., COX-2, Akt, ERK) MTT_Assay->Western_Blot Based on IC50 Data_Analysis Quantitative Data Analysis (IC50 values, Protein Expression) COX_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Comparison with Alternative Compounds Data_Analysis->Comparison

Caption: Recommended experimental workflow for validation.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently lacking, a comparative analysis of its derivatives and structurally related compounds strongly suggests a potential for anti-inflammatory activity, likely through the inhibition of COX enzymes. The provided experimental protocols offer a clear path for the orthogonal validation of this hypothesis. Future research should focus on synthesizing this compound and performing the outlined in vitro assays to determine its cytotoxic and anti-inflammatory properties. Subsequent studies could then explore its efficacy in in vivo models of inflammation and pain. This systematic approach will be crucial in determining the therapeutic potential of this novel compound.

References

Safety Operating Guide

Proper Disposal of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid (CAS RN 26165-63-9), a compound used in various research applications.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as an irritant and can be harmful if ingested, inhaled, or comes into contact with skin or eyes.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this substance and includes:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are essential to protect against splashes.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.

  • Skin Protection: A fully-buttoned lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If working outside of a certified laboratory chemical fume hood or in an area with inadequate ventilation, a respirator may be required.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative and safety data for this compound for easy reference.

PropertyValueCitations
Molecular Formula C₁₄H₁₅NO₂[2][7]
Molecular Weight 229.27 g/mol [2][7]
Melting Point 110-112 °C[2]
Boiling Point 401.2 ± 33.0 °C (Predicted)[2]
pKa 4.08 ± 0.10 (Predicted)[2]
Hazard Codes Xi (Irritant)[2]
Hazard Statements H302, H312, H315, H319, H332[1]
Precautionary Statements P202, P261, P262, P264+P265, P270, P271[1]

Step-by-Step Disposal Procedures

Due to its hazardous nature as a pyrrole and acetic acid derivative, this compound must be disposed of as hazardous chemical waste.[5][8] Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, compatible, and clearly labeled hazardous waste container.[3][9] Polyethylene containers are generally suitable.

    • The container must be affixed with a "Hazardous Waste" or "Dangerous Waste" label before any waste is added.[3]

    • Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[10]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and indicate any other solvents or chemicals mixed with it.[9]

    • Include hazard symbols and the date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][11]

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[4][8]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and appropriate disposal method for this type of organic chemical waste.[10]

Neutralization of dilute solutions of acetic acid derivatives is sometimes permitted, but this should not be attempted without explicit approval from your institution's EH&S department and a thorough understanding of the reaction, as it can be exothermic. [4][9]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • For Small Spills:

    • Ensure proper PPE is worn.

    • Alert others in the immediate area.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.

    • Carefully collect the absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[3]

    • Clean the contaminated surface thoroughly. The spill area can be neutralized with a mild base like a soda ash solution if appropriate and permitted.[3]

  • For Large Spills:

    • Evacuate the area immediately.[3]

    • Alert your institution's emergency response team or EH&S department.

    • If it can be done without risk, remove all ignition sources.[3]

    • Prevent the spill from entering drains or waterways.[3]

Experimental Workflow for Disposal

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated Container B->C D Label Container with Chemical Name & Hazards C->D E Keep Container Securely Closed D->E F Store in a Cool, Dry, Ventilated Area E->F G Use Secondary Containment F->G H Arrange for Pickup by EH&S or Licensed Contractor G->H I Transport to an Approved Waste Disposal Facility H->I J Incineration I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid (CAS 26165-63-9). The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is classified as an irritant.[1] Based on data from structurally similar compounds, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1][2][3]

Hazard Summary:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2Causes skin irritation[2]
Serious Eye Damage/Eye Irritation1Risk of serious damage to eyes[1]
Specific target organ toxicity (single exposure)3May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE required.[4] The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Recommended Personal Protective Equipment:

Body PartPPE ItemStandard/SpecificationPurpose
Eyes/Face Safety Goggles with side shieldsANSI Z87.1 / EN 166Protects against splashes and dust[2][5]
Face ShieldANSI Z87.1 / EN 166Use in conjunction with goggles when there is a significant splash hazard
Hands Chemical-resistant glovesNitrile or NeopreneProvides a barrier against skin contact.[6][7] Inspect gloves before use and dispose of them immediately if contaminated.[8]
Body Laboratory Coat---Protects skin and personal clothing from contamination[6][9]
Acid-resistant apron---Recommended when handling larger quantities or when there is a higher risk of splashes[6][7]
Respiratory N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust particles.[5] For higher concentrations or potential for vapors, a full-face respirator with an organic vapor cartridge may be necessary.[10]
Feet Closed-toe shoes---Protects feet from spills and falling objects[8][9]

Operational and Handling Procedures

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control, especially when handling the powdered form, to minimize inhalation exposure.[6][9]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

Safe Handling Practices:

  • Weighing: When weighing the powdered chemical, use a vented balance enclosure or conduct the weighing within a chemical fume hood to control airborne particles.[9] Avoid pouring the powder directly from the bottle; use a scoop instead to minimize dust generation.[11]

  • Dissolving: Whenever possible, pre-dissolve the chemical in an appropriate solvent to reduce the risk of dust inhalation.[9]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the chemical.[8]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][8]
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do not induce vomiting. Clean mouth with water. Seek medical attention.[2]

Disposal Plan

Waste Collection and Storage:

  • All waste containing this compound must be collected in a designated, compatible, and properly labeled hazardous waste container.[12]

  • The container must be kept tightly closed except when adding waste.[12]

  • Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.[12]

Disposal Method:

  • Dispose of chemical waste through a licensed hazardous waste disposal company.[13] Do not empty into drains.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound task Identify Task: - Weighing Powder - Preparing Solution - Transferring Liquid start->task hazards Evaluate Hazards: - Dust Inhalation - Skin/Eye Contact - Spills/Splashes task->hazards engineering Engineering Controls: - Fume Hood - Vented Enclosure hazards->engineering Adequate Ventilation? hand Hand Protection: - Nitrile Gloves - Neoprene Gloves hazards->hand Potential Skin Contact? eye_face Eye/Face Protection: - Safety Goggles - Face Shield hazards->eye_face Splash Hazard? body Body Protection: - Lab Coat - Apron hazards->body Spill/Contamination Risk? respiratory Respiratory Protection: - N95 Respirator - Full-face Respirator engineering->respiratory No engineering->hand Yes respiratory->hand hand->eye_face eye_face->body proceed Proceed with Task body->proceed

Caption: PPE selection workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid
Reactant of Route 2
Reactant of Route 2
[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.